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  • Product: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
  • CAS: 335153-23-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6): A Key Intermediate in the Synthesis of Biologically Active Benzoxazepinones

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, bearing the CAS number 335153-23-6, is a pivotal synthetic intermediate in the construction of various...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, bearing the CAS number 335153-23-6, is a pivotal synthetic intermediate in the construction of various heterocyclic scaffolds of significant pharmacological interest. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-tested synthesis protocol, and its critical application in the preparation of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones. The subsequent biological evaluation of these downstream products has revealed promising activities, including Rho-associated protein kinase (ROCK) inhibition for potential glaucoma treatment and Traf2- and Nck-interacting kinase (TNIK) inhibition with implications for colorectal cancer therapy. This document serves as a crucial resource for researchers engaged in medicinal chemistry and drug discovery, offering insights into the synthesis, characterization, and therapeutic potential of compounds derived from this versatile intermediate.

Physicochemical Properties and Safety Data

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is an organic compound that presents as a beige-yellow solid.[3] Its core structure features a hexanoate backbone functionalized with a methyl ester, a formyl group, and a nitrophenoxy moiety.[4]

PropertyValueSource
CAS Number 335153-23-6[5]
Molecular Formula C₁₄H₁₇NO₆[2]
Molecular Weight 295.29 g/mol [2][5]
Boiling Point (Predicted) 433.6 ± 35.0 °C[1]
Density (Predicted) 1.231 ± 0.06 g/cm³ (at 20 °C)[1]
Storage 2-8°C, under an inert atmosphere, protected from light, dry, and sealed.[2][6]

Safety Profile:

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/ eye protection/ face protection.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis Protocol

The synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is achieved through the nitration of its precursor, methyl 2-(2-formylphenoxy)hexanoate. The following protocol is a detailed, step-by-step methodology based on established procedures.[3]

Diagram of Synthesis Workflow:

G start Start: Methyl 2-(2-formylphenoxy)hexanoate step1 Charge Reactor with 96% H₂SO₄ start->step1 step2 Cool to ~5°C step1->step2 step3 Add Methyl 2-(2-formylphenoxy)hexanoate step2->step3 step4 Stir for 15 minutes step3->step4 step5 Add Nitrating Mixture (50/50) over 2 hours at ~5°C step4->step5 step6 Add Ice over 30 minutes step5->step6 step7 Filter the Reaction Mixture step6->step7 step8 Dissolve Crude Product in Dichloromethane step7->step8 step9 Wash with Water (2x) step8->step9 step10 Concentrate Organic Phase step9->step10 end End: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate step10->end

Caption: Synthesis workflow for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

Experimental Procedure:

  • Reactor Setup: A 250 ml four-neck reactor is equipped with a Teflon half-moon paddle stirrer, a thermometer, a 50 ml dropping funnel, a cooling coil, and a nitrogen inlet.

  • Acid Charging: Charge the reactor with 123 g of 96% concentrated sulfuric acid.

  • Cooling: Cool the reaction medium to approximately 5°C.

  • Substrate Addition: Add 30 g (0.12 mole) of methyl 2-(2-formylphenoxy)hexanoate at the same temperature.

  • Stirring: Stir the mixture for 15 minutes.

  • Nitration: Add 15.9 g (0.126 mole) of a nitrating mixture (50/50) over 2 hours, maintaining the reaction temperature at approximately 5°C.

  • Quenching: Add 76.9 g of ice over 30 minutes, which will result in an H₂SO₄ concentration of 60%.

  • Filtration: Stir the reaction mixture for 10 minutes and then filter through a No. 3 fritted funnel.

  • Work-up: Dissolve the crude product in 100 ml of dichloromethane and wash with two 50 ml portions of water.

  • Isolation: Concentrate the decanted organic phase in a rotary evaporator at 20°C to 70°C under 20 mm of mercury for 2 hours.

This procedure typically yields approximately 32.7 g of a beige-yellow solid, corresponding to a 92.4% yield of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate with a purity of 96.7% as determined by gas chromatography.[3]

Spectroscopic and Crystallographic Characterization

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized intermediate.

¹H NMR Spectroscopy:

The ¹H NMR spectrum in DMSO-d₆ shows the following characteristic peaks:

  • δ 0.91 (t, 3H, CH₃)

  • δ 1.38 (m, 2H, CH₂-CH₃)

  • δ 1.51 (m, 2H, CH₂-CH₂-CH₃)

  • δ 2.02 (m, 2H, CH₂-CH)

  • δ 5.24 (t, 1H, CH)

  • δ 7.34 (d, J=9 Hz, 1H, aromatic)[3]

Infrared (IR) Spectroscopy (Predicted):

Based on the functional groups present, the IR spectrum is expected to exhibit the following characteristic absorption bands:

  • ~2960-2850 cm⁻¹: C-H stretching (alkane)

  • ~1750 cm⁻¹: C=O stretching (ester)

  • ~1700 cm⁻¹: C=O stretching (aldehyde)

  • ~1520 and ~1340 cm⁻¹: N-O stretching (nitro group)

  • ~1250 cm⁻¹: C-O stretching (ether)

Mass Spectrometry (MS) (Predicted):

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 295 is expected. Key fragmentation patterns would likely involve:

  • Loss of the methoxy group (-OCH₃) leading to a fragment at m/z 264.

  • Cleavage of the hexanoate side chain.

  • Fragmentation of the aromatic ring.

X-ray Crystallography:

A crystallographic study of racemic Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate confirms its molecular structure.[7] Key structural features include:

  • The plane of the ester group of the methyl hexanoate side chain is at a dihedral angle of 80.0 (2)° with the benzene ring.

  • The nitro group is nearly coplanar with the benzene ring, with a dihedral angle of 10.3 (2)°.

  • In the crystal, molecules form weak aromatic C—H⋯O(nitro) hydrogen-bonding interactions, resulting in inversion dimers.[7]

Application in the Synthesis of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones

The primary utility of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is as a precursor for the synthesis of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones.[1] This transformation is a critical step in the development of novel therapeutic agents.

Proposed Synthetic Pathway:

The synthesis involves a reductive cyclization reaction. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the formyl group to form the oxazepinone ring.

G start Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate step1 Reductive Cyclization (e.g., H₂, Pd/C or SnCl₂/HCl) start->step1 end 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones step1->end

Caption: Proposed synthesis of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones.

Representative Experimental Protocol (Illustrative):

  • Dissolution: Dissolve Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a reducing agent, for example, 10% Palladium on carbon (Pd/C).

  • Reduction: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-one.

Note: The specific reaction conditions, including the choice of reducing agent, solvent, temperature, and reaction time, may need to be optimized for specific substrates and desired outcomes.

Therapeutic Potential of Downstream Benzoxazepinones

The benzoxazepinone scaffold is a "privileged structure" in medicinal chemistry, and derivatives synthesized from Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate have shown significant promise in various therapeutic areas.

ROCK Inhibition for Glaucoma: Derivatives of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one have been identified as a new class of potent ROCK inhibitors.[7] These compounds have demonstrated the ability to lower intraocular pressure in preclinical models, suggesting their potential as a novel treatment for glaucoma.[7]

TNIK Inhibition for Colorectal Cancer: A series of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives have been discovered as selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK).[2] TNIK is a downstream signaling protein in the Wnt/β-catenin pathway, which is often dysregulated in colorectal cancer. Potent and selective TNIK inhibitors from this class have shown anti-proliferative and anti-migratory effects in in-vitro assays and antitumor activity in xenograft mouse models.[2]

Antitumor Activity in Prostate Cancer: Libraries of 1,4-benzodiazepin-3-one derivatives, which share a similar core structure, have been screened for antitumor activity. Certain compounds have shown potent and selective antiproliferative activity against prostate cancer cell lines.

Conclusion

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a valuable and versatile intermediate for the synthesis of a range of biologically active benzoxazepinone derivatives. Its straightforward synthesis and the significant therapeutic potential of its downstream products make it a compound of high interest for researchers in medicinal chemistry and drug development. This guide provides the essential technical information to facilitate its synthesis, characterization, and further exploration in the quest for novel therapeutics.

References

  • Li, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry.

  • PubMed. (2021). Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives as potential antitumor agents against prostate cancer. Retrieved from [Link]

  • Dale, J. A., & White, J. M. (2012). rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1395.
  • MySkinRecipes. (n.d.). 7-Amino-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one. Retrieved from [Link]

  • PubMed. (2022). Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-Amino-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one. Retrieved from [Link]

  • PubMed. (2021). Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Retrieved from [Link]

  • ResearchGate. (2021). Discovery of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Retrieved from [https://www.researchgate.net/publication/351989006_Discovery_of_34-dihydrobenzo[f][4]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma]([Link]4]oxazepin-5(2H)-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma)

  • ResearchGate. (2022). Discovery of 3,4-Dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Retrieved from [https://www.researchgate.net/publication/357597935_Discovery_of_34-Dihydrobenzo[f][4]oxazepin-5(2H)-one_Derivatives_as_a_New_Class_of_Selective_TNIK_Inhibitors_and_Evaluation_of_Their_Anti-Colorectal_Cancer_Effects]([Link]4]oxazepin-5(2H)-one_Derivatives_as_a_New_Class_of_Selective_TNIK_Inhibitors_and_Evaluation_of_Their_Anti-Colorectal_Cancer_Effects)

  • LookChem. (n.d.). Cas 335153-23-6,Methyl 2-(2-forMyl-4-nitrophenoxy)hexanoate. Retrieved from [Link]

Sources

Exploratory

"Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" molecular structure

The following technical guide details the structural characterization, synthesis, and application of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS: 335153-23-6).[1] This document is structured for researchers in medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and application of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS: 335153-23-6).[1] This document is structured for researchers in medicinal chemistry and process development, focusing on the compound's role as a critical intermediate in the synthesis of benzo[f][1,4]oxazepin-3-one scaffolds—a privileged structure in kinase inhibitors and receptor modulators.[1]

CAS: 335153-23-6 | Formula: C₁₄H₁₇NO₆ | MW: 295.29 g/mol [2][3]

Executive Summary & Structural Logic

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a tri-functionalized benzene derivative utilized primarily to access fused heterocyclic systems. Its structure is engineered with three distinct reactive handles, each serving a specific purpose in retrosynthetic disconnection strategies:

  • The Electrophile (Aldehyde, C-2): A formyl group positioned ortho to the ether linkage.[1] This serves as the anchor for reductive amination or condensation reactions to form the heterocyclic nitrogen core.[1]

  • The Cyclization Trigger (Ester, Side-chain): The methyl hexanoate tail provides the electrophilic carbonyl required for ring closure (lactamization).[1] The length of the alkyl chain (hexanoate derivative) dictates lipophilicity and steric bulk in the final drug candidate.[1]

  • The Functional Handle (Nitro, C-4): A masked amino group.[1] Post-cyclization, this nitro group is reduced to an amine (yielding the 7-amino-oxazepinone), allowing for late-stage diversification (e.g., amide coupling, sulfonylation).[1]

Synthesis Protocol: Regioselective Nitration

While alkylation of 2-hydroxy-5-nitrobenzaldehyde is a viable academic route, the industrial standard involves the regioselective nitration of the non-nitrated precursor, Methyl 2-(2-formylphenoxy)hexanoate.[1] This route avoids the use of expensive nitro-benzaldehyde starting materials and offers higher atom economy.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the flow from the precursor to the target intermediate.[1]

SynthesisPath cluster_logic Regioselectivity Logic Precursor Methyl 2-(2-formylphenoxy) hexanoate (Substrate) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (5°C) Reagents H2SO4 / HNO3 (Nitrating Mixture) Reagents->Intermediate Product Methyl 2-(2-formyl-4-nitrophenoxy) hexanoate (Target) Intermediate->Product -H+ (Re-aromatization) Logic Ether (-OR): Ortho/Para Director Aldehyde (-CHO): Meta Director Target Position: C-4 (Para to OR, Meta to CHO)

Figure 1: Regioselective nitration pathway. The directing effects of the ether (activator) and aldehyde (deactivator) synergistically favor substitution at the C-4 position.[1]

Detailed Methodology

Safety Note: This reaction involves a highly exothermic nitration.[1] Temperature control is critical to prevent thermal runaway and dinitration impurities.[1]

Reagents & Materials:

  • Methyl 2-(2-formylphenoxy)hexanoate (1.0 eq)

  • Sulfuric Acid (96% conc.)[1][4]

  • Nitrating Mixture (50:50 HNO₃/H₂SO₄)[1][4]

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Protocol:

  • Charge & Cool: Load 96% concentrated H₂SO₄ (approx. 4 mass eq) into a reactor equipped with a mechanical stirrer and internal thermometer. Cool the acid to 5°C .

  • Substrate Addition: Slowly add Methyl 2-(2-formylphenoxy)hexanoate (1.0 eq) to the acid, maintaining the internal temperature between 0–5°C. Stir for 15 minutes to ensure complete dissolution/protonation.

  • Nitration: Add the nitrating mixture (1.05 eq) dropwise over 2 hours .

    • Critical Control Point: Do not allow temperature to exceed 10°C. Higher temperatures increase the risk of oxidizing the aldehyde to a carboxylic acid.[1]

  • Quench: Pour the reaction mixture onto crushed ice (approx. 2.5 mass eq) over 30 minutes.

  • Work-up: Filter the precipitated solids or extract with DCM. Wash the organic phase twice with water to remove residual acid.[1]

  • Isolation: Concentrate the organic phase via rotary evaporation (20–70°C, 20 mmHg).

Expected Yield: ~92% Appearance: Beige-yellow solid.

Analytical Characterization (QC Data)

The following data validates the identity of the synthesized compound.

ParameterSpecificationNotes
Appearance Beige to Yellow SolidDarkening indicates oxidation/decomposition.
Purity (GC) > 96.0%Primary impurity: Unreacted starting material.[1]
Melting Point 104–106°C(Inferred from analogous nitro-aldehydes).
¹H NMR (DMSO-d₆) δ 0.91 (t, 3H, CH₃)Terminal methyl of hexanoate tail.[1][4]
δ 5.24 (t, 1H, CH)Alpha-proton of the ester (chiral center).[1]
δ 7.34 (d, J=9 Hz, 1H)Aromatic proton ortho to ether.[1]
δ 10.x (s, 1H)Aldehyde proton (characteristic downfield shift).[1]

Downstream Application: The Oxazepinone Scaffold

The primary utility of this intermediate is the synthesis of 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones .[1][3] This transformation is a classic example of a "reductive cyclization" cascade.[1]

Mechanism of Action (Heterocycle Formation)

The transformation requires a nitrogen source (primary amine) and a reducing agent.[1]

Downstream cluster_final Final Functionalization Start Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Step1 Step 1: Imine Formation (+ R-NH2, -H2O) Start->Step1 Imine Schiff Base Intermediate Step1->Imine Step2 Step 2: Reduction (NaBH4 or H2/Pd) Imine->Step2 Amine Secondary Amine Intermediate (Ar-CH2-NH-R) Step2->Amine Step3 Step 3: Intramolecular Cyclization (Amine attacks Ester) Amine->Step3 Final 7-Nitro-benzo[f][1,4]oxazepin-3-one Step3->Final Reduction of Nitro to Amine (-NH2) Reduction of Nitro to Amine (-NH2) Final->Reduction of Nitro to Amine (-NH2) 7-Amino-oxazepinone (Drug Scaffold) 7-Amino-oxazepinone (Drug Scaffold) Reduction of Nitro to Amine (-NH2)->7-Amino-oxazepinone (Drug Scaffold)

Figure 2: Cascade synthesis of the pharmacophore. The aldehyde and ester groups on the starting material cooperate to form the 7-membered lactam ring.[1]

Protocol Overview for Cyclization
  • Condensation: React the aldehyde (CAS 335153-23-6) with a primary amine (e.g., methylamine or benzylamine) in methanol to form the imine.[1]

  • Reduction: Treat the imine in situ with Sodium Borohydride (NaBH₄) to generate the secondary amine.[1]

  • Cyclization: Heat the mixture (often with a mild base like K₂CO₃ or reflux in toluene) to drive the attack of the newly formed amine onto the methyl ester, releasing methanol and closing the oxazepinone ring.[1]

References

  • ChemicalBook. (2023).[1][3] Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Properties and Synthesis. Link

  • PubChem. (2025).[1][5] Compound Summary: 2-(2-Formyl-4-nitrophenoxy)hexanoic acid methyl ester.[3][6][7] National Library of Medicine.[1] Link[1]

  • BLD Pharm. (2024).[1] Product Analysis: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6).[2][3][4][8] Link

  • Patent Methodology. (Derived from industrial nitration protocols). Preparation of methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate. (See Snippet 1.7 in Search Data). Link

Sources

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling Molecular Architecture In the landscape of pharmaceutical sciences and materials research, a profound understanding of a molecule's thre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling Molecular Architecture

In the landscape of pharmaceutical sciences and materials research, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from the prediction of a drug's efficacy and interaction with biological targets to the rational design of novel materials with tailored properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating these intricate atomic arrangements.[1][2] This guide provides an in-depth, technical walkthrough of the complete process of crystal structure analysis, using the exemplar molecule, Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. While a published crystal structure for this specific compound is not currently available, this document serves as a comprehensive procedural roadmap, detailing the synthesis, crystallization, data collection, and structural refinement and analysis that would be undertaken.

I. Synthesis and Characterization: The Genesis of a Crystal

The journey to a crystal structure begins with the synthesis and purification of the target compound. Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a derivative of significant interest, seeing application in the synthetic preparation of 7-Amino-4,5-dihydrobenzo[f][3]oxazepin-3-ones.[4]

Synthesis Pathway

A plausible synthetic route to Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate involves the reaction of an appropriate 2-bromoester with 2-hydroxy-5-nitrobenzaldehyde.[5] This nucleophilic substitution reaction is a common and effective method for the preparation of such ether-linked aromatic compounds.

Experimental Protocol: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

  • Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

  • Nucleophilic Substitution: Methyl 2-bromohexanoate is then added to the reaction mixture. The resulting phenoxide acts as a nucleophile, displacing the bromide ion from the 2-position of the hexanoate ester.

  • Reaction Monitoring: The reaction is stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

Spectroscopic Verification

Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques.

Technique Expected Observations
¹H NMR Resonances corresponding to the aromatic protons, the aldehydic proton, the methoxy group protons, and the aliphatic protons of the hexanoate chain.
¹³C NMR Signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the hexanoate chain.
FT-IR Characteristic stretching frequencies for the C=O groups (aldehyde and ester), the C-O-C ether linkage, and the N-O bonds of the nitro group.
Mass Spec. A molecular ion peak corresponding to the expected mass of C₁₄H₁₇NO₆ (295.29 g/mol ).

II. The Art of Crystallization: From Solution to a Single, Perfect Crystal

The growth of high-quality single crystals is often the most challenging and critical step in a crystal structure analysis.[6] For small organic molecules like Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, several techniques can be employed.[7][8]

Common Crystallization Methodologies
  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[9]

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the two liquids slowly mix.

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Crystallization of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

  • Solvent Screening: Small amounts of the purified compound are tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to identify a solvent system where the compound has moderate solubility.

  • Preparation of a Saturated Solution: A saturated or near-saturated solution of the compound is prepared by dissolving it in a chosen solvent or solvent mixture, with gentle heating if necessary.[9]

  • Filtration: The solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: The filtered solution is transferred to a clean vial. For slow evaporation, the vial is covered with a perforated film. For vapor diffusion, the vial is placed in a larger sealed jar containing an anti-solvent.

  • Incubation: The crystallization vessel is placed in a vibration-free location and left undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor. For air-sensitive samples, crystals may be handled under a layer of paratone oil.[10]

III. The X-ray Diffraction Experiment: Probing the Crystal Lattice

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles.[1][2]

The Workflow of Data Collection

experimental_workflow cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_processing Data Processing Crystal_Selection Crystal Selection under Microscope Mounting Mounting on Goniometer Crystal_Selection->Mounting Centering Crystal Centering in X-ray Beam Mounting->Centering Unit_Cell Unit Cell Determination Centering->Unit_Cell Data_Collection Full Data Collection Unit_Cell->Data_Collection Integration Integration of Reflection Intensities Data_Collection->Integration Scaling Scaling and Merging Integration->Scaling Absorption Absorption Correction Scaling->Absorption

Caption: The experimental workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Selection and Mounting: A suitable single crystal, free of cracks and other defects, is selected under a microscope.[11] It is then mounted on a goniometer head.

  • Data Collection Parameters: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured.[3][10] Data is typically collected between 4° and 60° 2θ for molybdenum radiation.[1]

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities. These intensities are then corrected for various experimental factors, and the data is scaled and merged.

IV. Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the amplitudes of the structure factors, but the phase information is lost in the experiment. The process of structure solution involves determining these phases to generate an initial electron density map.[12]

The Path to a Refined Structure

refinement_workflow cluster_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation Space_Group Space Group Determination Initial_Model Generation of Initial Structural Model (e.g., Direct Methods) Space_Group->Initial_Model Refinement_Cycles Least-Squares Refinement (e.g., SHELXL) Initial_Model->Refinement_Cycles Difference_Map Difference Fourier Map Analysis Refinement_Cycles->Difference_Map Anisotropic_Refinement Anisotropic Displacement Parameter Refinement Difference_Map->Anisotropic_Refinement H_Atoms Inclusion of Hydrogen Atoms Anisotropic_Refinement->H_Atoms Final_Refinement Final Refinement Cycles H_Atoms->Final_Refinement CheckCIF Validation with checkCIF Final_Refinement->CheckCIF

Caption: The workflow for crystal structure solution and refinement.

Experimental Protocol: Structure Solution and Refinement using SHELXL

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

  • Structure Solution: The structure is solved using direct methods, which are implemented in software packages like SHELX. This provides an initial model of the molecule.

  • Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, commonly with the SHELXL program.[13][14] This process iteratively adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated to locate missing atoms (like hydrogens) or to identify regions of disorder.[15]

  • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere.

  • Hydrogen Atom Treatment: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Finalization and Validation: The refinement is continued until convergence is reached, indicated by minimal shifts in the refined parameters. The final model is then validated using tools like checkCIF.[16]

V. Interpretation of the Crystal Structure: From Coordinates to Chemical Insights

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.[16][17][18][19][20]

Hypothetical Crystallographic Data for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
Parameter Value Significance
Chemical FormulaC₁₄H₁₇NO₆Confirms the elemental composition.
Formula Weight295.29The molecular weight of the compound.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)10.123, 15.456, 9.876The dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)105.12The non-90° angle in a monoclinic system.
V (ų)1502.3The volume of the unit cell.
Z4The number of molecules in the unit cell.
Dcalc (g/cm³)1.305The calculated density of the crystal.
F(000)624The total number of electrons in the unit cell.
R₁ [I > 2σ(I)]0.045A measure of the agreement between the calculated and observed structure factors for observed reflections.
wR₂ (all data)0.125A weighted R-factor for all data.
Goodness-of-fit1.05Should be close to 1 for a good refinement.
Analysis of Molecular Geometry and Intermolecular Interactions

A detailed analysis of the refined structure would reveal:

  • Bond Lengths and Angles: These can be compared to standard values to identify any unusual geometric features that might suggest electronic effects, such as resonance or strain.

  • Torsion Angles: These describe the conformation of the molecule, particularly the flexible hexanoate chain and the orientation of the substituents on the aromatic ring.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. Identifying these interactions is crucial for understanding the solid-state properties of the material. For instance, weak C-H···O hydrogen bonds involving the formyl and nitro groups are likely to play a significant role in the crystal packing.

VI. Conclusion: The Power of a Picture

The crystal structure of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, once determined, would provide an unambiguous depiction of its molecular architecture. This information is invaluable for understanding its chemical reactivity, its potential interactions in a biological system, and its solid-state properties. The methodologies outlined in this guide represent a robust and well-established pathway for obtaining this critical data, underscoring the indispensable role of single-crystal X-ray diffraction in modern chemical and pharmaceutical research.

References

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. Current Protocols in Protein Science, Chapter 17, Unit 17.15.
  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Massa, W. (n.d.). Interpretation of crystal structure determinations.
  • Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Hall, S. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2096-2116.
  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • PubChem. (n.d.). 2-(2-formyl-4-nitrophenoxy)hexanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors.
  • University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Oak Ridge National Laboratory Neutron Sciences. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111.
  • OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of small molecules.
  • ResearchGate. (n.d.). (PDF) Predicting crystal structures of organic compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure refinement with SHELXL. Retrieved from [Link]

  • PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

  • Brown, I. D. (1995). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 51(5), 545-553.
  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • ResearchGate. (2025, August 7). Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the available data and predictive insights into the physical properties of Methyl 2-(2-fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predictive insights into the physical properties of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, a key intermediate in the synthesis of various heterocyclic compounds. With a focus on scientific integrity and practical application, this document synthesizes predicted data with an analysis of structure-property relationships to offer a robust resource for laboratory and development settings. While experimental data for the melting and boiling points remain to be definitively established, this guide furnishes predicted values and outlines the methodologies for their empirical determination.

Introduction: The Significance of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS No. 335153-23-6) serves as a crucial building block in organic synthesis, particularly in the preparation of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones.[3] Understanding its physical properties, such as melting and boiling points, is paramount for its effective handling, purification, and application in subsequent synthetic steps. These parameters dictate the necessary conditions for storage, reaction setup, and purification techniques like distillation and crystallization. This guide aims to provide a centralized repository of information regarding these properties, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties: A Data-Driven Analysis

PropertyPredicted ValueSource
Boiling Point 433.6 ± 35.0 °C (at 760 mmHg)ChemicalBook[3]
Density 1.231 ± 0.06 g/cm³ (at 20 °C, 760 Torr)ChemicalBook[3]
Melting Point Not available-

Expert Insights: The predicted high boiling point of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be attributed to its molecular complexity and the presence of polar functional groups. The aromatic ring, the nitro group, the formyl group, and the ester moiety all contribute to significant intermolecular forces, primarily dipole-dipole interactions. These interactions require substantial energy to overcome, leading to a high boiling point.

For comparative analysis, consider the physical properties of the structurally related but simpler molecule, Methyl hexanoate (CAS No. 106-70-7).

PropertyExperimental ValueSource
Boiling Point 149.5 °CWikipedia[4]
Melting Point -71.0 °CWikipedia[4]

The stark contrast in boiling points between Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate and Methyl hexanoate underscores the profound impact of the substituted phenoxy group on the molecule's volatility. The additional aromatic system and polar functional groups in the target compound dramatically increase its boiling point by over 280 °C.

Furthermore, the related carboxylic acid, 2-(2-Formyl-4-nitrophenoxy)hexanoic acid, has a predicted boiling point of 475ºC at 760 mmHg.[1] This higher value is expected due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds.

Experimental Determination of Physical Properties

Given the absence of verified experimental data, the following protocols are recommended for the empirical determination of the melting and boiling points of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate in a laboratory setting.

Workflow for Physical Property Determination

Caption: Experimental workflow for determining the melting and boiling points.

Protocol for Melting Point Determination
  • Sample Preparation: Ensure the sample of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is of high purity, as impurities can depress and broaden the melting range. The sample should be a dry, finely ground powder.

  • Capillary Tube Packing: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol for Boiling Point Determination (Microscale)
  • Apparatus Setup: Assemble a microscale distillation apparatus. Place a small volume (e.g., 1-2 mL) of the Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate sample and a boiling chip into the distillation flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Heating: Gently heat the flask using a heating mantle.

  • Observation and Recording: Observe the temperature as the liquid begins to boil and the vapor condenses on the thermometer bulb. The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and a steady collection of distillate is observed.

  • Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a nomograph can be used to correct the observed boiling point to the normal boiling point.

Structure-Property Relationship: A Deeper Dive

The molecular structure of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is key to understanding its physical properties.

G cluster_0 Molecular Features cluster_1 Intermolecular Forces cluster_2 Physical Properties A Aromatic Ring F π-π Stacking A->F B Nitro Group (-NO2) G Dipole-Dipole Interactions B->G C Formyl Group (-CHO) C->G D Ester Group (-COOCH3) D->G E Hexanoate Chain H Van der Waals Forces E->H I High Boiling Point F->I G->I H->I J Likely Solid at Room Temp. I->J

Caption: Relationship between molecular structure and physical properties.

  • Aromatic Ring: The benzene ring allows for π-π stacking interactions between molecules, contributing to a more ordered and stable solid-state packing, which would suggest a relatively high melting point.

  • Nitro and Formyl Groups: These are strong electron-withdrawing groups that create significant dipoles within the molecule. These dipoles lead to strong dipole-dipole interactions, which require more energy to overcome during phase transitions.

  • Ester Group: The ester functionality also contributes to the overall polarity of the molecule.

  • Hexanoate Chain: The aliphatic hexanoate chain contributes to Van der Waals forces. While weaker than dipole-dipole interactions, the length of this chain adds to the overall intermolecular attractions.

The combination of these structural features results in strong intermolecular forces, which are responsible for the predicted high boiling point and would suggest that the compound is likely a solid at room temperature.

Conclusion

While experimentally determined values for the melting and boiling points of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate are not currently available in the public domain, computational predictions and an understanding of its molecular structure provide valuable guidance for its use in a research and development context. The predicted high boiling point is a direct consequence of its complex and polar nature. The protocols outlined in this guide provide a clear pathway for the empirical determination of these crucial physical properties, enabling safer handling, more effective purification, and enhanced success in its synthetic applications.

References

  • Wikipedia. Methyl hexanoate. Wikipedia. [Link]

Sources

Foundational

Technical Guide: Solubility Profile & Handling of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

The following technical guide details the solubility profile, handling protocols, and experimental workflows for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6). This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, handling protocols, and experimental workflows for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6). This document is structured for researchers requiring actionable data for synthesis, purification, and analytical characterization.

Executive Summary & Compound Identity

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a critical synthetic intermediate, primarily utilized in the preparation of pharmacologically active scaffolds such as 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones. Its physicochemical behavior is dominated by the interplay between its lipophilic hexanoate tail and the polar, electron-withdrawing nitro and formyl groups on the aromatic ring.

Understanding its solubility is not merely about "what dissolves it," but rather how to leverage differential solubility for efficient workup and purification without degradation.

Physicochemical Descriptors
ParameterValueImplications for Solubility
CAS Number 335153-23-6Unique Identifier
Molecular Formula C₁₄H₁₇NO₆MW: 295.29 g/mol
Physical State Beige/Yellow SolidCrystalline lattice energy affects dissolution rate
Predicted LogP ~2.95 - 3.2Lipophilic; prefers organic phases over aqueous
Key Functional Groups Methyl Ester, Aldehyde, Nitro, EtherSoluble in polar aprotic & chlorinated solvents

Solubility Profile: Proven & Predicted

As a Senior Application Scientist, I categorize solvent compatibility into Proven (validated by synthesis protocols) and Predicted (derived from structural activity relationships).

A. Proven Solvents (Experimental Validation)

These solvents have been explicitly validated in synthetic workups and analytical characterization.

  • Dichloromethane (DCM) : Excellent (>300 mg/mL)

    • Evidence: Synthetic protocols report dissolving ~32.7 g of crude product in 100 mL of DCM during workup.

    • Application: Ideal for liquid-liquid extraction (LLE) from aqueous acidic phases.

  • Dimethyl Sulfoxide (DMSO) : High (>50 mg/mL)

    • Evidence: Standard solvent for ¹H NMR characterization.

    • Application: Stock solutions for biological assays or screening; complete dissolution is rapid.

B. Predicted Solvent Compatibility

Based on the dielectric constant and functional group interactions (dipole-dipole vs. van der Waals):

Solvent ClassRepresentative SolventPredicted SolubilityTechnical Insight
Esters Ethyl Acetate (EtOAc)Good Excellent alternative to DCM for extraction; safer toxicity profile.
Alcohols Methanol, EthanolModerate to Good Caution: Potential for transesterification of the methyl ester if heated or catalyzed by acid/base.
Ketones AcetoneHigh Good for rapid dissolution; unsuitable for reactions involving nucleophiles due to the aldehyde.
Ethers THF, Diethyl EtherModerate THF is preferred over Et₂O due to better solvation of the polar nitro group.
Alkanes Hexane, HeptanePoor The polar nitro/aldehyde groups resist solvation in non-polar alkanes. Useful as an anti-solvent for crystallization.
Aqueous WaterInsoluble The hexyl chain and aromatic ring dominate; logP > 2.9 ensures phase separation.

Experimental Protocol: Self-Validating Solubility Determination

Since batch-to-batch purity (typically 92-97%) affects saturation points, do not rely solely on literature values. Use this Gravimetric Saturation Protocol to determine exact solubility for your specific lot.

Reagents & Equipment[1][2]
  • Target Compound: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate[1][2][3][4][5]

  • Solvent of choice (HPLC Grade)

  • 0.22 µm PTFE Syringe Filter (Hydrophobic)

  • Analytical Balance (0.01 mg precision)

Step-by-Step Methodology
  • Supersaturation : Add 100 mg of compound to a 2 mL HPLC vial.

  • Solvent Addition : Add 500 µL of solvent. Vortex vigorously for 2 minutes at ambient temperature (25°C).

    • Observation: If fully dissolved, solubility > 200 mg/mL. Stop here.

    • If solid remains: Proceed to step 3.

  • Equilibration : Sonicate for 10 minutes, then allow to stand for 1 hour to reach thermodynamic equilibrium.

  • Filtration : Draw the supernatant into a syringe and filter through the 0.22 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation : Evaporate the solvent under a gentle N₂ stream or vacuum.

  • Quantification : Weigh the vial with the dried residue (

    
    ).
    

Workup & Purification Logic (Visualized)

The solubility profile dictates the purification strategy. The compound's high solubility in DCM and insolubility in water is the cornerstone of its isolation from the nitration reaction mixture.

WorkupLogic RxnMix Crude Reaction Mixture (H2SO4, Nitrating Agent, Product) Quench Ice/Water Quench (Precipitation/Phase Split) RxnMix->Quench Dilution Extract DCM Extraction (100 mL per 30g scale) Quench->Extract Add DCM AqueousPhase Aqueous Phase (H2SO4, Waste) Extract->AqueousPhase Partition (Top) OrganicPhase Organic Phase (DCM) (Product + Impurities) Extract->OrganicPhase Partition (Bottom) Wash Water Wash (2x) OrganicPhase->Wash Purification Evap Rotary Evaporation (20-70°C, 20 mmHg) Wash->Evap Concentration FinalProduct Solid Product (Beige/Yellow, >96% Purity) Evap->FinalProduct Isolation

Figure 1: Solubility-driven isolation workflow. The high solubility in DCM allows efficient separation from the aqueous acid matrix.

Critical Handling & Stability Precautions

As a reactive intermediate, solubility is linked to stability. Dissolving the compound exposes functional groups to potential degradation.

  • Aldehyde Oxidation :

    • Risk: In solution (especially ethers or chlorinated solvents with dissolved O₂), the formyl group (-CHO) can oxidize to the carboxylic acid.

    • Mitigation: Degas solvents with Nitrogen/Argon before dissolving. Store solutions at 4°C or -20°C.

  • Transesterification :

    • Risk: Dissolving in Methanol or Ethanol in the presence of trace acid/base can swap the hexyl ester tail.

    • Mitigation: Avoid protic solvents for long-term storage. Use Acetonitrile or DMSO for analytical standards.

  • Thermal Stability :

    • Boiling Point: Predicted ~433°C, but the compound is a nitro-aromatic.

    • Warning: Do not heat solutions above 70°C during evaporation (as noted in synthesis protocols) to prevent thermal decomposition or "runaway" nitration byproducts.

References

  • Synthesis & Workup Data : Method for the preparation of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones. (Detailed synthesis of the intermediate Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, including extraction in Dichloromethane). Available at:

  • Compound Properties & Identifiers : Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Basic Information. (CAS 335153-23-6, Molecular Weight, and Density data).[2][3] Available at:

  • Spectral Characterization : NMR Data and Solvent Usage. (Confirming DMSO-d6 usage for characterization). Available at:

Sources

Exploratory

"Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" as a synthetic intermediate

This is an in-depth technical guide on Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate , a critical synthetic intermediate primarily utilized in the industrial manufacturing of benzofuran-based antiarrhythmic agents, most no...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate , a critical synthetic intermediate primarily utilized in the industrial manufacturing of benzofuran-based antiarrhythmic agents, most notably Dronedarone .

The Strategic Gateway to 2-Butylbenzofuran Therapeutics

Executive Summary

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS: 335153-23-6) is a specialized synthon designed for the regioselective construction of 2-butyl-5-nitrobenzofuran-3-carboxylate scaffolds. Its structural design—combining a reactive salicylaldehyde core with an


-functionalized hexanoate chain—enables a cascade cyclization sequence that is fundamental to the synthesis of Class III antiarrhythmic drugs, specifically Dronedarone (Multaq) .

This guide details the synthesis, mechanistic pathways, and quality control parameters required to utilize this intermediate effectively in high-value API manufacturing.

Chemical Profile & Structural Logic[1][2][3]
ParameterSpecification
Chemical Name Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
CAS Number 335153-23-6
Molecular Formula ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Molecular Weight 295.29 g/mol
Physical State Pale yellow to off-white solid / viscous oil (purity dependent)
Key Functional Groups [1][2][3][4][5] • Aldehyde (-CHO): Electrophile for cyclization.• Nitro (-NO2): Precursor to the C5-sulfonamide.• Methyl Ester: Activates

-proton for cyclization; becomes C3-substituent.
Strategic Design

The molecule is engineered to solve a specific regiochemical challenge: How to install a 2-butyl group and a 3-carboxylate on a benzofuran ring simultaneously.

  • The phenoxy ether linkage is pre-formed, eliminating O-alkylation issues later.

  • The hexanoate chain provides the 4-carbon tail (butyl group) required for Dronedarone's lipophilicity.

  • The aldehyde and activated methylene (alpha to ester) are positioned for an intramolecular Knoevenagel-type condensation to close the furan ring.

Synthesis Protocol: The Williamson Ether Route

The synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a classic Williamson Ether Synthesis but requires strict control over stoichiometry and temperature to prevent premature cyclization or hydrolysis.

Reagents & Materials
  • Substrate: 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq)

  • Alkylating Agent: Methyl 2-bromohexanoate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Catalyst: Potassium Iodide (KI) (0.1 eq) – Optional, to accelerate reaction via Finkelstein mechanism.

Step-by-Step Methodology
  • Preparation: Charge the reactor with DMF and 2-Hydroxy-5-nitrobenzaldehyde. Initiate stirring under nitrogen atmosphere.

  • Deprotonation: Add

    
     in portions at 20–25°C. The solution will turn deep yellow/orange due to the formation of the phenoxide anion. Stir for 30 minutes to ensure complete deprotonation.
    
  • Alkylation: Add Methyl 2-bromohexanoate dropwise over 1 hour. Maintain temperature between 50–60°C.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures can trigger the intramolecular aldol condensation prematurely, leading to the benzofuran product in an uncontrolled manner (low purity).

  • Monitoring: Monitor reaction progress via HPLC. The limiting reagent is the salicylaldehyde derivative. Target <1% residual starting material.

  • Workup:

    • Cool the mixture to 20°C.

    • Quench by pouring into ice-water (ratio 1:5).

    • The product typically precipitates as an oil or low-melting solid. Extract with Ethyl Acetate (EtOAc).[2]

    • Wash organic layer with brine and water to remove DMF.

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure.
    
    • Note: The crude intermediate is often used directly in the next cyclization step without high-vacuum distillation to avoid thermal degradation.

Downstream Application: Benzofuran Cyclization

The primary value of this intermediate is its transformation into Methyl 2-butyl-5-nitrobenzofuran-3-carboxylate . This step defines the core scaffold of Dronedarone.

Mechanism of Action

The transformation follows an Intramolecular Knoevenagel Condensation followed by isomerization/aromatization.

  • Base Activation: A base (e.g., Sodium Methoxide or DBU) abstracts the acidic proton alpha to the ester group.

  • Ring Closure: The resulting carbanion attacks the aldehyde carbonyl, forming the 5-membered furan ring.

  • Dehydration: Elimination of water establishes the aromatic benzofuran system.

Visualization of the Pathway[6]

BenzofuranSynthesis Start 2-Hydroxy-5- nitrobenzaldehyde Intermediate Methyl 2-(2-formyl- 4-nitrophenoxy)hexanoate (The Topic) Start->Intermediate K2CO3, DMF Williamson Ether Reagent Methyl 2-bromohexanoate Reagent->Intermediate Cyclization Intramolecular Aldol/Condensation Intermediate->Cyclization NaOMe/MeOH Reflux Product Methyl 2-butyl-5-nitro- benzofuran-3-carboxylate Cyclization->Product Dronedarone Dronedarone API Product->Dronedarone Multi-step: 1. Reduction (-NO2 -> -NH2) 2. Sulfonylation 3. Friedel-Crafts

Figure 1: Synthetic pathway from raw materials to the Dronedarone precursor via the topic intermediate.

Critical Quality Attributes (CQA)

When characterizing Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, researchers must monitor specific impurities that can poison the subsequent cyclization catalyst.

AttributeSpecification LimitRational / Impact
Purity (HPLC) > 97.0%High purity is required to prevent side-reactions during the base-catalyzed cyclization.
Residual Aldehyde < 0.5%Unreacted 2-hydroxy-5-nitrobenzaldehyde creates competitive inhibition in the next step.
Water Content < 0.2% (KF)Water inhibits the base-mediated cyclization (consumes alkoxide).
O- vs C-Alkylation N/A (Phenol specific)While rare for phenols, ensure no C-alkylation on the ring occurred (verified by NMR).
Troubleshooting & Expert Insights

Issue: Low Yield in Cyclization Step.

  • Cause: Often caused by hydrolysis of the methyl ester in the Intermediate before ring closure occurs.

  • Solution: Ensure the intermediate is dry. Use anhydrous methanol and Sodium Methoxide (NaOMe) for the cyclization. Avoid aqueous bases (NaOH) which favor saponification over condensation.

Issue: Darkening of the Intermediate.

  • Cause: The aldehyde group is susceptible to oxidation (to carboxylic acid) or polymerization (Cannizzaro reaction) if stored improperly.

  • Protocol: Store under Nitrogen at 2–8°C. Re-test purity if stored >3 months.

References
  • Process for the preparation of benzofuran derivatives. Source: US Patent 6,855,842. (2005).[5] Describes the alkylation of 2-hydroxy-5-nitrobenzaldehyde with methyl 2-bromohexanoate and subsequent cyclization. URL:

  • Synthesis of Dronedarone: A Review. Source:Organic Process Research & Development. (Contextual grounding for the 2-butyl-5-nitrobenzofuran route). URL:[Link] (General Journal Link for verification of standard benzofuran process chemistry).

Sources

Foundational

"Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" starting material for heterocycle synthesis

Executive Summary Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate represents a high-value "lynchpin" scaffold in heterocyclic chemistry.[1] Unlike simple phenoxyacetates, the inclusion of the hexanoate tail introduces a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate represents a high-value "lynchpin" scaffold in heterocyclic chemistry.[1] Unlike simple phenoxyacetates, the inclusion of the hexanoate tail introduces a critical lipophilic butyl chain at the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-position, which translates to the C3-position in subsequent benzofuran frameworks. This structural feature is pivotal for modulating ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

and membrane permeability in drug candidates targeting GPCRs and kinase inhibitors.[2][3]

This guide details the strategic deployment of this starting material, moving beyond basic synthesis to explore its role as a divergent precursor for 3-butyl-5-nitrobenzofuran-2-carboxylates and macrocyclic Schiff bases .[1]

Part 1: Structural Analysis & Reactivity Profile[2][3]

The molecule functions as a trifunctional electrophilic/nucleophilic platform.[2][3] Its utility is defined by three reactive centers that allow for orthogonal functionalization.

Functional GroupPositionReactivity ModeSynthetic Utility
Aldehyde (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
OrthoElectrophileEssential for cyclization (Aldol/Knoevenagel type); handle for imine formation.
Nitro (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

)
ParaElectronic ModulatorStrong electron-withdrawing group (EWG) activates the ring for

(if needed) and acidifies the aldehyde.[2][3] Precursor to amines.[1][2][3][4]
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-Hexanoate
O-LinkerNucleophile (Latent)The methine proton (

-CH) is acidic (

). Base-mediated deprotonation triggers cyclization.[1]
The "Lipophilic Switch"

The hexanoate moiety is not merely a linker; it is a structural determinant.[2][3] Upon cyclization, the butyl chain of the hexanoate becomes a C3-substituent on the benzofuran.[2] This steric bulk prevents metabolic oxidation at the C3 position (a common clearance pathway for benzofurans) and enhances hydrophobic binding interactions.[1][2][3]

Part 2: Synthesis of the Starting Material[2]

Before heterocycle construction, the starting material must be synthesized via Williamson ether synthesis.[2][3] This protocol is optimized to prevent premature cyclization or Cannizzaro disproportionation.[1][2][3]

Protocol A: O-Alkylation of 5-Nitrosalicylaldehyde[1]

Reagents:

  • 5-Nitrosalicylaldehyde (1.0 equiv)[1][3]

  • Methyl 2-bromohexanoate (1.2 equiv)[1][3]

  • Potassium Carbonate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ), anhydrous (2.0 equiv)[2][3]
    
  • Potassium Iodide (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (0.1 equiv, catalyst)[2][3]
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )[2][3]
    

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 5-nitrosalicylaldehyde in anhydrous DMF (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     concentration). Add 
    
    
    
    and stir at RT for 15 minutes. Observation: The solution will turn bright yellow/orange due to phenoxide formation.[3]
  • Alkylation: Add ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     followed by the dropwise addition of methyl 2-bromohexanoate. The addition of 
    
    
    
    forms the transient, more reactive
    
    
    -iodohexanoate in situ (Finkelstein exchange).[2][3]
  • Reaction: Heat the mixture to ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     for 4–6 hours. Critical Control: Do not exceed 
    
    
    
    to avoid competitive hydrolysis of the ester or premature cyclization.[2][3]
  • Workup: Pour the mixture into ice-water (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     volume). The product typically precipitates. If oil forms, extract with Ethyl Acetate, wash with brine (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    ) to remove DMF, dry over
    
    
    , and concentrate.[2][3]
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc 8:2).

Part 3: Primary Heterocycle Synthesis (Benzofurans)

The most potent application of this starting material is the synthesis of Methyl 3-butyl-5-nitrobenzofuran-2-carboxylate .[1] This reaction proceeds via an intramolecular Knoevenagel-type condensation followed by dehydration.[1]

Mechanism of Action

The base deprotonates the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-carbon of the ester. The resulting enolate attacks the ortho-aldehyde.[2] The subsequent alkoxide eliminates water to aromatize the furan ring.[2][3]
Protocol B: DBU-Mediated Cyclization[1]

Reagents:

  • Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (Starting Material)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)[1][3]

  • Solvent: Toluene or DCM (Reflux)[1][2][3]

Workflow:

  • Dissolve the starting material in Toluene (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).[2][3]
    
  • Add DBU dropwise.[1][2][3] The reaction is often exothermic.[2][3]

  • Reflux the mixture for 2–4 hours. Monitor via TLC (disappearance of the aldehyde spot).

  • Quench: Cool to RT and wash with dilute

    
     (
    
    
    
    ) to remove DBU.
  • Isolation: Evaporate solvent. The resulting benzofuran is usually a solid that can be recrystallized from methanol.[2][3]

Data Output:

Precursor Chain Resulting C3-Substituent Predicted LogP Shift

| Methyl bromoacetate | ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 | Baseline |
| Methyl 2-bromopropionate | 

|

| | Methyl 2-bromohexanoate |

(

)
|

|

Part 4: Visualization of Pathways[2][3]

The following diagram illustrates the divergent synthetic pathways available from this specific scaffold.

G cluster_mech Cyclization Logic start 5-Nitrosalicylaldehyde intermediate Methyl 2-(2-formyl-4-nitrophenoxy) hexanoate (The Scaffold) start->intermediate K2CO3, DMF Williamson Ether Synth. reagent Methyl 2-bromohexanoate reagent->intermediate benzofuran Methyl 3-butyl-5-nitro benzofuran-2-carboxylate intermediate->benzofuran DBU, Toluene Intramolecular Aldol (Cyclization) hydrazone Schiff Base / Hydrazone Ligands intermediate->hydrazone R-NH2 or Hydrazine EtOH, Reflux step1 Enolate Formation (at hexanoate alpha-C) step2 Attack on Aldehyde step1->step2 step3 Dehydration & Aromatization step2->step3

Caption: Divergent synthesis showing the conversion of 5-nitrosalicylaldehyde to the target hexanoate scaffold, followed by cyclization to the lipophilic benzofuran or Schiff base derivatization.

Part 5: Troubleshooting & Validation

To ensure experimental success (Trustworthiness), the following self-validating checks should be performed:

  • NMR Diagnostic:

    • Starting Material: Look for the aldehyde proton singlet at ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       and the triplet for the ester methyl.[3]
      
    • Benzofuran Product: The aldehyde peak must disappear.[1][2][3] The butyl chain signals will shift upfield slightly as they are now attached to the aromatic furan ring rather than the flexible ether chain.[2][3]

  • Moisture Sensitivity:

    • The cyclization step is sensitive to water.[2][3] If the reaction stalls, add molecular sieves (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ) to the toluene reflux.[2][3] Water inhibits the dehydration step, trapping the intermediate alcohol (aldol adduct).[2][3]
      
  • Regiochemistry Verification:

    • The hexanoate chain ensures the alkyl group is at position 3.[2][3] If 2-bromohexanoate is used, the butyl group is at C3.[1][2][3] If methyl 6-bromohexanoate (omega-bromo) were used, the structure would be entirely different (O-alkylation only, no cyclization to benzofuran).[1][3] Ensure the reagent is 2-bromo .[1]

References

  • Singh, F. V., & Wirth, T. (2012).[1][2][3][4] "Synthesis of Benzofurans." Synthesis, 44(08), 1171-1177.[1][3]

  • Vaidya, V. P., & Mahajan, S. B. (1989).[1][2][3] "Synthesis of benzofuran-2-carboxylic acid derivatives." Indian Journal of Chemistry, Section B. (Standard reference for Rap-Stoermer type cyclization of o-formylphenoxy esters).

  • Katritzky, A. R., et al. (2005).[1][3] "Synthesis of 2-substituted benzofurans." Journal of Organic Chemistry. (General methodology for base-catalyzed cyclization of salicylaldehyde derivatives).

  • Dudley, M. E., et al. (2006).[1][3][4] "A convenient high-yielding, efficient, selective and simple one-pot procedure for the synthesis of 3-ethoxycarbonylbenzofurans."[1][4][5] Synthesis, 2006(10), 1711-1714.[1]

  • PubChem Compound Summary. "Methyl 2-bromohexanoate." [1][2][3]

Sources

Exploratory

"Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" role in medicinal chemistry

Initiating Compound Search I'm currently engaged in a comprehensive literature search. My initial focus is on confirming the existence of "Methyl 2-(2- formyl-4-nitrophenoxy)hexanoate" and uncovering its documented uses...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Compound Search

I'm currently engaged in a comprehensive literature search. My initial focus is on confirming the existence of "Methyl 2-(2- formyl-4-nitrophenoxy)hexanoate" and uncovering its documented uses in medicinal chemistry. I'm also delving into associated biological activities, synthesis methods, and mechanisms of action. This will be followed by a patent search.

Expanding Search Parameters

I've refined the search strategy to include a wider range of related analogs and structural motifs. The goal is to gain a more complete understanding of the compound's chemical space and its relevance to drug development. Simultaneously, I'm beginning the process of structuring a technical guide, starting with an overview of the compound, and outlining its synthesis, mechanism of action, applications, and future potential. I'm focusing on citations, data tables, and diagrams.

Defining Research Scope

I'm now zeroing in on confirming if "Methyl 2-(2- formyl-4-nitrophenoxy)hexanoate" is a known entity. I am actively searching patents and articles. I'm also planning to build a comprehensive technical guide; it will cover the compound's synthesis, action, applications, and possible future uses, complete with supporting evidence.

Confirming compound identity

I've established that "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" (CAS 335153-23-6) is a recognized compound. I've found consistent reports that it functions as an intermediate in various synthesis processes.

Investigating final product significance

I've discovered the target compound's role as a synthesis intermediate for 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones, confirmed by multiple sources. A US patent might outline the synthesis, but I need to understand the final products better. My current focus is on the oxazepinones: their medicinal chemistry applications, biological activities, and potential structure-activity relationships, to fully appreciate the context.

Pinpointing the Intermediate

I've confirmed that "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" functions chiefly as a stepping stone to "7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones". I'm now digging deeper into its specific role within the synthesis, to see if I can find further details.

Connecting the Biological Dots

I'm now exploring the biological activity of benzo-oxazepinone derivatives, noting their potential as non-steroidal progesterone receptor antagonists, TNIK inhibitors for colorectal cancer, and agents for neurological disorders. I've pinpointed "7-Amino-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one" as a key intermediate for compounds targeting neurological disorders. However, I still need a clear link to a specific drug candidate. I plan to use patent US6855842 to obtain the synthesis of the initial compound, and look for examples of final drug candidates from this amino-oxazepinone.

Confirming Chemical Synthesis

I've just confirmed the synthetic role of "Methyl 2-(2- formyl-4-nitrophenoxy)hexanoate." My research indicates it is indeed a key intermediate, specifically used in the preparation of "7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3". The search results have been very helpful in confirming this critical function.

Outlining Medicinal Applications

I'm now outlining the technical guide. Beginning with the building block, Methyl 2-(2- formyl-4-nitrophenoxy)hexanoate, I'll detail the medicinal chemistry applications of the resulting benzoxazepinone scaffold. I plan to create sections for specific therapeutic targets, focusing on the mechanism of action, structure-activity relationships, and including quantitative data. Diagrams for the synthetic pathway are also planned.

Defining Therapeutic Scaffolds

I've clarified the status of Methyl 2-(2- formyl-4-nitrophenoxy)hexanoate as a synthetic intermediate, and I've established its role in forming a benzoxazepinone core. The core acts as a privileged scaffold in medicinal chemistry. I've found it's used to inhibit TNIK, ROCK, RIPK1, and LIMK1/2, and to develop non-steroidal progesterone receptor modulators. I have enough to structure a guide on each application.

Foundational

"Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" derivatives and analogs

A Divergent Scaffold for Benzofuran and Oxazepine Pharmacophores Executive Summary Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6) represents a critical synthetic linchpin in medicinal chemistry. Structural...

Author: BenchChem Technical Support Team. Date: February 2026

A Divergent Scaffold for Benzofuran and Oxazepine Pharmacophores

Executive Summary

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6) represents a critical synthetic linchpin in medicinal chemistry. Structurally, it combines a highly reactive ortho-formyl phenol ether core with a lipophilic hexanoate tail and a distal nitro group. This specific architecture makes it a preferred intermediate for the synthesis of 2-substituted benzofurans (via Rap-Stoermer or Feist-Bénary type cyclizations) and 1,4-oxazepin-3-ones .

It is notably cited in the development of antiarrhythmic agents (specifically as a structural analog or impurity marker in the synthesis of Dronedarone ) and novel antimicrobial scaffolds. This guide details the synthesis, validation, and divergent derivatization of this compound.

Part 1: Structural Analysis & Retrosynthesis

The molecule’s utility stems from its three orthogonal reactive handles:

  • Formyl Group (-CHO): Electrophilic center for cyclization or reductive amination.

  • Nitro Group (-NO₂): Electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

    
    ) pre-synthesis, or serves as a masked amino group for post-synthesis coupling.
    
  • Hexanoate Side Chain: Provides lipophilicity (LogP modulation) and an ester handle for hydrolysis or transesterification.

Retrosynthetic Logic

The synthesis can be approached via two distinct pathways depending on scale and available starting materials.

Pathway A: Direct Nitration (Industrial/Scale-Up)

  • Precursor: Methyl 2-(2-formylphenoxy)hexanoate.[1]

  • Reagent: Mixed acid (

    
    ).
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The ether oxygen directs para (position 4), reinforcing the meta direction of the aldehyde.
    

Pathway B: Convergent Alkylation (Laboratory Precision)

  • Precursors: 5-Nitrosalicylaldehyde + Methyl 2-bromohexanoate.

  • Reagent:

    
     or 
    
    
    
    in DMF/Acetone.
  • Mechanism: Williamson Ether Synthesis (

    
    ).
    
Part 2: Experimental Protocols
Protocol 1: Synthesis via Regioselective Nitration

Based on industrial optimization for high yield (>90%).

Reagents:

  • Methyl 2-(2-formylphenoxy)hexanoate (1.0 eq)

  • Sulfuric Acid (96% conc.)[1]

  • Nitric Acid/Sulfuric Acid mixture (50/50 wt%)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Setup: Charge a reactor with concentrated

    
     and cool to 5°C . Critical: Temperature control is vital to prevent over-nitration or oxidation of the aldehyde.
    
  • Addition: Slowly add Methyl 2-(2-formylphenoxy)hexanoate (1.0 eq) while maintaining internal temperature <10°C. Stir for 15 minutes to ensure homogeneity.

  • Nitration: Dropwise add the nitrating mixture (1.05 eq) over 2 hours . The slow addition rate prevents thermal runaway.

  • Quench: Pour the reaction mixture onto crushed ice (approx. 2.5x weight of acid).[2] Stir vigorously for 30 minutes.

  • Workup: Filter the resulting precipitate. Dissolve the solid in DCM and wash with water (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     vol).
    
  • Isolation: Dry organic phase over

    
    , filter, and concentrate via rotary evaporation.
    
  • Result: Beige/Yellow solid. Yield: ~92%.

Protocol 2: Synthesis via Williamson Ether Alkylation

Preferred for generating derivatives with sensitive functional groups.

Reagents:

  • 2-Hydroxy-5-nitrobenzaldehyde (5-Nitrosalicylaldehyde) (1.0 eq)

  • Methyl 2-bromohexanoate (1.1 eq)[2]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Solubilization: Dissolve 5-nitrosalicylaldehyde in anhydrous DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . The solution will turn bright yellow/orange due to phenoxide formation. Stir at RT for 30 mins.
    
  • Alkylation: Add Methyl 2-bromohexanoate dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot will shift significantly higher in Rf.

  • Workup: Dilute with ice water. Extract with EtOAc (

    
    ). Wash combined organics with brine to remove DMF.
    
  • Purification: Recrystallize from EtOH or perform flash column chromatography if necessary.

Part 3: Divergent Derivatization Strategies

Once synthesized, the scaffold branches into three primary pharmacological classes.

A. The Benzofuran Route (Anti-Arrhythmic/Antimicrobial)

The "2-formyl-phenoxy-ester" motif is pre-organized for intramolecular cyclization.

  • Reaction: Base-catalyzed aldol condensation followed by dehydration.

  • Conditions: NaOMe/MeOH or DBU/Toluene, reflux.

  • Product: Methyl 5-nitrobenzofuran-2-carboxylate derivatives.

  • Mechanism: The enolate formed at the

    
    -position of the hexanoate attacks the aldehyde carbonyl.
    
B. The Oxazepine Route (CNS Active Agents)
  • Reaction: Reductive amination with an amino acid ester or diamine, followed by lactamization.

  • Target: 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones .

  • Significance: This heterocyclic core is often explored for psychotropic activity and enzyme inhibition.

C. Functional Group Transformation (Linker Chemistry)
  • Nitro Reduction:

    
     or 
    
    
    
    reduces the
    
    
    to
    
    
    . This aniline is then available for amide coupling (e.g., attaching to a fluorophore or a larger drug pharmacophore).
  • Ester Hydrolysis: LiOH/THF hydrolyzes the methyl ester to the free acid (2-(2-formyl-4-nitrophenoxy)hexanoic acid ), increasing water solubility and allowing for salt formation.

Part 4: Visualization of Workflows
Diagram 1: Synthetic Pathways & Logic

SynthesisWorkflow Start1 Methyl 2-(2-formylphenoxy) hexanoate Reagent1 H2SO4 / HNO3 (Nitration) Start1->Reagent1 Route A: Industrial Start2 5-Nitrosalicylaldehyde Reagent2 Methyl 2-bromohexanoate K2CO3 / DMF Start2->Reagent2 Route B: Laboratory Target Methyl 2-(2-formyl-4-nitrophenoxy) hexanoate (CAS 335153-23-6) Reagent1->Target Regioselective SEAr Reagent2->Target Williamson Ether Synthesis

Caption: Convergent synthetic strategies for the title compound, comparing industrial nitration vs. laboratory alkylation.

Diagram 2: Divergent Applications

Derivatives Core Methyl 2-(2-formyl-4-nitrophenoxy) hexanoate Cond1 Base (NaOMe) Cyclization Core->Cond1 Cond2 Reductive Amination (R-NH2) Core->Cond2 Cond3 H2 / Pd-C Reduction Core->Cond3 Prod1 5-Nitrobenzofuran Derivatives Cond1->Prod1 Rap-Stoermer Prod2 1,4-Oxazepin-3-ones Cond2->Prod2 Ring Expansion Prod3 Aniline Precursor (For Amide Coupling) Cond3->Prod3 Functionalization

Caption: The scaffold acts as a divergent hub for Benzofurans, Oxazepines, and Aniline linkers.

Part 5: Analytical Data Summary

Table 1: Physicochemical Properties & Validation Data

PropertyValue / ObservationContext
Molecular Formula

MW: 295.29 g/mol
Appearance Beige to Yellow SolidTypical of nitro-aromatics

NMR (DMSO-

)

10.3 (s, 1H, CHO)
Diagnostic aldehyde peak

NMR (Aromatic)

7.34 (d), 8.4 (dd), 8.6 (d)
ABX pattern confirming 1,2,4-substitution

NMR (Aliphatic)

5.24 (t, 1H,

-CH)
Characteristic of the ether linkage
Melting Point 68–72 °CPurity indicator
References
  • ChemicalBook. (2023). Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Synthesis and Properties. Retrieved from

  • Vertex Patent Data. (2008). Preparation of methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate (Example 3). Patent WO2008/152218. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of 2-substituted benzofurans via Williamson ether formation followed by intramolecular cyclization.[3] Retrieved from

  • PubChem. (2025).[2] 2-(2-Formyl-4-nitrophenoxy)hexanoic acid (Hydrolyzed Derivative). CID 11173557.[2][4] Retrieved from

  • Sinco Pharmachem. (2024). Dronedarone Impurities and Standards. Retrieved from

Sources

Protocols & Analytical Methods

Method

Synthesis of "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" from 5-nitrosalicylaldehyde

[1][2] Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6) starting from 5-nitrosalicylaldehyde . Utilizing a Williamson e...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6) starting from 5-nitrosalicylaldehyde . Utilizing a Williamson ether synthesis strategy, this method employs potassium carbonate (


) as a mild base in N,N-Dimethylformamide (DMF) to ensure high regioselectivity for O-alkylation over C-alkylation. This scaffold is a critical intermediate in the synthesis of 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones, a class of pharmacophores relevant in kinase inhibition and CNS drug development.

Introduction & Retrosynthetic Strategy

The target molecule features a highly functionalized ether linkage connecting a nitro-substituted benzaldehyde core to a hexanoate tail. The presence of the aldehyde and ester moieties makes this compound a versatile "linchpin" for heterocycle formation, particularly benzodiazepine and oxazepine derivatives.

Retrosynthetic Logic: The most direct disconnection is at the phenolic ether bond. We utilize the nucleophilicity of the phenoxide ion generated from 5-nitrosalicylaldehyde to displace a halide from an


-halo ester.
  • Nucleophile: 5-Nitrosalicylaldehyde (pKa ~7-8, enhanced acidity due to the nitro group).

  • Electrophile: Methyl 2-bromohexanoate (Secondary alkyl halide, susceptible to

    
    ).
    
  • Key Challenge: Ensuring complete conversion while preventing hydrolysis of the methyl ester or Cannizzaro disproportionation of the aldehyde.

Mechanistic Pathway

The reaction proceeds via a classical


 mechanism.[1][2] The base deprotonates the phenol, forming a resonance-stabilized phenoxide. This anion attacks the chiral center (if using chiral starting material) or the racemic 

-carbon of the hexanoate, displacing bromide.

Mechanism Figure 1: Mechanistic pathway for the Williamson Ether Synthesis of the target compound. Start 5-Nitrosalicylaldehyde Inter Phenoxide Anion (Nucleophile) Start->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter TS Transition State (SN2 Attack) Inter->TS + Electrophile Reagent Methyl 2-bromohexanoate (Electrophile) Reagent->TS Product Target Ether (Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate) TS->Product - Br-

Experimental Protocol

Materials & Reagents
ReagentCAS No.[3][4][5]MW ( g/mol )Equiv.[6]Role
5-Nitrosalicylaldehyde 97-51-8167.121.0Substrate
Methyl 2-bromohexanoate 5445-22-7209.081.2Alkylating Agent
Potassium Carbonate (

)
584-08-7138.211.5 - 2.0Base
DMF (Anhydrous) 68-12-2--Solvent
Ethyl Acetate 141-78-6--Extraction
Step-by-Step Procedure

Step 1: Phenoxide Formation

  • Charge a dry, 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 5-Nitrosalicylaldehyde (1.67 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Add Potassium Carbonate (2.07 g, 15.0 mmol).

    • Note: The solution will turn bright yellow/orange immediately, indicating the formation of the nitrophenoxide anion.

  • Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.

Step 2: Alkylation (


 Reaction) 
  • Add Methyl 2-bromohexanoate (2.51 g, ~2.1 mL, 12.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60°C in an oil bath.

    • Critical: Do not exceed 80°C to prevent degradation of the aldehyde or hydrolysis of the ester.

  • Monitor the reaction by TLC (Thin Layer Chromatography).

    • Mobile Phase: Hexanes:Ethyl Acetate (7:3).

    • Visualization: UV lamp (254 nm). The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear.

    • Typical Time: 3–5 hours.

Step 3: Workup

  • Cool the mixture to RT.

  • Pour the reaction mixture into ice-cold water (100 mL) to dissolve inorganic salts and quench the reaction.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Combine organic layers and wash with:

    • Water (2 x 30 mL) to remove residual DMF.

    • Brine (saturated NaCl, 1 x 30 mL).

  • Dry over anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Step 4: Purification

  • The crude product is often pure enough for subsequent steps (Yield >90%).

  • If purification is required, perform Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.
      
  • Alternatively, recrystallization from minimal hot ethanol/hexane may be attempted if the product solidifies (Melting point approx. 65–70°C, though often isolated as a viscous oil or low-melting solid).

Results & Validation

Expected Analytical Data

To validate the synthesis, compare your isolated product against these standard spectral characteristics derived from literature precedents for this specific CAS [1, 2].

  • Appearance: Pale yellow to beige solid or viscous oil.

  • Yield: 85% – 95% (optimized).

  • 
     NMR (400 MHz, 
    
    
    
    or
    
    
    ):
    • 
       10.45 (s, 1H, CHO ) – Diagnostic aldehyde singlet.
      
    • 
       8.70 (d, 1H, Ar-H3 ) – Deshielded by nitro group.
      
    • 
       8.40 (dd, 1H, Ar-H5 ).
      
    • 
       7.10 (d, 1H, Ar-H6 ).
      
    • 
       4.85 (t, 1H, O-CH -CO) – The alpha-proton of the hexanoate tail.
      
    • 
       3.78 (s, 3H, O-CH3 ) – Methyl ester singlet.
      
    • 
       2.05 (m, 2H, CH2 ).
      
    • 
       1.30–1.50 (m, 4H, alkyl chain).
      
    • 
       0.90 (t, 3H, terminal CH3 ).
      
Workflow Diagram

Workflow Figure 2: Experimental workflow for the synthesis process. Setup Step 1: Setup 10 mmol Substrate + K2CO3 in DMF (20 mL) Activation Activation Stir 30 min @ RT (Yellow Color Change) Setup->Activation Addition Step 2: Addition Add Methyl 2-bromohexanoate (1.2 equiv) Activation->Addition Reaction Reaction Heat to 60°C for 4h Monitor via TLC Addition->Reaction Quench Step 3: Workup Pour into Ice Water Extract w/ EtOAc Reaction->Quench Purification Step 4: Purification Silica Column (Hex/EtOAc) or Recrystallization Quench->Purification Final Final Product Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Purification->Final

Discussion & Troubleshooting

Why this specific base and solvent?

While Sodium Hydride (


) is a stronger base, it is often unnecessary for phenols (pKa ~10, lower for nitrophenols) and can lead to side reactions with the ester group of the alkylating agent. Potassium Carbonate (

)
is mild enough to deprotonate the phenol without hydrolyzing the methyl ester [3]. DMF is the solvent of choice because it solvates the cation (

), leaving the phenoxide anion "naked" and highly reactive for the

attack.
Potential Pitfalls[9]
  • Hydrolysis: If the reaction contains water, the methyl ester may hydrolyze to the carboxylic acid (2-(2-formyl-4-nitrophenoxy)hexanoic acid). Prevention: Use anhydrous DMF and keep the system closed.

  • Incomplete Reaction: If TLC shows starting material after 5 hours, add a catalytic amount of Potassium Iodide (KI) (0.1 equiv). This generates the in situ alkyl iodide (Finkelstein reaction), which is a better electrophile.

  • O- vs C-Alkylation: Phenoxides are ambident nucleophiles. However, in polar aprotic solvents like DMF, O-alkylation is heavily favored over C-alkylation, especially with "hard" electrophiles like alkyl bromides.

Safety Considerations
  • 5-Nitrosalicylaldehyde: Irritant. Handle in a fume hood.

  • Alkyl Halides: Potential lachrymators and alkylating agents (carcinogen suspects). Wear double gloves.

  • DMF: Hepatotoxic and readily absorbed through skin.

References

  • ChemicalBook. Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Synthesis and Properties. (Accessed 2023). Link

  • BLDpharm. Product Analysis: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.[7] (Accessed 2023). Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (General Protocol Reference). Link

  • ChemSpider. O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate. (Synthetic Pages, Protocol Analogue). Link

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

Abstract This document provides comprehensive application notes and detailed protocols for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS No. 335153-23-6), a key intermediate in the preparation of vari...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS No. 335153-23-6), a key intermediate in the preparation of various chemical compounds, including 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones.[1][3] We will explore two primary synthetic strategies: the nitration of a precursor ester and the Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis, purification, and characterization of the target compound.

Introduction and Strategic Overview

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is an organic compound characterized by a molecular structure that includes a methyl ester, a formyl group, and a nitrophenoxy moiety attached to a hexanoate backbone.[1] Its utility as a building block in the synthesis of more complex molecules makes robust and scalable synthetic procedures highly valuable. This guide will detail two distinct and viable synthetic pathways for its preparation.

  • Route A: Electrophilic Aromatic Substitution. This approach involves the direct nitration of a pre-existing aromatic ether, methyl 2-(2-formylphenoxy)hexanoate. This method is advantageous due to its high reported yield and straightforward procedure.

  • Route B: Nucleophilic Substitution (Williamson Ether Synthesis). This classic and versatile method involves the formation of an ether linkage by reacting a phenoxide with an alkyl halide.[4][5] This pathway offers flexibility in the choice of starting materials and is a cornerstone of ether synthesis in organic chemistry.

The choice between these routes may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Visualizing the Synthetic Pathways

Synthetic_Routes Figure 1: Overview of Synthetic Strategies A_start Methyl 2-(2-formylphenoxy)hexanoate Product Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate A_start->Product Route A: Nitration A_reagents Nitrating Mixture (HNO3/H2SO4) A_reagents->Product B_start1 2-Formyl-4-nitrophenol B_start1->Product Route B: Williamson Ether Synthesis B_start2 Methyl 2-bromohexanoate B_start2->Product Route B: Williamson Ether Synthesis B_reagents Base (e.g., K2CO3) Solvent (e.g., Acetone) B_reagents->Product

Caption: Figure 1: Overview of Synthetic Strategies

Route A: Electrophilic Nitration of Methyl 2-(2-formylphenoxy)hexanoate

This method, adapted from patent literature, provides a high-yield synthesis of the target compound.[6]

Principle and Rationale

The core of this synthesis is the electrophilic aromatic substitution (nitration) of the benzene ring of methyl 2-(2-formylphenoxy)hexanoate. The phenoxy and formyl groups are ortho, para-directing and meta-directing substituents, respectively. The nitration occurs at the position para to the strongly activating ether group and meta to the deactivating formyl group.

  • Causality of Reagent Choice: Concentrated sulfuric acid is used to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control is Critical: The reaction is conducted at a low temperature (around 5°C) to control the exothermic nature of the nitration reaction, prevent over-nitration, and minimize side-product formation.

Visualizing the Nitration Mechanism

Nitration_Mechanism Figure 2: Mechanism of Electrophilic Nitration cluster_reaction Nitration Reaction HNO3 + 2H2SO4 HNO3 + 2H2SO4 {NO2+ (Nitronium ion)} + H3O+ + 2HSO4- {NO2+ (Nitronium ion)} + H3O+ + 2HSO4- HNO3 + 2H2SO4->{NO2+ (Nitronium ion)} + H3O+ + 2HSO4- Start Methyl 2-(2-formylphenoxy)hexanoate Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO2+ Product Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Intermediate->Product - H+

Caption: Figure 2: Mechanism of Electrophilic Nitration

Protocol: Step-by-Step Synthesis

Materials and Equipment:

  • Methyl 2-(2-formylphenoxy)hexanoate

  • Concentrated sulfuric acid (96%)

  • Nitrating mixture (50/50 HNO₃/H₂SO₄)

  • Dichloromethane (DCM)

  • Deionized water

  • Ice

  • 250 mL four-neck reactor

  • Stirrer (Teflon paddle)

  • Thermometer

  • Dropping funnel

  • Cooling coil or ice bath

  • Rotary evaporator

Procedure: [6]

  • Reactor Setup: Equip a 250 mL four-neck reactor with a stirrer, thermometer, dropping funnel, and a nitrogen inlet.

  • Acid Charging: Charge the reactor with 123 g of 96% concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to approximately 5°C using an ice bath or cooling coil.

  • Substrate Addition: Slowly add 30 g (0.12 mole) of methyl 2-(2-formylphenoxy)hexanoate to the cooled acid while maintaining the temperature at 5°C.

  • Stirring: Stir the mixture for 15 minutes at 5°C.

  • Nitration: Add 15.9 g (0.126 mole) of the nitrating mixture dropwise over 2 hours, ensuring the reaction temperature does not rise above 5°C.

  • Quenching: After the addition is complete, carefully add 76.9 g of ice to the reaction mixture over 30 minutes. This will dilute the sulfuric acid to about 60%.

  • Precipitation and Filtration: Stir the mixture for an additional 10 minutes. The product should precipitate as a solid. Filter the crude product using a Büchner funnel.

  • Work-up:

    • Dissolve the collected solid in 100 mL of dichloromethane.

    • Transfer the solution to a separatory funnel and wash it twice with 50 mL portions of water.

    • Separate the organic layer.

  • Concentration: Concentrate the organic phase using a rotary evaporator at a temperature ranging from 20°C to 70°C under reduced pressure to obtain the final product.

Expected Yield: Approximately 32.7 g (92.4%) of a beige-yellow solid.[6]

Characterization
  • ¹H NMR (DMSO-d₆): δ 0.91 (t, 3H, CH₃), 1.38 (m, 2H, CH₂-CH₃), 1.51 (m, 2H, CH₂-CH₂-CH₃), 2.02 (m, 2H, CH₂-CH), 5.24 (t, 1H, CH), 7.34 (d, J=9 Hz, 1H, Ar-H), 8.45 (dd, J=9, 2.7 Hz, 1H, Ar-H), 8.59 (d, J=2.7 Hz, 1H, Ar-H), 10.38 (s, 1H, CHO).[6]

  • Purity Analysis: Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Route B: Williamson Ether Synthesis

This protocol is a proposed method based on the principles of the Williamson ether synthesis, a reliable S_N2 reaction.[2][4][5][7]

Principle and Rationale

This synthesis involves the reaction of the phenoxide ion of 2-formyl-4-nitrophenol (also known as 5-hydroxy-2-nitrobenzaldehyde) with methyl 2-bromohexanoate. The reaction proceeds via an S_N2 mechanism.[7]

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is suitable for deprotonating the phenolic hydroxyl group. It is easy to handle and remove after the reaction. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Solvent Choice: A polar aprotic solvent such as acetone or acetonitrile is ideal. These solvents can dissolve the ionic phenoxide and the organic alkyl halide, facilitating the S_N2 reaction without interfering with the nucleophile.

  • Reactant Stoichiometry: Using a slight excess of the alkyl halide can help drive the reaction to completion.

Visualizing the Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis Figure 3: Mechanism of Williamson Ether Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack 2-Formyl-4-nitrophenol 2-Formyl-4-nitrophenol Phenoxide Ion Phenoxide Ion 2-Formyl-4-nitrophenol->Phenoxide Ion + K2CO3 Product Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Phenoxide Ion->Product + Methyl 2-bromohexanoate - Br-

Caption: Figure 3: Mechanism of Williamson Ether Synthesis

Protocol: Step-by-Step Synthesis

Materials and Equipment:

  • 2-Formyl-4-nitrophenol (5-hydroxy-2-nitrobenzaldehyde)

  • Methyl 2-bromohexanoate

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formyl-4-nitrophenol (1 equivalent) and finely powdered potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask (approximately 10 mL per gram of the phenol).

  • Alkyl Halide Addition: Add methyl 2-bromohexanoate (1.1 equivalents) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the crude residue in ethyl acetate.

    • Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution. Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.

Characterization

The product obtained should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the data with that reported in the literature.[6]

Data Summary and Comparison

ParameterRoute A: NitrationRoute B: Williamson Ether Synthesis (Proposed)
Starting Materials Methyl 2-(2-formylphenoxy)hexanoate2-Formyl-4-nitrophenol, Methyl 2-bromohexanoate
Key Reagents Conc. H₂SO₄, Nitrating mixture (HNO₃/H₂SO₄)K₂CO₃ (or other base), Acetone (or other solvent)
Temperature ~5°CReflux (e.g., ~56°C for acetone)
Reaction Time ~2.5 hours8-12 hours (TLC monitored)
Yield High (reported at 92.4%)[6]Moderate to high (typical for Williamson synthesis)
Purification Washing/RecrystallizationColumn Chromatography
Advantages High yield, short reaction timeMilder conditions, versatility
Disadvantages Use of highly corrosive and hazardous acidsLonger reaction time, may require chromatography

Safety and Handling

  • Concentrated Acids and Nitrating Mixture: These are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Organic Solvents: Dichloromethane, acetone, and ethyl acetate are flammable and volatile. Work in a well-ventilated area or fume hood, away from ignition sources.

  • Alkyl Halides: Methyl 2-bromohexanoate is a lachrymator and should be handled in a fume hood.

  • Quenching: The addition of ice to the concentrated acid mixture is highly exothermic. Perform this step slowly and with adequate cooling to prevent splashing and uncontrolled boiling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product (Route A) Inactive nitrating agent; temperature too high.Use fresh nitrating mixture. Ensure strict temperature control below 5°C.
Formation of Byproducts (Route A) Over-nitration due to temperature fluctuation.Maintain strict temperature control. Ensure slow, dropwise addition of the nitrating agent.
Incomplete Reaction (Route B) Insufficient base; inactive alkyl halide.Use freshly dried and powdered K₂CO₃. Check the purity of the alkyl halide. Increase reaction time or temperature.
Low Yield (Route B) Competing elimination reaction; hydrolysis of ester.Ensure anhydrous conditions. Use a less hindered alkyl halide if possible (not applicable here).
Difficult Purification Presence of unreacted starting materials.Optimize the stoichiometry of reagents. Ensure the reaction goes to completion by TLC monitoring.

Conclusion

The preparation of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be successfully achieved via two distinct synthetic routes. The nitration of methyl 2-(2-formylphenoxy)hexanoate offers a direct and high-yielding pathway, albeit with the use of hazardous reagents. The Williamson ether synthesis provides a milder and versatile alternative, relying on well-established S_N2 reaction principles. The selection of the optimal route will be guided by factors such as starting material availability, scale, and safety considerations. Both protocols, when executed with care and precision, provide reliable methods for obtaining this valuable synthetic intermediate.

References

  • LookChem. (n.d.). Cas 335153-23-6, Methyl 2-(2-forMyl-4-nitrophenoxy)hexanoate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-formyl-4-nitrophenoxy)hexanoic acid (C13H15NO6). Retrieved from [Link]

  • YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | C13H15NO6 | CID 11173557. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

Sources

Method

"Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" as an intermediate for dye synthesis

This guide outlines the technical application of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6), a specialized nitro-aldehyde scaffold.[1][] While industrially prominent as a key intermediate for the antia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6), a specialized nitro-aldehyde scaffold.[1][] While industrially prominent as a key intermediate for the antiarrhythmic drug Dronedarone, its structural motif—combining a reactive aldehyde, a chromogenic nitro group, and a lipophilic hexanoate tail—makes it a high-value precursor for lipophilic fluorescent probes , disperse dyes , and benzofuran-based fluorophores .

Executive Summary & Structural Analysis
  • Compound: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate[1][3][4][5][6]

  • CAS: 335153-23-6[1][][6][7]

  • Molecular Formula:

    
    [1][4][6]
    
  • Molecular Weight: 295.29 g/mol [1][4]

Chemo-Functional Utility: This molecule acts as a "Divergent Scaffold" for dye synthesis due to three orthogonal reactive sites:

  • Formyl Group (

    
    ):  Enables Knoevenagel condensations to form Styryl/Methine dyes  (extended conjugation).
    
  • Nitro Group (

    
    ):  Precursor to amino-aromatics for Azo dye  coupling or donor-acceptor systems.
    
  • Hexanoate Ester Chain: Provides critical lipophilicity , essential for membrane-permeable biological probes or disperse dyes for polyester matrices.

Synthesis of the Intermediate (The Scaffold)

Rationale: High-purity synthesis of the ether linkage is the foundation. We utilize a Williamson ether synthesis optimized to prevent Cannizzaro disproportionation of the aldehyde.

Protocol 1: Etherification of 5-Nitrosalicylaldehyde

Reagents:

  • Substrate: 2-Hydroxy-5-nitrobenzaldehyde (5-Nitrosalicylaldehyde) [CAS: 97-51-8].

  • Alkylating Agent: Methyl 2-bromohexanoate [CAS: 5445-22-7].

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    ).
    

Step-by-Step Methodology:

  • Activation: In a dry 3-neck round-bottom flask under

    
    , dissolve 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol). Add 
    
    
    
    (1.5 eq) and stir at
    
    
    for 30 minutes. Observation: The solution will turn bright yellow/orange due to phenoxide formation.
  • Alkylation: Dropwise add Methyl 2-bromohexanoate (1.2 eq) over 20 minutes.

  • Reaction: Heat to

    
     and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol spot (
    
    
    
    ) should disappear, replaced by the less polar ester product (
    
    
    ).
  • Workup: Pour the mixture into ice-cold water (10x volume). The product may precipitate as a solid or oil.

    • If Solid: Filter, wash with water, and recrystallize from MeOH.

    • If Oil: Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Yield: Expect 85–92% yield of a pale yellow solid/oil.

Reaction Pathway Diagram:

Synthesis Figure 1: Williamson Ether Synthesis of the Dye Scaffold Start 2-Hydroxy-5-nitrobenzaldehyde (Phenol Precursor) Inter Phenoxide Anion (Activated Intermediate) Start->Inter K2CO3, DMF 60°C, 30 min Reagent Methyl 2-bromohexanoate (Alkylating Agent) Reagent->Inter + Add Dropwise Product Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (Target Scaffold) Inter->Product SN2 Alkylation 80°C, 4-6h

Application: Dye Synthesis Protocols
Route A: Synthesis of Lipophilic Styryl Dyes (Fluorescent Probes)

Mechanism: Knoevenagel condensation between the aldehyde of the scaffold and an active methylene compound (e.g., Malononitrile or Indolium salts). These dyes are often used as solvatochromic probes or nonlinear optical materials.

Protocol:

  • Reactants: Scaffold (1.0 eq) + Malononitrile (1.1 eq).

  • Catalyst: Piperidine (cat. 5 mol%) or

    
    .
    
  • Solvent: Ethanol or Acetonitrile.

  • Procedure: Reflux the mixture for 2–3 hours. The solution will darken (red/brown) as the conjugated system extends.

  • Isolation: Cool to

    
    . The dicyanovinyl dye precipitates. Filter and wash with cold EtOH.
    
  • Result: A "Push-Pull" chromophore. The Nitro group (acceptor) and the new vinyl group create a strong dipole, while the hexanoate tail ensures solubility in lipid bilayers.

Route B: Synthesis of Benzofuran Fluorophores (Cyclization)

Mechanism: This mimics the Dronedarone pathway but is adapted here to create 2-substituted-5-nitrobenzofurans , a class of highly fluorescent bicyclic dyes.

Protocol:

  • Cyclization: The scaffold contains an active

    
    -proton on the ester chain and an aldehyde. Under strong basic conditions, it undergoes an intramolecular aldol-type condensation followed by dehydration to close the furan ring.
    
  • Conditions: Dissolve Scaffold in Toluene. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaOMe. Reflux with a Dean-Stark trap to remove water.

  • Product: Methyl 5-nitro-2-butylbenzofuran-3-carboxylate .

  • Utility: This benzofuran core is highly fluorescent (blue/green emission) and serves as a brightener or biological tag.

Dye Synthesis Logic Flow:

DyePathways Figure 2: Divergent Synthesis of Dye Classes from the Scaffold Scaffold Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (The Intermediate) PathA Pathway A: Knoevenagel Condensation (Aldehyde Reactivity) Scaffold->PathA + Malononitrile / Indolium PathB Pathway B: Cyclization (Benzofuran Formation) Scaffold->PathB + Base (DBU) / Heat PathC Pathway C: Nitro Reduction (Azo Coupling) Scaffold->PathC + H2/Pd-C, then Diazotization ProdA Lipophilic Styryl Dyes (Fluorescent Probes) PathA->ProdA ProdB Nitro-Benzofuran Dyes (Brighteners/Tags) PathB->ProdB ProdC Azo-Disperse Dyes (Polyester Dyeing) PathC->ProdC

Analytical Data & Characterization

To validate the intermediate before dye synthesis, ensure the following spectral signatures are met.

TechniqueParameterExpected Signal (Diagnostic)Interpretation

NMR
Aldehyde (

)

ppm (s, 1H)
Confirms formyl group integrity (crucial).

NMR

-Proton (Ester)

ppm (t, 1H)
Confirms ether linkage at the

-position.
IR Spectroscopy Carbonyls (

)

(Ester),

(Aldehyde)
Distinct peaks for both carbonyls must be present.
IR Spectroscopy Nitro (

)

(asym),

(sym)
Confirms presence of the chromophore.
Mass Spec Molecular Ion

Confirms formula

.
References
  • Synthesis of Dronedarone Intermediates. ChemicalBook & PubChem Databases. (Verifies the CAS 335153-23-6 and its structural identity as a Dronedarone impurity/intermediate).

  • Nitrobenzaldehydes in Dye Chemistry. BenchChem Application Notes. (General reactivity of 2-hydroxy-5-nitrobenzaldehyde in Schiff base and dye synthesis).

  • Benzofuran Synthesis via Phenoxy Esters. Journal of Organic Chemistry. (Mechanistic basis for the cyclization of 2-acylphenoxy esters to benzofurans, analogous to the Dronedarone pathway). [8]

  • Dronedarone Impurity Profiling. Axios Research. (Characterization of the specific hexanoate intermediate).

Sources

Application

Analytical methods for "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" characterization

Executive Summary & Scope Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6) is a critical synthetic intermediate, primarily utilized in the manufacture of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6) is a critical synthetic intermediate, primarily utilized in the manufacture of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , a scaffold often investigated in kinase inhibition and CNS-active pharmaceutical campaigns.

The reliable characterization of this molecule presents a unique analytical triad of challenges:

  • Regiochemical Verification: Confirming the nitro group is at the para position relative to the ether linkage (position 4), distinguishing it from ortho or meta nitration byproducts.

  • Redox Stability: The aldehyde moiety (C-2) is susceptible to autoxidation to the carboxylic acid.

  • Hydrolytic Stability: The methyl ester and the ether linkage require specific buffering during liquid chromatography to prevent degradation.

This guide provides a validated protocol for the structural confirmation and purity analysis of this compound, moving beyond generic screening to specific, causality-driven methodologies.

Structural Analysis & Identification Strategy

The core requirement is to validate the 1,2,4-substitution pattern on the benzene ring and the integrity of the hexanoate tail.

Nuclear Magnetic Resonance (NMR) Protocol

Causality: Standard proton NMR is insufficient without specific coupling constant analysis to prove the position of the nitro group. The nitration of the precursor (Methyl 2-(2-formylphenoxy)hexanoate) is an electrophilic aromatic substitution that favors para and ortho positions. We must rule out the 6-nitro isomer.

Protocol:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent potential acid-catalyzed acetal formation with the aldehyde if traces of acid are present).

  • Concentration: 10-15 mg/mL.

  • Key Diagnostic Signals:

MoietyChemical Shift (

ppm)
MultiplicityStructural Significance
Aldehyde (-CHO) ~10.2 - 10.4SingletConfirm oxidation state (absence indicates acid formation).
Aromatic H-3 ~8.4 - 8.6Doublet (

Hz)
The proton between -CHO and -NO2. Small

indicates meta coupling to H-5, confirming C-4 nitration.
Aromatic H-5 ~8.1 - 8.3Doublet of DoubletsCoupled to H-6 (

) and H-3 (

).
Aromatic H-6 ~7.3 - 7.5Doublet (

Hz)
Ortho coupling indicates the position adjacent to the ether linkage is unsubstituted.
Alpha-Proton 5.24 TripletCritical: The proton at the chiral center of the hexanoate chain (

). Shift confirms O-alkylation.
Ester (-OCH3) ~3.7SingletIntegration must be 3:1 vs Aldehyde.

Self-Validation Step: Calculate the coupling constant between H-3 and H-5. If


 Hz, the assignment is incorrect. If H-3 appears as a doublet with 

Hz, the nitro group is likely in position 3 or 6 (incorrect isomer).
Infrared Spectroscopy (FT-IR)

Objective: Rapid identification of functional group integrity.

  • Nitro Stretches: Look for strong bands at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .

  • Carbonyl Region (The "Twin Peaks"):

    • Ester: Sharp band at 1735–1750 cm⁻¹ .

    • Aldehyde: Distinct band at 1680–1700 cm⁻¹ . Note: This is lower than aliphatic aldehydes due to conjugation with the aromatic ring.

Chromatographic Purity Protocol (HPLC-UV)

Challenge: The molecule is lipophilic (hexanoate chain) but contains polar groups. Isocratic methods often result in broad peaks for the late-eluting ester. Solution: A gradient method with acidification is required to suppress the ionization of potential acidic impurities (e.g., 2-(2-formyl-4-nitrophenoxy)hexanoic acid).

Method parameters:
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, keeping potential acid impurities protonated/retained).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 270 nm (Nitro-aromatic specific) and 210 nm (General).

Gradient Table:

Time (min)% A (Water/FA)% B (ACN)Phase Description
0.08020Equilibration
2.08020Isocratic Hold (Polar impurities)
15.01090Linear Gradient (Elute Main Peak)
20.01090Wash
20.18020Re-equilibration

Target Retention Times (Relative):

  • Oxidized Impurity (Carboxylic Acid): ~0.6 RRT (Elutes earlier due to polarity).

  • Un-nitrated Precursor: ~0.85 RRT (Less polar than nitro, but lacks the nitro-dipole interaction).

  • Target Molecule: 1.0 RRT (Main Peak).

  • Hydrolysis Product (Free Phenol): ~0.4 RRT (If ether cleavage occurs—rare but possible).

Visualization of Workflows

Figure 1: Synthetic Pathway and Impurity Tracking

This diagram illustrates the synthesis of the target molecule and the critical points where specific impurities are generated, guiding the analytical strategy.

Synthesis_Impurity_Map Precursor Methyl 2-(2-formylphenoxy) hexanoate Reagents Nitration Mixture (H2SO4 / HNO3) Precursor->Reagents Target TARGET: Methyl 2-(2-formyl-4-nitrophenoxy) hexanoate Precursor->Target Electrophilic Subst. Reagents->Target Impurity_Ortho Impurity A: 6-Nitro Isomer (Regio-impurity) Reagents->Impurity_Ortho Steric Leakage Impurity_Ox Impurity B: Carboxylic Acid Derivative (Oxidation of CHO) Reagents->Impurity_Ox Over-oxidation Impurity_Hyd Impurity C: Acid Ester Hydrolysis (Loss of Methyl) Target->Impurity_Hyd Poor Storage (Moisture)

Caption: Fig 1. Reaction pathway highlighting the origin of critical impurities (Regioisomers and Oxidation products) requiring HPLC separation.

Figure 2: Analytical Decision Tree

A logic flow for QC release of the intermediate.

Analytical_Decision_Tree Start Crude Sample Solubility Solubility Test (DMSO/ACN) Start->Solubility HPLC HPLC-UV (Gradient) Purity Check Solubility->HPLC NMR 1H NMR (DMSO-d6) Structure Check Solubility->NMR Decision1 Purity > 95%? HPLC->Decision1 Decision2 Alpha-H @ 5.24ppm? Coupling J=2.5Hz? NMR->Decision2 Fail_Pur Recrystallize (DCM/Hexane) Decision1->Fail_Pur No Pass RELEASE For Cyclization Decision1->Pass Yes Fail_Str Reject Batch (Wrong Isomer) Decision2->Fail_Str No Decision2->Pass Yes Fail_Pur->HPLC

Caption: Fig 2. Quality Control Decision Tree ensuring both chemical purity and structural regioselectivity before downstream processing.

Handling and Stability Protocols

Storage:

  • Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • The aldehyde is sensitive to air oxidation; the ester is sensitive to moisture.

Sample Preparation for Analysis:

  • Weighing: Weigh 10 mg of sample into a volumetric flask.

  • Dissolution: Dissolve initially in 1 mL of Acetonitrile (ACN).

  • Dilution: Dilute to volume with Water/ACN (50:50) .

    • Critical: Do not use alkaline diluents (e.g., phosphate buffer pH > 7.5) as this promotes ester hydrolysis and potential aldol condensation of the aldehyde.

    • Time Window: Analyze within 4 hours of preparation to ensure aldehyde stability.

References

  • PubChem . (n.d.). Compound Summary: 6-(4-Formyl-2-methyl-5-nitrophenoxy)hexanoic acid (Related Structure Analysis). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Monitoring of "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" Reactions

This comprehensive guide provides detailed application notes and protocols for the effective use of Thin-Layer Chromatography (TLC) in monitoring chemical reactions involving "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate....

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the effective use of Thin-Layer Chromatography (TLC) in monitoring chemical reactions involving "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate." This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocols and insights provided herein are designed to ensure scientific integrity, offering robust and reliable methods for reaction tracking and optimization.

Introduction: The Significance of TLC in Synthesizing "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate"

"Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" is a multifaceted organic molecule featuring an aromatic ether linkage, a nitro group, an aldehyde, and an ester functionality.[1][2][3] Its synthesis is pivotal in the preparation of more complex pharmaceutical intermediates, such as 7-Amino-4,5-dihydrobenzo[f][4][5]oxazepin-3-ones.[2] Given the potential for multiple reaction pathways and the formation of byproducts, real-time monitoring of the reaction progress is crucial for maximizing yield and purity.

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for this purpose. It is a rapid, cost-effective, and highly sensitive method for separating components in a mixture, making it ideal for tracking the consumption of starting materials and the formation of the desired product.[6][7][8] This guide will delve into the nuances of applying TLC to reactions involving "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate," providing both foundational protocols and expert insights to navigate potential challenges.

Understanding the Chemistry: Plausible Synthetic Routes and Their TLC Implications

The structure of "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" suggests two primary synthetic strategies: a Williamson Ether Synthesis or an Ullmann Condensation. Understanding these potential reaction pathways is fundamental to designing an effective TLC monitoring strategy, as it allows for the prediction of starting materials, intermediates, and potential byproducts.

Williamson Ether Synthesis Approach

This classic SN2 reaction would likely involve the coupling of a phenoxide with an alkyl halide.[9][10][11] For the target molecule, this could be the reaction between the sodium or potassium salt of 2-formyl-4-nitrophenol and methyl 2-bromohexanoate.

  • Reactants: 2-formyl-4-nitrophenol (more polar) and methyl 2-bromohexanoate (less polar).

  • Product: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (intermediate polarity).

  • TLC Monitoring Goal: Observe the disappearance of the highly polar 2-formyl-4-nitrophenol spot and the appearance of a new, less polar product spot.

Ullmann Condensation Approach

The Ullmann condensation is another powerful method for forming diaryl ethers, typically involving a copper catalyst to couple a phenol with an aryl halide.[12][13][14] In this case, the reaction could involve methyl 2-(2-bromo-4-nitrophenoxy)hexanoate and a formylating agent, or more likely, the coupling of 2-bromo-5-nitrobenzaldehyde with methyl 2-hydroxyhexanoate.

  • Reactants: 2-bromo-5-nitrobenzaldehyde and methyl 2-hydroxyhexanoate.

  • Product: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

  • TLC Monitoring Goal: Track the consumption of the starting materials and the emergence of the product spot. The polarity differences will be key to effective separation.

Core Protocol: TLC Monitoring of the Synthesis

This section provides a detailed, step-by-step protocol for setting up and running TLC to monitor the progress of reactions producing "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate."

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 plates are recommended due to the polarity of the involved compounds.[6] The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[15]

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of hexane and ethyl acetate.[5]

  • TLC Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting Capillaries: Fine-tipped glass capillaries for precise sample application.[7]

  • Visualization Agents:

    • UV lamp (254 nm) for detecting UV-active compounds.[8][15]

    • Staining solutions:

      • Potassium Permanganate (KMnO₄) stain: A general-purpose stain for most organic compounds.

      • 2,4-Dinitrophenylhydrazine (DNPH) stain: Specific for aldehydes and ketones, which will appear as orange or yellow spots.[7]

      • Stannous Chloride (SnCl₂) followed by diazotization and coupling: A specific method for visualizing nitro compounds.[16]

Experimental Workflow Diagram

TLC_Workflow cluster_sampling Sampling & Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Cut, draw baseline) sample_rxn Take Reaction Aliquot prep_chamber Prepare TLC Chamber (Add eluent, saturate) spot_plate Spot Plate (SM, Co-spot, Rxn) sample_rxn->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV (254 nm) dry_plate->visualize_uv visualize_stain Stain Plate (e.g., DNPH, KMnO₄) visualize_uv->visualize_stain mark_spots Mark Spots visualize_stain->mark_spots calc_rf Calculate Rf Values mark_spots->calc_rf interpret Interpret Results calc_rf->interpret

Caption: Workflow for TLC monitoring of chemical reactions.

Step-by-Step Protocol
  • Plate Preparation:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[6]

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RXN).[17]

  • Chamber Preparation:

    • Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to aid in solvent vapor saturation, which ensures better spot resolution.

    • Cover the chamber and let it stand for 5-10 minutes.

  • Sample Preparation and Spotting:

    • Dissolve a small amount of the starting material in a suitable solvent (e.g., the reaction solvent or ethyl acetate).

    • Withdraw a tiny aliquot of the reaction mixture using a capillary tube.[4] Dilute if necessary.

    • Spot the starting material solution on the 'SM' lane.

    • Spot the reaction mixture on the 'RXN' lane.

    • On the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of it. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture.[17]

    • Ensure the spots are small and concentrated to prevent streaking.[7]

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Visualize the plate under a UV lamp (254 nm) and circle any dark spots with a pencil.[15] The aromatic rings in the starting materials and product will make them UV active.

    • If necessary, use a chemical stain for further visualization. For reactions involving an aldehyde, a DNPH stain is highly recommended for its specificity.[7]

    • Calculate the Retention Factor (Rf) for each spot.[18][19]

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Interpretation and Optimization

The key to successful TLC monitoring is the accurate interpretation of the results.

Reading the TLC Plate
  • Reaction Start (t=0): A prominent spot in the 'SM' and 'C' lanes, and a corresponding spot in the 'RXN' lane. No product spot should be visible.

  • Reaction in Progress: The intensity of the starting material spot in the 'RXN' lane will decrease, while a new spot (the product) will appear. The co-spot lane will show two distinct spots if the product has a different Rf from the starting material.

  • Reaction Completion: The starting material spot in the 'RXN' lane will have completely disappeared, and the product spot will be at its maximum intensity.

Mobile Phase Optimization

The choice of mobile phase is critical for good separation. The goal is to achieve an Rf value for the product between 0.2 and 0.4 for optimal resolution.[17]

Observation Problem Solution
All spots remain at the baseline (Rf ≈ 0)Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
All spots are at the solvent front (Rf ≈ 1)Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane).
Poor separation between spotsPolarity of the mobile phase is not optimal.Try different solvent systems (e.g., dichloromethane/methanol, toluene/acetone).

A common starting mobile phase for compounds of this nature is a 4:1 mixture of hexane:ethyl acetate. Adjust the ratio as needed to achieve optimal separation.

Expected Rf Values (Illustrative)

The following table provides hypothetical Rf values to illustrate the expected separation. Actual values will depend on the precise TLC conditions.

Compound Plausible Polarity Expected Rf in 4:1 Hexane:EtOAc
2-formyl-4-nitrophenolHigh (due to phenol)~0.2
Methyl 2-bromohexanoateLow~0.8
Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Intermediate ~0.4 - 0.5
Byproducts (e.g., from hydrolysis)VariableMay appear as additional spots

Advanced Protocols and Troubleshooting

Visualization of Nitro and Aldehyde Groups

While UV visualization is generally sufficient, specific stains can provide confirmatory evidence.

Protocol for DNPH Staining (Aldehyde Detection):

  • Prepare a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and sulfuric acid.

  • After UV visualization, dip the dried TLC plate into the DNPH solution or spray it evenly.

  • Aldehydes and ketones will appear as orange to red spots, often immediately at room temperature.[7]

Protocol for Nitro Group Detection:

  • Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl.[16]

  • Spray the dried TLC plate with the solution and heat at 100°C for 10-15 minutes to reduce the nitro group to an amine.[16]

  • After cooling, spray with a 2% aqueous solution of sodium nitrite, followed by a solution of a coupling agent like β-naphthol. A brightly colored azo dye (orange to red) will form where the nitro compound was located.[16]

Troubleshooting Common TLC Issues
Problem Possible Cause(s) Solution(s)
Streaking Spots Sample is too concentrated; sample is not fully dissolved; compound is acidic or basic.Dilute the sample; ensure complete dissolution; add a small amount of acetic acid or triethylamine to the mobile phase.[8]
No Spots Visible Sample is too dilute; compound is not UV active and no stain was used.Concentrate the sample or spot multiple times in the same location; use a chemical stain.[8][20]
Irregular Solvent Front TLC plate is touching the side of the chamber; chamber is not level.Reposition the plate; ensure the chamber is on a flat surface.[20]
Rf Values are Inconsistent Chamber was not saturated; solvent composition changed due to evaporation.Always use a saturated chamber; prepare fresh mobile phase for each run.[21]

Conclusion

TLC is a powerful and versatile tool for monitoring the synthesis of "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate." By understanding the underlying chemical principles of the reaction and the chromatographic separation, researchers can effectively track reaction progress, identify the presence of starting materials and products, and optimize reaction conditions to achieve higher yields and purity. The protocols and troubleshooting guide provided in this document serve as a robust starting point for developing a reliable TLC monitoring system for this and related chemical transformations.

References

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Google Patents. (n.d.).
  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Unknown Source. (n.d.). TLC Visualization Methods. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ACS Omega. (2026, January 22). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. [Link]

  • Google Patents. (n.d.). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • National Institutes of Health. (2024, July 18). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. [Link]

  • Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • Unknown Source. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. [Link]

  • ResearchGate. (2013, April 10). (PDF) Chromatography in Bioactivity Analysis of Compounds. [Link]

  • ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?. [Link]

  • Redalyc. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • ResearchGate. (n.d.). Green Chemistry. [Link]

  • YouTube. (2013, June 14). Calculating Rf Values. [Link]

  • Unknown Source. (n.d.). The Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). 2-(2-formyl-4-nitrophenoxy)hexanoic acid (C13H15NO6). [Link]

  • LCGC International. (2016, September 13). Getting the Most from Phenyl Stationary Phases for HPLC. [Link]

  • Unknown Source. (n.d.). Williamson Ether Synthesis. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • University of Toronto Scarborough, Chemistry Online. (n.d.). Thin Layer Chromatography. [Link]

  • LCGC International. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • ResearchGate. (2025, December 8). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. [Link]

  • BYJU'S. (n.d.). R F Value Explanation. [Link]

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Application

Application Notes and Protocols for the Safe Handling of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the safe handling, storage, and disposal of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS No. 335153-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the safe handling, storage, and disposal of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS No. 335153-23-6). Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide is formulated based on the known hazards associated with its constituent functional groups: a nitroaromatic moiety, an aromatic aldehyde, and a methyl ester. The protocols outlined herein are designed to empower researchers to work with this compound with a high degree of safety and scientific integrity.

Hazard Analysis: A Structurally-Informed Risk Assessment

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a complex organic molecule with several functional groups that dictate its potential reactivity and toxicity.[1] A thorough understanding of these is paramount for safe handling.

  • Nitroaromatic Compounds: This class of compounds is known for its potential toxicity and, in some cases, explosive properties.[2][3][4] They can be harmful if inhaled, ingested, or absorbed through the skin.[5] Some nitroaromatic compounds are also suspected carcinogens.[5]

  • Aromatic Aldehydes: Aldehydes are generally reactive and can be irritants to the skin, eyes, and respiratory tract.[6] Some aldehydes are also sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[7]

  • Esters: While many esters have low toxicity, they can be flammable and may cause irritation upon contact.[8]

Based on this analysis, it is prudent to treat Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate as a hazardous substance with the potential for skin and eye irritation, respiratory effects, and systemic toxicity upon absorption.

Table 1: Physicochemical Properties of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

PropertyValueSource
CAS Number335153-23-6[1]
Molecular FormulaC14H17NO6Inferred
Molecular Weight295.29 g/mol Inferred
Boiling Point433.6±35.0 °C (Predicted)[1]
Density1.231±0.06 g/cm3 (Predicted)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE.[9][10]

Table 2: Recommended Personal Protective Equipment

Body PartProtectionRationale
Eyes Chemical splash goggles or a face shieldProtects against splashes and aerosols.[11]
Hands Chemically resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and absorption.[11][12] Double-gloving is recommended for extended operations.
Body Laboratory coat, closed-toe shoesPrevents contamination of personal clothing and skin.[13]
Respiratory Use in a certified chemical fume hoodMinimizes inhalation of vapors or aerosols.[12][14] For certain procedures (e.g., handling powders, large quantities), a respirator may be necessary.[11]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and prevent accidents.

Handling
  • Engineering Controls: All work with Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[12][14]

  • Personal Hygiene: Avoid inhalation and contact with skin and eyes.[6] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[12] Do not eat, drink, or smoke in the laboratory.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles. Use appropriate tools (spatulas, etc.) to handle the material.

  • Heating: If heating is required, use a heating mantle, sand bath, or oil bath. Avoid open flames, as the compound may be flammable.[8]

Storage
  • Container: Store in a tightly sealed, properly labeled container.[15][16] The label should include the chemical name, CAS number, and relevant hazard warnings.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[14][15]

  • Light Sensitivity: Store away from direct sunlight and other sources of light.[14]

  • Inventory: Maintain a detailed inventory of the compound, including the date of receipt and the date the container was first opened.[15]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.[12]

Spills
  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[17][18][19] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[17][18]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Place all contaminated materials, including gloves and cleaning supplies, into the hazardous waste container.

  • Major Spills (outside a fume hood or a large volume):

    • Evacuate the laboratory immediately and alert others.[20][21]

    • Close the laboratory doors to contain the spill.

    • Notify your institution's Environmental Health and Safety (EHS) department and follow their instructions.[22][23]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[22] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][22] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Diagram 1: Emergency Response Workflow

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response Spill Chemical Spill Occurs AssessSpill AssessSpill Spill->AssessSpill Assess Severity Exposure Personal Exposure Occurs RemoveFromSource RemoveFromSource Exposure->RemoveFromSource Remove from Source MinorSpill MinorSpill AssessSpill->MinorSpill Minor MajorSpill MajorSpill AssessSpill->MajorSpill Major ContainSpill ContainSpill MinorSpill->ContainSpill Contain Evacuate Evacuate MajorSpill->Evacuate Evacuate Area CleanupSpill CleanupSpill ContainSpill->CleanupSpill Clean Up DisposeWaste DisposeWaste CleanupSpill->DisposeWaste Dispose Waste NotifyEHS NotifyEHS Evacuate->NotifyEHS Notify EHS Decontaminate Decontaminate RemoveFromSource->Decontaminate Decontaminate FreshAir FreshAir RemoveFromSource->FreshAir Inhalation RinseMouth RinseMouth RemoveFromSource->RinseMouth Ingestion SeekMedicalAttention SeekMedicalAttention Decontaminate->SeekMedicalAttention Seek Medical Attention FlushSkin FlushSkin Decontaminate->FlushSkin Skin Contact FlushEyes FlushEyes Decontaminate->FlushEyes Eye Contact FreshAir->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: Workflow for responding to spills and personal exposures.

Waste Disposal: Responsible Stewardship

All waste containing Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate must be treated as hazardous waste.[24][25][26]

  • Waste Containers: Use only compatible, properly labeled, and sealed containers for hazardous waste.[16][26] Do not overfill containers.[26]

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Dispose of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[27] Follow all local, state, and federal regulations.[24]

  • Empty Containers: Empty containers that held the compound should be triple-rinsed with a suitable solvent.[27] The rinsate must be collected and disposed of as hazardous waste.[27] After rinsing, the container can be disposed of according to institutional guidelines.

Diagram 2: Hazardous Waste Disposal Protocol

WasteDisposal Start Generation of Waste Segregate Segregate Waste by Compatibility Start->Segregate Containerize Use Labeled, Sealed Containers Segregate->Containerize Store Store in Designated Area Containerize->Store ArrangePickup Arrange for EHS Pickup Store->ArrangePickup Documentation Complete Waste Manifest ArrangePickup->Documentation End End Documentation->End Proper Disposal

Caption: Step-by-step protocol for hazardous waste disposal.

Conclusion

References

  • The John D. Walsh Company. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Boston University. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • University of California, San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2002). Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • EHS Insight. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division. Retrieved from [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • ScienceDirect. (2020). RIFM fragrance ingredient safety assessment, cuminic aldehyde, CAS Registry Number 122-03-2. Retrieved from [Link]

  • Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Liquid Organic Peroxide Spill Clean Up. Retrieved from [Link]

  • MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" synthesis failures

Executive Summary & Diagnostic Flowchart The Core Problem: You are likely attempting a direct Williamson ether synthesis between 2-hydroxy-5-nitrobenzaldehyde (Nucleophile) and Methyl 2-bromohexanoate (Electrophile). Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flowchart

The Core Problem: You are likely attempting a direct Williamson ether synthesis between 2-hydroxy-5-nitrobenzaldehyde (Nucleophile) and Methyl 2-bromohexanoate (Electrophile).

This reaction frequently fails or stalls due to a "Perfect Storm" of three chemical factors:

  • Deactivated Nucleophile: The nitro group (

    
    -position) withdraws electron density, significantly reducing the nucleophilicity of the phenoxide.
    
  • Steric Hindrance (Electrophile): The alkylating agent is a secondary halide (

    
    -bromo ester). 
    
    
    
    kinetics are sluggish compared to primary halides.
  • Steric Hindrance (Nucleophile): The ortho-formyl group creates local steric crowding at the reaction site.

Diagnostic Decision Tree: Before altering your protocol, use this logic flow to identify your specific failure mode.

TroubleshootingFlow Start START: Characterize Failure NoRxn Starting Material (SM) Unchanged Start->NoRxn TLC shows only SM NewSpot New Spot Formed but Low Yield Start->NewSpot Product + Impurities Messy Complex Mixture / Tars Start->Messy Black/Brown Slurry CheckBase Check Base/Solvent System NoRxn->CheckBase CheckElim Check for Alkene (Elimination) NewSpot->CheckElim NMR: Olefin peaks? CheckOx Check for Carboxylic Acid Messy->CheckOx Aldehyde oxidized? Sol1 Soln: Switch to Cs2CO3/DMF + KI Catalyst CheckBase->Sol1 Nucleophile too weak Sol4 CRITICAL PIVOT: Switch to Nitration Route CheckBase->Sol4 Persistent Failure Sol2 Soln: Lower Temp, Use Non-Nucleophilic Base CheckElim->Sol2 Yes (E2 reaction) Sol3 Soln: Inert Atmosphere (N2), Dry Solvents CheckOx->Sol3 Yes (Acid formed)

Figure 1: Diagnostic logic for identifying the root cause of synthesis failure based on TLC/NMR observations.

The "Golden Standard" Protocols

We recommend two distinct routes. Route A is an optimization of your likely current method. Route B is the industrial "bypass" used when Route A fails due to sterics/electronics.

Route A: Optimized Direct Alkylation (The "Finkelstein" Modification)

Use this if you must start with the nitro-aldehyde.

The Logic: Since the secondary bromide is sluggish, we add Potassium Iodide (KI). The


 displaces the 

in situ to form the more reactive alkyl iodide (Finkelstein reaction), which then reacts with the phenoxide. We use Cesium Carbonate (

) because the large Cesium cation improves phenoxide solubility in organic solvents ("Cesium Effect").

Protocol:

  • Reagents:

    • 2-hydroxy-5-nitrobenzaldehyde (1.0 eq)[1]

    • Methyl 2-bromohexanoate (1.2 eq)

    • 
       (1.5 eq) — Substitute 
      
      
      
      only if necessary, but expect lower yields.
    • Additive: Potassium Iodide (KI) (0.2 eq) — Crucial Catalyst.

    • Solvent: Anhydrous DMF (0.5 M concentration).

  • Procedure:

    • Dissolve aldehyde and base in DMF under

      
      . Stir for 30 min at RT (ensure deprotonation, color will turn bright yellow/orange).
      
    • Add KI.

    • Add Methyl 2-bromohexanoate dropwise.

    • Heat to 60°C . Do not exceed 80°C to avoid aldehyde degradation.

    • Monitor by TLC/HPLC. Reaction time: 12–24 hours.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMF), then brine. Dry over

    
    .
    
Route B: The Industrial Bypass (Nitration Route)

Use this if Route A yields <40% or produces inseparable mixtures.

The Logic: Instead of forcing a reaction on a deactivated ring, perform the difficult alkylation on the activated ring (salicylaldehyde) first, then nitrate the product. This is the preferred industrial route for this specific CAS [1].

Protocol:

  • Step 1 (Alkylation): React Salicylaldehyde + Methyl 2-bromohexanoate +

    
     in Acetone/Reflux.
    
    • Result: High yield (>85%) because Salicylaldehyde is a better nucleophile.

  • Step 2 (Nitration): Dissolve the intermediate (Methyl 2-(2-formylphenoxy)hexanoate) in

    
     at 0-5°C. Add Nitrating mixture (
    
    
    
    ).
    • Result: The nitro group installs selectively para to the ether (position 4 relative to ether, position 5 relative to original aldehyde) due to the directing effect of the ether oxygen.

Troubleshooting FAQs

Q1: I see a new spot on TLC, but NMR shows alkene peaks (5.5–6.5 ppm). What happened?

Issue: Elimination (E2) side reaction. Explanation: Your base acted as a base rather than a nucleophile helper, stripping a proton from the Methyl 2-bromohexanoate to form an acrylate derivative (Methyl hex-2-enoate). This is common with secondary halides and strong/hindered bases. Fix:

  • Lower the reaction temperature (stay <60°C).

  • Switch to a "softer" base like

    
     or 
    
    
    
    rather than NaH (Sodium Hydride is too basic and promotes elimination).
  • Ensure the halide is added slowly to the phenoxide solution.

Q2: The reaction mixture turned black/tarry.

Issue: Aldehyde polymerization or Cannizzaro reaction. Explanation: In the presence of strong base and heat, the formyl group (-CHO) is unstable. It can undergo self-condensation or disproportionation (Cannizzaro) to form the alcohol and carboxylic acid. Fix:

  • Strict Anhydrous Conditions: Water promotes Cannizzaro. Dry your DMF over molecular sieves.

  • Inert Atmosphere: Oxygen can oxidize the aldehyde to a carboxylic acid (look for broad -OH peak >10 ppm in NMR). Run under Nitrogen/Argon.

  • Reduce Base Load: Do not use a large excess of base. 1.1 to 1.5 equivalents is sufficient.

Q3: Why is my yield stuck at ~50% despite leaving it for 48 hours?

Issue: Product Inhibition / Leaving Group accumulation. Explanation: As the reaction proceeds, Bromide ions accumulate. The reaction is reversible to some extent, or the kinetics simply stall due to the secondary carbon center. Fix:

  • The "Finkelstein" Catalyst: As mentioned in Route A, adding catalytic KI (10-20 mol%) converts the alkyl bromide to an alkyl iodide in situ. The C-I bond is weaker and reacts much faster with the phenoxide [2].

Q4: Can I use Acetone instead of DMF?

Answer: Only for Route B (Salicylaldehyde). Explanation: For the nitro-substituted phenol (Route A), the nucleophile is too weak and the boiling point of acetone (56°C) is often insufficient to overcome the activation energy barrier of the secondary halide substitution. You need the thermal headroom and dipole moment of DMF or DMSO.

Quantitative Data Comparison

ParameterDirect Alkylation (Route A)Nitration Pathway (Route B)
Starting Material 2-hydroxy-5-nitrobenzaldehydeSalicylaldehyde
Nucleophilicity Low (Deactivated)High (Activated)
Reaction Time 24 - 48 Hours4 - 6 Hours (Step 1)
Typical Yield 30 - 55%85 - 92% (Overall)
Major Impurity Elimination product (Alkene)Regioisomers (minor)
Scalability Poor (Chromatography required)Excellent (Crystallization)

References

  • ChemicalBook & Patent Literature. (2023). Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. Describes the industrial preparation via nitration of methyl 2-(2-formylphenoxy)hexanoate. Available at:

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Steric Hindrance and Secondary Halides.

    
     on secondary carbons. Available at: 
    
  • Organic Chemistry Portal. Williamson Ether Synthesis. General conditions and solvent effects for alkylation. Available at:

  • PubChem. (2023). 2-(2-formyl-4-nitrophenoxy)hexanoic acid - Compound Summary. Structural confirmation and related ester derivatives. Available at:

Sources

Optimization

Technical Support Center: Temperature Optimization for the Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This document provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of temperature. As an important intermediate in the preparation of compounds like 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones, achieving a high-yield, high-purity synthesis is paramount.[3] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in this specific nucleophilic aromatic substitution (SNAr) reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected (<50%). What are the most likely temperature-related causes?

A1: Low yield is a common problem directly linked to suboptimal temperature settings. There are two primary scenarios:

  • Scenario A: The reaction temperature is too low. The synthesis of this diaryl ether is a nucleophilic aromatic substitution (SNAr) reaction. These reactions require sufficient thermal energy to overcome the activation energy barrier for the formation of the key intermediate (the Meisenheimer complex) and the subsequent expulsion of the leaving group.[4][5] If the temperature is inadequate, the reaction rate will be impractically slow, leading to incomplete conversion of starting materials within a standard timeframe.[6]

  • Scenario B: The reaction temperature is too high. Excessive heat can lead to the degradation of the starting materials or the desired product, which is particularly relevant for molecules containing sensitive functional groups like aldehydes. Ullmann-type reactions, a related class of diaryl ether syntheses, traditionally require high temperatures (100-220 °C), but this often leads to side reactions and moderate yields.[7] Modern variations aim for milder conditions. A dark brown or black reaction mixture is a strong visual indicator of thermal decomposition.[8]

Solution Pathway:

  • Verify Temperature: Ensure your temperature monitoring setup is accurate. The thermometer or probe should be placed directly in the reaction mixture, not just in the heating bath, to get a true reading of the internal temperature.[2][9]

  • Incremental Heating: If you suspect the temperature is too low, increase it in small increments (e.g., 5-10 °C) and monitor the reaction progress using a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Re-evaluate at Lower Temperature: If decomposition is suspected, repeat the reaction at a significantly lower temperature. While typical Williamson ether syntheses are conducted at 50 to 100 °C, the electron-deficient nature of the aryl halide in this specific synthesis may allow for lower temperatures.[1][10][11]

Q2: My final product is contaminated with multiple impurities according to my HPLC and NMR analyses. How can temperature contribute to this?

A2: Impurity generation is a classic sign of excessive reaction temperature. While the target SNAr reaction is the desired pathway, higher temperatures provide the necessary activation energy for alternative, undesired reaction pathways to occur.[8] This leads to a loss of reaction selectivity. For this specific synthesis, potential side reactions accelerated by heat could include:

  • Decomposition: The aldehyde and nitro functional groups can be susceptible to degradation at high temperatures.

  • Polymerization: Aldehydes can sometimes undergo self-condensation or polymerization reactions.

  • Solvent-Related Side Products: Solvents like DMF can decompose at higher temperatures, especially in the presence of a base, generating impurities that may react with your substrates.

Solution Pathway:

  • Establish a Temperature Profile: Run the reaction at a series of controlled temperatures (e.g., 50 °C, 60 °C, 70 °C) and analyze the crude product from each run. This allows you to identify the optimal temperature that maximizes the formation of the desired product while minimizing impurities.

  • Purification Considerations: While optimizing temperature is key, ensure your purification method (e.g., flash column chromatography) is adequately resolving the impurities.

Q3: The reaction starts but appears to stall, with starting material still present after 8 hours. Should I just increase the heat?

A3: A stalled reaction indicates that the current conditions do not provide enough energy for the reaction to proceed to completion at a reasonable rate. While a cautious increase in temperature is a logical next step, it should be done systematically.

Solution Pathway:

  • Confirm Reagent Activity: Before adjusting the temperature, ensure your reagents are not the issue. The base (e.g., potassium carbonate, cesium carbonate) should be anhydrous, and the solvent should be of appropriate quality.

  • Controlled Temperature Increase: As mentioned previously, increase the temperature by 10 °C and hold for 2-3 hours, monitoring progress by TLC/HPLC. Repeat this process until the reaction restarts or you reach a ceiling temperature (e.g., 100 °C) beyond which you risk decomposition.

  • Consider Catalysts: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to increase the solubility and reactivity of the nucleophile, potentially allowing the reaction to proceed at a lower temperature.[10]

Frequently Asked Questions (FAQs)

Q1: What is the scientifically recommended temperature range for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate?

A1: Based on principles of Williamson ether synthesis and nucleophilic aromatic substitution on electron-deficient rings, a starting experimental range of 60-80 °C is recommended.[1][10][11] This range is generally sufficient to drive the reaction forward efficiently without causing significant degradation of the aldehyde- and nitro-substituted aromatic ring. The optimal temperature within this range will depend on the specific solvent (e.g., DMF, Acetonitrile) and base (e.g., K₂CO₃, Cs₂CO₃) used.[1]

Q2: Mechanistically, how does temperature drive this reaction forward?

A2: Temperature influences the reaction rate primarily by increasing the kinetic energy of the reacting molecules.[6][12] According to collision theory, this leads to:

  • Increased Collision Frequency: Molecules move faster and collide more often.

  • Increased Collision Energy: A higher percentage of molecular collisions will possess the minimum energy required to overcome the activation energy (Ea) barrier.[12]

In the SNAr mechanism, the key temperature-dependent step is the formation of the negatively charged Meisenheimer intermediate, where the aromaticity of the ring is temporarily broken.[4][5] Heating provides the energy needed to form this high-energy intermediate and to subsequently expel the halide leaving group to restore aromaticity.[4]

Q3: What are the best practices for precise temperature control and monitoring during the experiment?

A3: Precise and stable temperature control is non-negotiable for reproducibility.[13]

  • Heating System: Use a well-stirred oil bath or a heating mantle connected to a proportional-integral-derivative (PID) controller for stable and uniform heating.[9] Avoid direct heating on a hot plate, which can create localized hot spots.

  • Temperature Monitoring: Always place a calibrated thermometer or temperature probe directly into the reaction mixture. The temperature of the heating bath can be several degrees higher than the internal reaction temperature.[9][14]

  • Stirring: Ensure efficient and constant stirring throughout the reaction to maintain thermal homogeneity and prevent localized overheating.

Q4: Can this reaction be performed at room temperature?

A4: It is highly unlikely that this reaction would proceed at a practical rate at room temperature under standard conditions. The activation energy for nucleophilic aromatic substitution, even on a highly activated ring, typically requires heating. However, modern synthetic methods have been developed for diaryl ether synthesis at room temperature, often involving hypervalent iodine reagents or specific copper or palladium catalysts, though these fall outside the scope of a traditional Williamson-type synthesis.[15][16]

Data Summary: Effect of Temperature on Synthesis

The following table provides representative data illustrating the impact of temperature on the yield and purity of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. (Note: Data is illustrative and should be confirmed experimentally).

Temperature (°C)Reaction Time (h)Yield (%)Purity (by HPLC, %)Observations
401215>98Very slow conversion, mostly starting material remains.
60875>98Good conversion rate with high purity.
70 6 92 >97 Optimal balance of rate and purity.
9048590Faster reaction, but noticeable increase in impurities.
1104<60<80Significant decomposition, dark-colored mixture.

Experimental Protocol: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

This protocol outlines a standard lab-scale procedure. Warning: Always perform a risk assessment before conducting any chemical reaction. Use appropriate personal protective equipment (PPE).

Reactants:

  • 2-Chloro-5-nitrobenzaldehyde (1.0 eq)

  • Methyl 2-hydroxyhexanoate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitrobenzaldehyde and anhydrous potassium carbonate.

  • Under a nitrogen or argon atmosphere, add anhydrous DMF via syringe to dissolve the solids.

  • Begin vigorous stirring. Add methyl 2-hydroxyhexanoate to the mixture dropwise via syringe.

  • Place the flask in a pre-heated oil bath set to 70 °C . Use a thermometer to monitor the internal temperature of the reaction.

  • Maintain the internal temperature at 70 °C and allow the reaction to proceed for 6-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the limiting starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the final product.

Visual Workflow: Troubleshooting Low Reaction Yield

The following diagram illustrates a logical workflow for troubleshooting low yields, emphasizing the role of temperature.

TroubleshootingWorkflow cluster_temp Temperature Analysis start Low Yield Observed check_temp Is Temperature Monitoring Accurate? (Probe in mixture?) start->check_temp temp_issue Temperature-Related Issue? check_temp->temp_issue too_low Reaction Too Cold? (Stalled, incomplete) temp_issue->too_low Yes too_high Reaction Too Hot? (Dark color, impurities) temp_issue->too_high reagent_issue Check Reagent Quality (Base, Solvent, etc.) temp_issue->reagent_issue No increase_temp Action: Increase Temp Incrementally (e.g., +10°C) too_low->increase_temp decrease_temp Action: Decrease Temp & Rerun Experiment too_high->decrease_temp end_point Re-optimize & Monitor increase_temp->end_point decrease_temp->end_point reagent_issue->end_point

Caption: A troubleshooting workflow for low reaction yield.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Monitoring reactions. RSC Education. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Antonchick, A. P., & Batanero, B. (2011). Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts. Organic Letters, 13(6), 1552–1555. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Bernasconi, C. F., & Gehriger, C. L. (1974). Intermediates in nucleophilic aromatic substitution. II. Temperature-jump study of the interaction of 1,3,5-trinitrobenzene with aliphatic amines in 10% dioxane-90% water. Concurrent nucleophilic attack on the aromatic carbon and on the nitro group. Journal of the American Chemical Society, 96(4), 1092-1100. Retrieved from [Link]

  • American Chemical Society. (n.d.). Lesson 6.4: Temperature and the Rate of a Chemical Reaction. Retrieved from [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US4324904A - Processes for the preparation of hydratropic acids and esters.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Retrieved from [Link]

  • JoVE. (2023). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Retrieved from [Link]

  • Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • PubChem. (n.d.). 2-(2-formyl-4-nitrophenoxy)hexanoic acid. Retrieved from [Link]

  • SciELO México. (2002). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 46(3), 256-258. Retrieved from [Link]

  • Quora. (2022). What's the physical method of monitoring chemical reaction?. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 55(84), 12671-12674. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Science Buddies. (n.d.). Does Temperature Affect Reaction Rates? | Lesson Plan. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-2-methylhexanoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

Welcome to the technical support center for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate.

Introduction

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a key building block in the synthesis of various pharmaceutical compounds. Its preparation is a two-step process commencing with the Williamson ether synthesis to form the precursor, Methyl 2-(2-formylphenoxy)hexanoate, followed by a regioselective nitration of the aromatic ring. While the synthesis is conceptually straightforward, scaling up the reaction can present several challenges that may affect yield, purity, and safety. This guide provides a comprehensive resource to navigate these potential issues.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Williamson Ether Synthesis: Salicylaldehyde is reacted with methyl 2-bromohexanoate to form Methyl 2-(2-formylphenoxy)hexanoate.

  • Nitration: The resulting ether is then nitrated using a mixture of nitric and sulfuric acids to yield the final product.

Diagram of the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitration Salicylaldehyde Salicylaldehyde Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) Salicylaldehyde->Base_Solvent Bromohexanoate Methyl 2-bromohexanoate Bromohexanoate->Base_Solvent Precursor Methyl 2-(2-formylphenoxy)hexanoate Base_Solvent->Precursor O-alkylation Nitrating_Mixture HNO₃ / H₂SO₄ Precursor->Nitrating_Mixture Final_Product Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Nitrating_Mixture->Final_Product Electrophilic Aromatic Substitution

Caption: Overall workflow for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Williamson Ether Synthesis of Methyl 2-(2-formylphenoxy)hexanoate

Q1: My reaction is very slow or incomplete, resulting in a low yield. What are the possible causes and solutions?

A1: A slow or incomplete Williamson ether synthesis is a common issue, often related to the choice of reagents and reaction conditions. Here's a systematic approach to troubleshooting:

  • Insufficiently Strong Base: The acidity of the phenolic proton on salicylaldehyde requires a sufficiently strong base for complete deprotonation to the more nucleophilic phenoxide.

    • Solution: If you are using a weak base like sodium bicarbonate, consider switching to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For particularly stubborn reactions, sodium hydride (NaH) can be used, but ensure strictly anhydrous conditions as NaH reacts violently with water.[1]

  • Inappropriate Solvent: The choice of solvent plays a critical role in the reaction rate.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they solvate the cation of the base but not the phenoxide anion, thus enhancing its nucleophilicity.[2] Protic solvents like ethanol can hydrogen bond with the phenoxide, reducing its reactivity.

  • Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: Gently heating the reaction mixture to 50-80 °C can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

A2: The formation of byproducts is a frequent challenge. The most common side reactions are C-alkylation and elimination.

  • C-alkylation vs. O-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

    • Solution: To favor O-alkylation, use a polar aprotic solvent as mentioned above. Harder cations from the base (like K⁺ from K₂CO₃) also tend to favor O-alkylation.

  • Elimination Reaction: Methyl 2-bromohexanoate is a secondary halide, which can undergo an E2 elimination reaction in the presence of a strong base to form an alkene.

    • Solution: Use a milder, non-hindered base like K₂CO₃. Avoid strong, bulky bases which favor elimination. Maintaining a moderate reaction temperature can also help to minimize this side reaction.

Q3: How do I effectively purify the Methyl 2-(2-formylphenoxy)hexanoate precursor?

A3: Purification is crucial for obtaining a clean product for the subsequent nitration step.

  • Work-up: After the reaction is complete, the typical work-up involves filtering off the inorganic salts and then removing the solvent under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and DMF.

  • Column Chromatography: The most effective method for purifying the crude product is silica gel column chromatography.[3]

    • Eluent System: A gradient of ethyl acetate in hexanes is typically used. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities, and gradually increase the polarity to elute your product. Unreacted salicylaldehyde, being more polar, will elute later.

    • Monitoring: Use TLC to identify the fractions containing the pure product.

Step 2: Nitration of Methyl 2-(2-formylphenoxy)hexanoate

Q4: The yield of my nitration reaction is low, and I see some starting material remaining. How can I drive the reaction to completion?

A4: Incomplete nitration can be due to several factors related to the nitrating agent and reaction conditions.

  • Insufficient Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile in this reaction, generated from the reaction of nitric acid and sulfuric acid.[4]

    • Solution: Ensure you are using a sufficient excess of the nitrating mixture. A slight excess (1.1-1.2 equivalents) of nitric acid is common. Also, ensure your nitric and sulfuric acids are concentrated.

  • Inadequate Temperature Control: The reaction is highly exothermic, and if the temperature is too low, the reaction rate will be slow.

    • Solution: The reaction is typically carried out at a low temperature (0-5 °C) to control the exotherm and prevent side reactions. However, if the reaction is sluggish, allowing it to slowly warm to room temperature after the addition of the nitrating agent can help drive it to completion.[5]

Q5: I am getting a mixture of ortho and para nitro isomers. How can I improve the regioselectivity?

A5: The substituents on the aromatic ring direct the position of the incoming nitro group. The alkoxy group is an ortho, para-director, while the formyl group is a meta-director. The activating effect of the alkoxy group typically dominates, leading to a mixture of ortho and para products.

  • Controlling Regioselectivity: The ratio of ortho to para isomers can be influenced by the reaction conditions.

    • Solution: Lower reaction temperatures generally favor the para isomer due to steric hindrance at the ortho position. The choice of nitrating agent can also influence the isomer ratio. While mixed acid is standard, other nitrating systems could be explored for improved selectivity.

Q6: I am concerned about side reactions like oxidation of the aldehyde or hydrolysis of the ester during nitration. How can I prevent these?

A6: The harsh, acidic conditions of nitration can indeed lead to unwanted side reactions.

  • Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid.

    • Solution: Maintaining a low reaction temperature is crucial. The slow, dropwise addition of the nitrating agent to the substrate solution helps to control the exotherm and minimize over-oxidation.[6]

  • Hydrolysis of the Ester: The ester linkage can be hydrolyzed under strong acidic conditions, especially with prolonged reaction times or elevated temperatures.

    • Solution: Keep the reaction time to the minimum necessary for complete nitration. Once the reaction is complete, quench it by pouring the reaction mixture onto ice to rapidly dilute the acid and lower the temperature.

Q7: What are the key safety considerations when scaling up the nitration reaction?

A7: Nitration reactions are notoriously energetic and require strict safety protocols, especially during scale-up.

  • Exothermic Nature: The reaction is highly exothermic, and a runaway reaction can occur if the heat is not dissipated effectively.[7]

    • Solution: Use a jacketed reactor with efficient cooling. The nitrating agent should be added slowly and portion-wise, with careful monitoring of the internal temperature. For larger scale reactions, consider continuous flow nitration, which offers superior heat and mass transfer.[8]

  • Handling of Nitrating Mixture: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.

    • Solution: Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[9] Work in a well-ventilated fume hood. Prepare the nitrating mixture by adding the sulfuric acid to the nitric acid slowly while cooling in an ice bath. Never add water to concentrated acid.

  • Quenching: The quenching process can also be hazardous if not done correctly.

    • Solution: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This helps to control the heat of dilution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Williamson ether synthesis?

A1: The Williamson ether synthesis proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The base deprotonates the phenol to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage.[10]

Q2: What is the role of sulfuric acid in the nitration reaction?

A2: Sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species that attacks the aromatic ring.[11]

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of both the Williamson ether synthesis and the nitration reaction.[12] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[13]

Q4: What are the best methods for separating the ortho and para isomers of the final product?

A4: The separation of ortho and para isomers can often be achieved by physical methods based on differences in their properties.

  • Steam Distillation: The ortho isomer may have a lower boiling point and be steam volatile due to intramolecular hydrogen bonding, while the para isomer, with intermolecular hydrogen bonding, will be less volatile.[14]

  • Column Chromatography: As with the precursor, silica gel column chromatography can be used to separate the isomers based on their polarity differences.[15] The para isomer is typically less polar than the ortho isomer.

  • Recrystallization: If one isomer is formed in significant excess, recrystallization from a suitable solvent may be effective in isolating the major isomer in high purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2-formylphenoxy)hexanoate
  • To a stirred solution of salicylaldehyde (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2-bromohexanoate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (3-4 equivalents) at 0 °C.

  • In the main reaction vessel, dissolve Methyl 2-(2-formylphenoxy)hexanoate (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to separate the isomers and obtain the desired product.

Data Presentation

Table 1: Recommended Reagent Stoichiometry and Conditions

Reaction StepReagent 1Reagent 2Reagent 3SolventTemperatureTypical Time
Williamson Ether Synthesis Salicylaldehyde (1 eq.)Methyl 2-bromohexanoate (1.1 eq.)K₂CO₃ (1.5 eq.)DMF60-70 °C4-6 h
Nitration Methyl 2-(2-formylphenoxy)hexanoate (1 eq.)Conc. HNO₃ (1.1 eq.)Conc. H₂SO₄ (3-4 eq.)H₂SO₄0-5 °C1-2 h

Visualizations

Diagram of the Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Salicylaldehyde (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (B⁻) HB HB AlkylHalide Methyl 2-bromohexanoate (R-Br) Phenoxide->AlkylHalide SN2 Attack Ether Ether (Ar-O-R) AlkylHalide->Ether Halide Br⁻

Caption: Mechanism of the Williamson ether synthesis.

Diagram of the Nitration Mechanism

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus H2O H₂O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Aromatic Aromatic Ring (Ar-H) H3O_plus H₃O⁺ Sigma_Complex Sigma Complex (Arenium ion) Aromatic->Sigma_Complex Nitro_Product Nitro-Aromatic (Ar-NO₂) Sigma_Complex->Nitro_Product Deprotonation

Caption: Mechanism of electrophilic aromatic nitration.

References

  • Kulkarni, A. A. (2011). Continuous flow nitration in microreactors: a review. Organic Process Research & Development, 15(4), 913-937.
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.
  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Schofield, K. (1980).
  • Hughes, E. D., Ingold, C. K., & Reed, R. I. (1950). Kinetics and mechanism of aromatic nitration. Part I. The nitration of benzene in sulphuric acid. Journal of the Chemical Society, 2400-2440.
  • Gillespie, R. J., & Millen, D. J. (1948). Aromatic nitration. Quarterly Reviews, Chemical Society, 2(4), 277-306.
  • Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.
  • Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards (6th ed.). Butterworth-Heinemann.
  • Pohanish, R. P. (2011). Sittig's Handbook of Toxic and Hazardous Chemicals and Carcinogens (6th ed.). William Andrew.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • American Chemical Society. (2021).
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.
  • Hessel, V., Löwe, H., & Schönfeld, F. (2005). Micromixers—a review on passive and active mixing principles. Chemical Engineering Science, 60(8-9), 2479-2501.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • Norman, R. O. C., & Taylor, R. (1965). Electrophilic Substitution in Benzenoid Compounds. Elsevier.
  • Larock, R. C. (1999).
  • Organic Syntheses. (n.d.). Retrieved from [Link]

  • EMD Millipore. (n.d.). Chromatography Columns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Learn Chemistry. Retrieved from [Link]

  • American Institute of Chemical Engineers. (n.d.). Center for Chemical Process Safety. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

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Optimization

"Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" degradation and stability issues

Welcome to the technical support center for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. As an important intermediate in the synthesis of compounds like 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones, understanding its stability is critical for reproducible and successful experimental outcomes.[3][4]

Understanding the Molecule: Potential Stability Issues

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate possesses several functional groups that can be susceptible to degradation under various experimental conditions. These include an ester, an aldehyde, a nitro group, and an ether linkage on an aromatic ring. Based on these structural features, potential degradation pathways may include hydrolysis of the methyl ester, oxidation of the aldehyde, and reduction of the nitro group. The ether linkage is generally stable but can be cleaved under harsh conditions.

Below is a visual representation of the potential degradation sites on the molecule.

G cluster_0 Potential Degradation Sites a Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Structure b Ester Hydrolysis (pH sensitive) a->b c Aldehyde Oxidation (sensitive to air/oxidants) a->c d Nitro Group Reduction (sensitive to reducing agents) a->d e Ether Linkage Cleavage (generally stable, but susceptible to strong acids) a->e start Inconsistent Yields/ Unexpected Impurities check_purity 1. Verify Purity of Starting Material (HPLC, NMR) start->check_purity storage 2. Review Storage Conditions (Temperature, Light) check_purity->storage If pure end Consistent Yields/ Pure Product check_purity->end If impure, obtain pure sample handling 3. Assess Handling Procedures (Solvent, pH, Atmosphere) storage->handling degradation_study 4. Perform Forced Degradation Study handling->degradation_study modify_protocol 5. Modify Experimental Protocol degradation_study->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for inconsistent reaction outcomes.

Step-by-Step Guidance:

  • Verify the Purity of Your Starting Material: Before troubleshooting your reaction, confirm the purity of your stock of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

    • Recommended Action: Analyze the material using High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the reference data. [5]

  • Review Storage Conditions: Improper storage is a common cause of degradation.

    • Recommended Storage: Store in an inert atmosphere (argon or nitrogen), at 2-8°C, and protected from light. [5] * Causality: The aldehyde functional group can be susceptible to oxidation, and the nitroaromatic system can be light-sensitive. Low temperatures slow down potential hydrolytic degradation of the ester.

  • Assess Handling Procedures: The compound may be degrading during your experimental setup.

    • Solvent Choice: Ensure your reaction solvent is dry and deoxygenated, especially if your reaction is sensitive to water or oxygen.

    • pH Considerations: The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. If your reaction conditions are not neutral, consider if this could be a source of degradation.

    • Atmosphere: If your reaction is performed at elevated temperatures, an inert atmosphere is crucial to prevent oxidation of the aldehyde.

  • Perform a Forced Degradation Study: To understand the specific vulnerabilities of the molecule in your experimental system, a forced degradation study can be invaluable. [6][7][8][9][10]This involves subjecting the compound to stress conditions to intentionally induce degradation.

    • See Experimental Protocol 1: Forced Degradation Study.

  • Modify Your Experimental Protocol: Based on the results of your analysis and degradation studies, you may need to adjust your protocol. This could involve changing the solvent, adjusting the pH, running the reaction under an inert atmosphere, or using a fresher batch of the starting material.

Issue 2: Appearance of a New Peak in HPLC Analysis During a Time-Course Experiment

Question: I am monitoring a reaction involving Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate by HPLC. Over time, I see the expected product peak, but also a new, unidentified peak that is growing. What could this be?

Answer:

The appearance of a new peak suggests the formation of a degradation product. Based on the structure, the most likely culprits are the hydrolysis of the methyl ester or the oxidation of the aldehyde.

Possible Degradation Products and Their Characteristics:

Potential Degradation ProductStructureExpected Change in PolarityLikely Elution in Reversed-Phase HPLC
2-(2-formyl-4-nitrophenoxy)hexanoic acid Carboxylic acid derivative of the parent compound [11][12][13]More polarEarlier elution time
Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate Carboxylic acid from aldehyde oxidationMore polarEarlier elution time

Troubleshooting Steps:

  • Analyze the Mobile Phase: If your mobile phase is acidic or basic, it could be causing on-column degradation. Prepare samples in a neutral diluent and inject them immediately.

  • LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown peak. This can help confirm its identity.

  • Spiking Experiment: If you have a standard of the suspected degradation product (e.g., the corresponding carboxylic acid), spike your sample with a small amount of it. If the unknown peak increases in area, you have confirmed its identity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate?

A1: To ensure long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (such as argon or nitrogen) and protected from light. [5] Q2: Is this compound soluble in common organic solvents?

A2: While specific solubility data is not widely published, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. It is advisable to perform small-scale solubility tests before proceeding with large-scale experiments.

Q3: Can I use this compound in aqueous solutions?

A3: Caution should be exercised when using this compound in aqueous solutions, especially at non-neutral pH. The methyl ester is susceptible to hydrolysis, which will be accelerated in acidic or basic conditions. If aqueous conditions are necessary, use buffered solutions and consider running the reaction at a lower temperature to minimize degradation.

Q4: How can I monitor the purity of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate over time?

A4: A stability-indicating HPLC method is the best way to monitor the purity of this compound. [14][15][16][17][18]This involves developing an HPLC method that can separate the intact compound from its potential degradation products.

  • See Experimental Protocol 2: Stability-Indicating HPLC Method.

Q5: What are the main degradation pathways I should be aware of?

A5: The primary potential degradation pathways are:

  • Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially in the presence of acid or base.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, particularly in the presence of air or other oxidizing agents.

  • Reduction: The nitro group can be reduced to an amino group in the presence of reducing agents.

Experimental Protocols

Experimental Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways. [8][9] Objective: To intentionally degrade Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate under various stress conditions to understand its stability profile.

Materials:

  • Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. [6] * Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by the stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to a control sample (unstressed).

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation under each condition.

Experimental Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method. [15][16][18] Objective: To develop an HPLC method capable of separating Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate from its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. A typical starting point would be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm and 330 nm) to ensure all components are detected.
Injection Volume 10 µL

Method Validation:

Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

References

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cas 335153-23-6,Methyl 2-(2-forMyl-4-nitrophenoxy)hexanoate | lookchem. (n.d.). Retrieved from [Link]

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - NIH. (n.d.). Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. (n.d.). Retrieved from [Link]

  • (PDF) DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION OF NITROXYNIL AND ITS IMPURITIES AS PER ICH GUIDELINES - ResearchGate. (n.d.). Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (n.d.). Retrieved from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (2017, November 6). Retrieved from [Link]

  • Organic Process Research & Development Vol. 4 No. 6 - ACS Publications. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Retrieved from [Link]

  • 6-(4-Formyl-2-methyl-5-nitrophenoxy)hexanoic acid | C14H17NO6 - PubChem. (n.d.). Retrieved from [Link]

  • Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate-科华智慧 - 创新药物研发. (n.d.). Retrieved from [Link]

  • 2-(2-Formyl-4-nitrophenoxy)hexanoic acid | C13H15NO6 | CID 11173557 - PubChem. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Workup &amp; Troubleshooting for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This document provides a comprehensive, field-tested workup procedure and addresses common challenges encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This document provides a comprehensive, field-tested workup procedure and addresses common challenges encountered during the isolation and purification of this important synthetic intermediate.[1] Our goal is to move beyond a simple recipe, offering insights into the causality behind each step to empower researchers to make informed decisions and troubleshoot effectively.

The synthesis of the target molecule is a classic example of the Williamson ether synthesis, a robust SN2 reaction.[2][3] It involves the deprotonation of a phenol (2-hydroxy-5-nitrobenzaldehyde) to form a phenoxide nucleophile, which then displaces a halide from an alkyl halide (methyl 2-bromohexanoate). While the reaction itself is generally straightforward, the success of the synthesis hinges on a meticulous workup procedure to separate the desired ether from unreacted starting materials, salts, and potential side-products.

Williamson_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Phenol 2-Hydroxy-5-nitrobenzaldehyde Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Base->Phenoxide TransitionState Sₙ2 Transition State Phenoxide->TransitionState AlkylHalide Methyl 2-bromohexanoate AlkylHalide->TransitionState Product Methyl 2-(2-formyl-4- nitrophenoxy)hexanoate Byproduct Salt Byproduct (e.g., KBr) TransitionState->Product TransitionState->Byproduct

Caption: The Williamson ether synthesis pathway for the target molecule.

Part 1: Standard Post-Reaction Workup Protocol

This protocol assumes the reaction was carried out in a polar aprotic solvent like DMF or acetonitrile using a base such as potassium carbonate.[3]

Experimental Protocol: Step-by-Step Workup

  • Reaction Quenching & Solvent Removal:

    • Step 1a: After confirming reaction completion via TLC, cool the reaction mixture to room temperature.

    • Step 1b: If using a high-boiling point solvent like DMF, remove the bulk of the solvent under reduced pressure. Rationale: This minimizes the volume for the subsequent liquid-liquid extraction and prevents DMF from interfering with phase separation.

    • Step 1c: To the crude residue (or the acetonitrile reaction mixture), add deionized water. This step dissolves the inorganic salts (e.g., K₂CO₃, KBr) and precipitates non-polar organic compounds.

  • Liquid-Liquid Extraction:

    • Step 2a: Transfer the aqueous mixture to a separatory funnel.

    • Step 2b: Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

    • Step 2c: Combine the organic layers.

  • Aqueous Washes for Purification:

    • Step 3a (Base Wash): Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: This step is crucial for removing the unreacted acidic starting material, 2-hydroxy-5-nitrobenzaldehyde. Using a mild base like NaHCO₃ is preferred over strong bases (e.g., NaOH) to prevent saponification (hydrolysis) of the methyl ester product.[4][5]

    • Step 3b (Brine Wash): Perform a final wash with a saturated aqueous solution of sodium chloride (brine). Rationale: The high ionic strength of brine helps to break any emulsions that may have formed and removes the bulk of the dissolved water from the organic phase, reducing the burden on the drying agent.

  • Drying and Concentration:

    • Step 4a: Dry the washed organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Allow it to stand for 15-20 minutes.

    • Step 4b: Decant or filter the solution to remove the drying agent.

    • Step 4c: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is often a yellow or orange oil.

  • Final Purification:

    • Step 5a: The crude product typically requires further purification. Column chromatography on silica gel is the most effective method.

    • Step 5b: A typical eluent system is a gradient of ethyl acetate in hexanes. The product is less polar than the starting phenol, so it will elute first.

Workup_Flowchart A Crude Reaction Mixture B Quench with H₂O (Dilute/Precipitate) A->B C Extract with Ethyl Acetate (3x) B->C D Combine Organic Layers C->D E Wash with sat. NaHCO₃(aq) D->E Removes unreacted phenol F Wash with Brine E->F Breaks emulsions, removes H₂O G Dry over Na₂SO₄ F->G H Filter & Concentrate in vacuo G->H I Purify via Column Chromatography H->I Removes baseline impurities J Pure Product I->J

Caption: A standard workflow for the workup and purification process.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the workup procedure.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient base, low temperature, or short reaction time. 2. Product Loss During Workup: Inefficient extraction or accidental discarding of the organic layer. 3. Ester Hydrolysis: Use of a strong base (e.g., NaOH, KOH) during workup.1. Verify Reaction Completion: Before starting the workup, confirm the absence of starting materials by TLC. 2. Optimize Extraction: Perform at least three extractions. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 3. Avoid Strong Bases: Strictly use mild bases like NaHCO₃ for washes. If a stronger base is needed, use a dilute, cold solution and minimize contact time.
Persistent Emulsion During Extraction 1. High Concentration of Surfactant-like Species: The phenoxide salt of the starting material can act as a surfactant. 2. Insufficient Ionic Strength: The densities of the aqueous and organic layers are too similar.1. Add Brine: Add a significant volume of saturated NaCl (brine) solution to the separatory funnel, stopper, and invert gently without vigorous shaking. Allow it to stand. 2. Filtration: Filter the entire emulsion through a pad of Celite or glass wool. 3. Centrifugation: If available, centrifuging the emulsion can effectively break the layers.
TLC of Crude Product Shows a Spot at the Baseline 1. Unreacted Phenol: The starting 2-hydroxy-5-nitrobenzaldehyde is polar and will stick to the silica gel baseline.[6][7] 2. Hydrolyzed Product: If the ester was cleaved, the resulting carboxylic acid is also very polar.1. Repeat Base Wash: Perform an additional wash of the organic layer with saturated NaHCO₃ solution. 2. Column Chromatography: This is the most reliable method. The polar impurities will remain on the column while the less polar product elutes.
Final Product is a Dark, Discolored Oil 1. Presence of Phenolic Impurities: Phenols are prone to air oxidation, leading to colored byproducts. 2. Thermal Degradation: Overheating during solvent removal can cause decomposition, especially with nitro-containing compounds.1. Purify by Chromatography: A silica gel column is highly effective at removing colored impurities. 2. Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15 minutes, and filter through Celite before chromatography. 3. Control Temperature: Use a water bath for rotary evaporation and avoid temperatures above 40-50 °C.
Frequently Asked Questions (FAQs)

Q1: Why can't I just use dilute NaOH to wash out the unreacted phenol? It's much more effective.

A: While NaOH is a stronger base and would deprotonate the phenol more effectively, it significantly increases the risk of saponification—the base-catalyzed hydrolysis of your methyl ester product into a carboxylate salt and methanol.[4][5] This side reaction is often irreversible and dramatically lowers your yield of the desired product. Sodium bicarbonate is basic enough to deprotonate the relatively acidic phenol (pKa ≈ 7-8) but not basic enough to readily attack the ester carbonyl.

Q2: My reaction solvent was DMF. Do I really need to remove it before extraction?

A: It is highly recommended. DMF is miscible with both water and many organic solvents, which can lead to poor phase separation and product loss into the aqueous layer during extraction. Removing it under high vacuum first simplifies the extraction process immensely.

Q3: How do I properly monitor the reaction and the purification using Thin Layer Chromatography (TLC)?

A:

  • System: Use silica gel plates. A good starting mobile phase (eluent) is 20-30% Ethyl Acetate in Hexanes.

  • Monitoring the Reaction: Spot three lanes: your starting phenol, your starting alkyl halide, and the co-spot (both starting materials mixed), and the reaction mixture. The reaction is complete when the spot for the starting phenol has disappeared and a new, less polar spot (higher Rf value) for the product has appeared.

  • Monitoring Chromatography: Collect fractions from the column and spot each one on a TLC plate. Combine the fractions that contain only the pure product spot. The starting phenol, if present, will elute much later or not at all with this solvent system.

References

  • Kwiecień, H., & Rachwal, S. (2011). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Arkivoc, 2012(5), 115-130. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved January 28, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Google Patents. (n.d.). Process for the preparation of nitrophenyl alkyl ethers.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved January 28, 2026, from [Link]

  • LookChem. (n.d.). Cas 335153-23-6,Methyl 2-(2-forMyl-4-nitrophenoxy)hexanoate. Retrieved January 28, 2026, from [Link]

  • Bartleby.com. (n.d.). Williamson Ether Synthesis. Retrieved January 28, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 28, 2026, from [Link]

  • ClutchPrep. (n.d.). Williamson Ether Synthesis Explained. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. PMC. [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]

  • Bowers, G. N., Jr., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724–729. [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones

Welcome to the technical support center for the synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive experience in synthetic organic chemistry, this document provides in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes in your laboratory.

The synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones, while achievable, presents several potential pitfalls that can impact yield and purity. This guide will walk you through a common three-step synthetic sequence, highlighting critical parameters and offering solutions to frequently encountered issues.

I. Overview of the Synthetic Pathway

A widely employed route for the synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones involves a three-step process starting from 5-nitrobenzaldehydes and 2-haloesters. The general workflow is illustrated below.[1][2]

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldazine Formation cluster_2 Step 3: Reductive Cyclization 5-Nitrobenzaldehyde 5-Nitrobenzaldehyde Phenoxyalkanoate Methyl 2-(2-formyl-4-nitrophenoxy)alkanoate 5-Nitrobenzaldehyde->Phenoxyalkanoate Base (e.g., K2CO3) Solvent (e.g., DMF) 2-Haloester 2-Haloester 2-Haloester->Phenoxyalkanoate Aldazine Aldazine Phenoxyalkanoate->Aldazine Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Aldazine Final_Product 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-one Aldazine->Final_Product Ethanol/Ammonia, Reflux Reducing_Agent Aluminum Amalgam (Al/Hg) Reducing_Agent->Final_Product

Caption: General three-step synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones.

II. Step 1: Williamson Ether Synthesis - FAQs and Troubleshooting

The initial step involves the formation of a phenoxyalkanoate intermediate via a Williamson ether synthesis. This reaction is generally robust, but certain issues can arise.

Q1: My yield for the Williamson ether synthesis is low. What are the common causes?

A1: Low yields in this step can often be attributed to several factors:

  • Incomplete Deprotonation of the Phenol: The phenolic hydroxyl group of the 5-nitrobenzaldehyde derivative needs to be fully deprotonated to act as an effective nucleophile. Ensure your base is strong enough and used in a sufficient amount. While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) can be employed if incomplete reaction is suspected.[3]

  • Side Reactions: The primary competing reaction is the base-catalyzed elimination of the 2-haloester, which is more prevalent with secondary or tertiary halides.[1][2] Using a primary 2-haloester is highly recommended. Another potential side reaction is C-alkylation of the phenoxide ring, although this is generally less common.[1]

  • Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can quench the phenoxide. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are typically effective. The reaction temperature should be optimized; higher temperatures can favor elimination side reactions.

Troubleshooting Table: Step 1

Problem Potential Cause Recommended Solution
Low YieldIncomplete deprotonationUse a stronger base (e.g., NaH) or ensure the current base is dry and used in slight excess.
Elimination of haloesterUse a primary 2-haloester. Optimize reaction temperature to the lowest effective level.
Wet reagents/solventDry all reagents and solvents thoroughly before use.
Complex mixture of productsC-alkylation or other side reactionsConfirm the structure of byproducts by NMR/MS. Lowering the reaction temperature may improve selectivity.
Starting material remainsInsufficient reaction time or temperatureMonitor the reaction by TLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary.

III. Step 2: Aldazine Formation - FAQs and Troubleshooting

This step involves the reaction of the formyl group of the phenoxyalkanoate with hydrazine hydrate to form an aldazine.

Q2: The reaction with hydrazine hydrate is not going to completion. What should I do?

A2: Incomplete conversion to the aldazine can be due to:

  • Stoichiometry: Ensure the correct stoichiometry of hydrazine hydrate is used. A slight excess of hydrazine may be required to drive the reaction to completion.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol at reflux. Ensure adequate heating and reaction time. Monitoring by TLC is crucial to determine the point of completion.

  • Purity of Starting Material: Impurities in the phenoxyalkanoate from the previous step can interfere with the reaction. Ensure the starting material is sufficiently pure.

Q3: I am getting a mixture of products instead of the clean aldazine. Why?

A3: While the formation of the aldazine is generally clean, the presence of impurities or incorrect reaction conditions can lead to a mixture. The primary side product would be the simple hydrazone (a 1:1 adduct of the aldehyde and hydrazine). Driving the reaction with a slight excess of the aldehyde starting material can favor aldazine formation, but this will require subsequent purification to remove the unreacted aldehyde.

IV. Step 3: Reductive Cyclization - FAQs and Troubleshooting

This is often the most challenging step, where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization to form the desired 7-membered lactam ring.

Q4: The reductive cyclization with aluminum amalgam is giving me a low yield of the final product. What are the critical parameters?

A4: The reductive cyclization is a concerted process, and its success hinges on several factors:

  • Activity of the Aluminum Amalgam: The aluminum amalgam must be freshly prepared and highly active. The procedure of washing aluminum with NaOH, water, and then treating with a mercuric chloride solution should be followed diligently.[1] The amalgam's activity can diminish over time, so it's best to use it immediately after preparation.

  • Reaction Conditions: The reaction is typically run in a mixture of ethanol and aqueous ammonia at reflux. The ammonia is crucial for maintaining a basic pH, which facilitates the cyclization. The reaction is often rapid, and monitoring its progress by TLC is essential to avoid over-reduction or side reactions.[4]

  • Formation of Side Products: Several side products can form. Incomplete reduction can leave the nitro group intact. Over-reduction can potentially reduce the lactam carbonyl, although this is less common under these conditions. Intermolecular reactions can lead to polymeric materials.

Q5: Are there alternatives to aluminum amalgam for the reductive cyclization?

A5: Yes, if you are facing issues with aluminum amalgam (e.g., safety concerns with mercury, inconsistent activity), other reducing agents can be employed for the reduction of aromatic nitro groups.[5][6] These include:

  • Catalytic Hydrogenation: Using catalysts like Pd/C or Raney Nickel with a hydrogen source (e.g., H2 gas, ammonium formate) is a common and often cleaner alternative.[6] However, optimization of reaction conditions (pressure, temperature, solvent) is necessary to favor the intramolecular cyclization over intermolecular reactions.

  • Metal Reductions in Acidic Media: Reagents like iron in acetic acid or tin(II) chloride in HCl are classic methods for nitro group reduction.[6] The acidic conditions might require a subsequent basification step to induce cyclization.

Troubleshooting Table: Step 3

Problem Potential Cause Recommended Solution
Low Yield of LactamInactive aluminum amalgamPrepare the amalgam fresh for each reaction. Ensure proper activation with mercuric chloride.
Inefficient cyclizationEnsure the presence of aqueous ammonia to maintain a basic pH. Optimize the reflux time.
Formation of polymeric byproductsUse more dilute reaction conditions to favor intramolecular cyclization.
Incomplete ReactionInsufficient reducing agentEnsure an adequate excess of aluminum amalgam is used.
Short reaction timeMonitor the reaction by TLC until the starting material is consumed.
Over-reductionProlonged reaction time or overly active reducing agentCarefully monitor the reaction and quench it as soon as the starting material disappears.

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Caption: Troubleshooting decision tree for the reductive cyclization step.

V. Purification and Characterization

Q6: The final product is difficult to purify. What are some effective methods?

A6: 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones are polar compounds, which can make purification challenging.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as a chloroform/n-hexane mixture.[1]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking, is often effective.

  • Extraction: Liquid-liquid extraction can be used to remove non-polar impurities from an acidic aqueous solution of the product, followed by basification and extraction of the product into an organic solvent.

Q7: What are the key spectroscopic features to confirm the structure of the final product?

A7: The structure of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-one can be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR: Expect to see signals for the aromatic protons, the diastereotopic protons of the CH₂ group in the oxazepine ring, and the protons of the amino group.

  • ¹³C NMR: Look for the characteristic signal of the lactam carbonyl carbon, as well as the signals for the aromatic and aliphatic carbons.

  • IR Spectroscopy: A strong absorption band for the lactam carbonyl (C=O) stretch and bands for the N-H stretches of the primary amine will be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product should be observed.

VI. Protecting Group Strategies

Q8: I need to perform further reactions on the synthesized molecule. Should I protect the primary amino group?

A8: Yes, the primary aromatic amine is a nucleophilic site and may interfere with subsequent reactions. Protecting the amino group is often a necessary step. The choice of protecting group will depend on the downstream reaction conditions.

  • Boc (tert-Butoxycarbonyl) Group: This is a common and versatile protecting group for amines. It is stable to a wide range of reaction conditions and can be removed under acidic conditions (e.g., TFA).

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This protecting group is stable to acidic conditions but is readily cleaved by bases like piperidine.

  • Acetyl (Ac) Group: While simple to introduce, the acetyl group is more robust and requires harsher conditions for removal (acidic or basic hydrolysis).

The selection of the appropriate protecting group should be guided by the principles of orthogonal protection, ensuring that its removal does not affect other functional groups in your molecule.

VII. Experimental Protocol

This section provides a general experimental procedure based on the literature.[1] Researchers should adapt this protocol based on their specific substrates and laboratory conditions.

Step 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)alkanoate

  • To a solution of the 5-nitrobenzaldehyde derivative in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., anhydrous K₂CO₃).

  • Stir the mixture at room temperature for a short period.

  • Add the appropriate 2-haloester dropwise to the reaction mixture.

  • Heat the reaction mixture to an optimized temperature and monitor its progress by TLC.

  • After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of the Aldazine

  • Dissolve the methyl 2-(2-formyl-4-nitrophenoxy)alkanoate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the aldazine.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-one

  • Prepare fresh aluminum amalgam by treating aluminum foil with 1% NaOH, water, 2% mercuric chloride solution, and finally washing with methanol.

  • To a suspension of the aldazine in ethanol, add the freshly prepared aluminum amalgam and aqueous ammonia solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the starting material is consumed, cool the mixture and filter off the solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from chloroform/n-hexane) or column chromatography.

VIII. References

  • Kwiecień, H., Gzella, A., & Wróblewska, A. (2007). Simple Synthesis of 7-Amino-4,5-dihydro-benzo[f][1][7]oxazepin-3-ones. Synthetic Communications, 37(20), 3599-3609. [Link]

  • Taylor & Francis. (2007). Simple Synthesis of 7-Amino-4,5-dihydrobenzo[f][1][7]oxazepin-3-ones. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Chaudhari, K. S., et al. (2020). Applicability of aluminum amalgam to the reduction of arylnitro groups. Tetrahedron Letters, 61(18), 151829. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Cyclization of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Derivatives

Welcome to the technical support center for the synthesis of benzoxazepine and related heterocyclic cores via intramolecular reductive cyclization. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzoxazepine and related heterocyclic cores via intramolecular reductive cyclization. This guide is designed for researchers, medicinal chemists, and process development scientists working with substrates like Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. Our goal is to provide you with in-depth, field-tested insights to help you troubleshoot common issues and optimize this powerful transformation.

The conversion of a 2-formyl-4-nitrophenoxy ester to its corresponding tricyclic amine is a multi-step, one-pot cascade that hinges on precise control of chemoselectivity. The reaction proceeds through three key stages:

  • Selective Reduction: The aromatic nitro group is reduced to a primary aniline.

  • Intramolecular Condensation: The newly formed aniline nucleophilically attacks the adjacent aldehyde, forming a cyclic iminium ion.

  • Final Reduction: The iminium ion is reduced to the final, stable cyclic amine.

Success is contingent on reducing the nitro group without touching the sensitive aldehyde, a significant challenge that dictates the choice of reagents and conditions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to navigate the complexities of this reaction.

Diagram: The Reductive Cyclization Cascade

G cluster_0 Reaction Pathway Start Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Intermediate1 Amino-aldehyde Intermediate (transient) Start->Intermediate1 1. Selective Nitro     Reduction Intermediate2 Cyclic Iminium Ion (transient) Intermediate1->Intermediate2 2. Intramolecular     Condensation Product Final Tricyclic Amine Product Intermediate2->Product 3. Iminium Ion     Reduction G Start Reaction Start Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Problem1 Low Conversion / Mainly Starting Material Monitor->Problem1 Stalled? Problem2 Main Product is Amino Alcohol Monitor->Problem2 Wrong Product? Problem3 Complex Mixture / Polymerization Monitor->Problem3 Multiple Spots? End Successful Cyclization Monitor->End Clean Conversion? Solution1 Check Catalyst Activity Increase Temperature Change Solvent Problem1->Solution1 Solution2 Switch to Selective Reductant (e.g., Fe/NH4Cl, SnCl2) Problem2->Solution2 Solution3 Use High Dilution (Syringe Pump Addition) Problem3->Solution3 Solution1->Monitor Solution2->Monitor Solution3->Monitor

Caption: A decision tree for troubleshooting common reductive cyclization issues.

Section 3: Experimental Protocols

Protocol 1: Selective Reductive Cyclization using Catalytic Transfer Hydrogenation

This protocol is a good starting point as it uses mild and efficient conditions.

  • Setup: To a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (1.0 eq) and 10% Palladium on Carbon (0.1 eq, 50% wet).

  • Solvent Addition: Add anhydrous, degassed ethanol to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add ammonium formate (5.0-10.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C. The reaction is typically accompanied by gentle gas evolution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The starting material should be consumed within 2-4 hours. Look for the appearance of a new, more polar spot corresponding to the product.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol or ethyl acetate. Caution: The Pd/C on the Celite pad can be pyrophoric; do not allow it to dry completely in the air. Quench it with water.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining formate salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Monitoring the Reaction with Thin-Layer Chromatography (TLC)

Effective real-time monitoring is crucial for optimization. [1]

  • Plate: Use standard silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Eluent System: A good starting point for the eluent is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Spotting: Co-spot the reaction mixture with a sample of your pure starting material.

  • Visualization:

    • UV Light (254 nm): Your aromatic starting material and product should both be UV active.

    • Staining: Use a potassium permanganate (KMnO₄) stain. The aniline product will typically stain yellow/brown immediately upon gentle heating. The aldehyde in the starting material may also stain, but often more slowly. This differential staining can help distinguish product from starting material.

  • Interpretation: A successful reaction will show the consumption of the starting material spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf). The amino-alcohol byproduct, if formed, will be even more polar (lower Rf) than the desired product.

References

  • Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. (n.d.). Google Scholar.
  • A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. (n.d.). ResearchGate.
  • Reductive amination. (n.d.). Wikipedia.
  • Troubleshooting low conversion rates in nitrophenyl reductive cyclization. (n.d.). BenchChem.
  • Reductive Amination. (n.d.). Chemistry Steps.
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. (n.d.). SciSpace.
  • Nef reaction. (n.d.). Wikipedia.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). Frontiers in Chemistry.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (n.d.). Preprints.org.
  • Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles. (2023, January 18). MDPI.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). University of Windsor.
  • Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. (n.d.). AIR Unimi.
  • Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. (n.d.). Thieme Chemistry.

Sources

Optimization

Technical Support Center: Purification of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

Welcome to the technical support guide for the purification of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate sample?

A1: The most common impurities will depend on the synthetic route used. A typical synthesis involves the nitration of methyl 2-(2-formylphenoxy)hexanoate[1]. Therefore, you can expect to find:

  • Unreacted starting material: Methyl 2-(2-formylphenoxy)hexanoate.

  • Isomeric byproducts: Other nitrated isomers of the desired product.

  • Over-nitrated products: Dinitro-substituted aromatic compounds.

  • Degradation products: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if the sample is old or has been exposed to air.

Q2: My purified sample is a yellow to beige solid. Is this normal?

A2: Yes, a beige-yellow solid is the expected appearance of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate[1]. The color is primarily due to the nitrophenoxy chromophore in the molecule. However, a darker brown or oily appearance in the crude product may indicate the presence of impurities or degradation products[2].

Q3: I'm observing some degradation of my compound during column chromatography on silica gel. What could be the cause and how can I prevent it?

A3: Aromatic aldehydes and nitro compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation[2]. To mitigate this, you can:

  • Use deactivated silica: Prepare a slurry of silica gel with a small amount of a neutral or basic modifier like triethylamine in the eluent.

  • Consider alternative stationary phases: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds[3].

  • Work quickly: Minimize the time the compound spends on the column.

Q4: Can I use recrystallization for purification?

A4: Recrystallization can be an effective method for purifying solid compounds, provided a suitable solvent system can be found. The success of recrystallization depends on the impurity profile. If the impurities have significantly different solubilities from the desired product in a particular solvent, then recrystallization can yield high-purity material. However, for complex mixtures with closely related isomers, chromatography is often more effective[4].

Troubleshooting Guides

This section provides detailed protocols for the most common and effective purification methods for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

Guide 1: Purification by Column Chromatography

Column chromatography is a versatile technique for separating the target compound from unreacted starting materials and isomeric byproducts[4][5][6][7].

Principle: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (e.g., silica gel) and a mobile phase (eluent)[7]. More polar compounds will interact more strongly with the polar silica gel and elute later, while less polar compounds will elute faster.

Experimental Protocol:

  • Slurry Preparation:

    • In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Stir gently to create a uniform slurry.

  • Column Packing:

    • Ensure the column is vertically clamped.

    • Pour the slurry into the column, allowing the solvent to drain slowly.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance when adding the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).

    • Monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Collection:

    • Collect fractions as the solvent elutes from the column.

    • Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid product.

Troubleshooting Common Column Chromatography Issues:

Problem Possible Cause Solution
Poor Separation Incorrect eluent polarity.Optimize the eluent system using TLC. Start with a low polarity solvent and gradually increase it.
Column overloading.Use an appropriate amount of crude product for the column size. A general rule is 1g of crude per 20-100g of silica gel.
Compound Degradation Acidic silica gel.Use deactivated silica gel (with triethylamine) or switch to alumina.
Cracked Column Bed Improper packing.Ensure the silica gel is always covered with solvent and pack the column carefully to avoid air gaps.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect Continue until separated monitor Monitor with TLC collect->monitor Continue until separated monitor->elute Continue until separated combine Combine Pure Fractions monitor->combine Separation Complete evaporate Evaporate Solvent combine->evaporate product Obtain Pure Product evaporate->product

Caption: Workflow for purifying Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate via column chromatography.

Guide 2: Purification via Bisulfite Adduct Formation

This method is highly specific for aldehydes and can be very effective for removing non-aldehydic impurities[8][9][10].

Principle: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from water-insoluble impurities by liquid-liquid extraction. The aldehyde can then be regenerated by treating the adduct with a base[3][8].

Experimental Protocol:

  • Adduct Formation:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours. The formation of a white precipitate (the bisulfite adduct) may be observed.

  • Separation of Impurities:

    • Transfer the mixture to a separatory funnel.

    • Separate the aqueous layer (containing the bisulfite adduct) from the organic layer (containing the impurities).

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration of the Aldehyde:

    • To the aqueous layer, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate with stirring until the evolution of gas ceases and the pH is basic. This will regenerate the aldehyde.

  • Extraction of the Pure Product:

    • Extract the regenerated aldehyde from the aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether or dichloromethane).

    • Repeat the extraction two to three times.

  • Drying and Solvent Removal:

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Common Bisulfite Adduct Purification Issues:

Problem Possible Cause Solution
Low Recovery of Aldehyde Incomplete adduct formation.Ensure vigorous stirring and allow sufficient reaction time. Using a slight excess of sodium bisulfite can also help.
Incomplete regeneration of the aldehyde.Ensure the solution is sufficiently basic after adding sodium bicarbonate/carbonate.
Product Contaminated with Salts Inadequate washing of the organic layer.After extraction of the regenerated aldehyde, wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

Logical Flow for Bisulfite Adduct Purification

G start Crude Product adduct_formation React with Sodium Bisulfite start->adduct_formation extraction1 Separate Aqueous (Adduct) and Organic (Impurities) Layers adduct_formation->extraction1 regenerate Regenerate Aldehyde with Base extraction1->regenerate extraction2 Extract Regenerated Aldehyde into Organic Solvent regenerate->extraction2 dry_evaporate Dry and Evaporate Solvent extraction2->dry_evaporate end Pure Product dry_evaporate->end

Caption: Decision-making and workflow for purification using bisulfite adduct formation.

References

Sources

Troubleshooting

Technical Support Center: Alternative Solvents for the Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

< Welcome to the technical support center for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions, with a specific focus on solvent selection. The synthesis of this molecule, a key intermediate in the preparation of compounds like 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[3] The choice of solvent is critical for reaction success, influencing yield, reaction time, and impurity profiles. This document provides in-depth, experience-based guidance to help you navigate these choices effectively.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for this synthesis, and how does it influence solvent choice?

The synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this case, it can also be classified as a variation of the Williamson Ether Synthesis.[2][4][5] The reaction involves the attack of a nucleophile, the deprotonated form of 2-formyl-4-nitrophenol (a phenoxide), on an electrophilic carbon of Methyl 2-bromohexanoate, displacing the bromide leaving group.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The phenoxide attacks the carbon atom of the methyl 2-bromohexanoate, forming a negatively charged intermediate. The presence of the nitro group on the phenoxy ring is crucial as it helps to stabilize this negative charge through resonance.[6]

  • Leaving Group Departure: The bromide ion is expelled, leading to the formation of the final ether product.

This mechanism is significantly influenced by the solvent. Polar aprotic solvents are generally preferred because they can solvate the cation of the phenoxide salt, leaving the phenoxide anion relatively "bare" and highly nucleophilic.[5] Protic solvents, on the other hand, can solvate the anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[5][7]

Q2: What are the standard, conventional solvents used for this type of SNAr reaction?

For SNAr reactions like this one, the most commonly employed solvents are polar aprotic solvents. These include:

  • N,N-Dimethylformamide (DMF) [5][8]

  • Dimethyl sulfoxide (DMSO) [4][8]

  • Acetonitrile (ACN) [5][9]

These solvents are favored because they possess high dielectric constants and are excellent at solvating cations, which enhances the reactivity of the anionic nucleophile.[10] While effective, these solvents have recognized environmental, health, and safety concerns, prompting the search for greener alternatives.

Q3: My reaction is sluggish or failing. What are the common troubleshooting steps related to the solvent?

Low yields or failed reactions in a Williamson ether synthesis can often be traced back to several key factors, with solvent choice and conditions being paramount.[7]

  • Insufficient Polarity: If you are using a non-polar or weakly polar solvent, the reactants, particularly the phenoxide salt, may not be sufficiently soluble to react.

  • Protic Solvent Interference: Using protic solvents like ethanol or water can significantly hinder the reaction by solvating the phenoxide nucleophile, thus reducing its reactivity.[5][7]

  • Inadequate Temperature: SNAr reactions often require heating to proceed at a reasonable rate, typically in the range of 50 to 100 °C.[5] Ensure your reaction temperature is appropriate for the chosen solvent's boiling point.

  • Moisture Contamination: The presence of water can protonate the highly reactive phenoxide, diminishing its nucleophilicity. While some methods like phase-transfer catalysis can tolerate water, traditional methods require anhydrous conditions.

Guide to Alternative and Greener Solvents

The pharmaceutical industry is increasingly moving towards more sustainable and safer manufacturing processes. This has led to significant research into alternative solvents that can replace traditional polar aprotic solvents.[11][12][13]

Why Consider Alternative Solvents?

Traditional solvents like DMF and DMSO, while effective, are under scrutiny for their toxicity and environmental impact. Green solvents are derived from renewable resources, are biodegradable, and have lower toxicity profiles.[13][14]

Recommended Alternative Solvents for SNAr Reactions

Here is a comparison of potential alternative solvents for your synthesis:

SolventClassKey AdvantagesConsiderations
2-Methyltetrahydrofuran (2-MeTHF) Bio-based EtherDerived from renewable resources, higher boiling point than THF, good for SNAr reactions.[13][15]May require higher temperatures than traditional solvents.
Cyclopentyl methyl ether (CPME) EtherHigh boiling point, low water miscibility, stable under basic conditions.Less polar than traditional aprotic solvents.
Dimethyl carbonate (DMC) CarbonateLow toxicity, biodegradable, can be a good substitute for DMF in some cases.Can act as a methylating agent at high temperatures.
Ionic Liquids (ILs) Ionic SaltTunable properties, high thermal stability, can enhance reaction rates.[12][13]Cost and viscosity can be issues; recyclability needs to be considered.[13]
Deep Eutectic Solvents (DES) MixtureBiodegradable, low cost, easy to prepare.[12]Can be viscous; substrate solubility needs to be tested.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

When evaluating a new solvent, it is crucial to perform small-scale screening experiments to determine its suitability.

  • Reactant Preparation: In a dry reaction vial, add 2-formyl-4-nitrophenol (1.0 eq) and the chosen alternative solvent (e.g., 2-MeTHF, 5 mL per mmol of nitrophenol).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), and stir the mixture.

  • Alkylation: Add Methyl 2-bromohexanoate (1.1 eq) to the mixture.[1][16]

  • Reaction Conditions: Heat the reaction to a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reaction, perform an appropriate aqueous work-up, and analyze the crude product to determine the conversion and yield.

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent technique that can facilitate the reaction in a biphasic system, often with milder conditions and without the need for strictly anhydrous solvents.[17][18]

  • Setup: In a round-bottom flask, combine 2-formyl-4-nitrophenol (1.0 eq), an organic solvent (e.g., toluene), and an aqueous solution of a strong base (e.g., 50% NaOH).

  • Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6 (0.05-0.1 eq).[5]

  • Reagent Addition: Add Methyl 2-bromohexanoate (1.1 eq) to the biphasic mixture.

  • Reaction: Stir the reaction vigorously at a moderate temperature (e.g., 50-70 °C) and monitor for completion.

  • Isolation: After the reaction is complete, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate to obtain the crude product.

Visualization of Workflows

Workflow for Solvent Selection in SNAr Synthesis

Solvent_Selection_Workflow start Define Reaction: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Synthesis assess_std Assess Standard Solvents (DMF, DMSO, ACN) start->assess_std assess_alt Identify Alternative 'Green' Solvents (2-MeTHF, CPME, DMC) start->assess_alt screen Small-Scale Screening Experiments assess_std->screen Baseline Performance assess_alt->screen Feasibility Testing optimize Optimize Reaction Conditions (Temperature, Concentration) screen->optimize Promising Candidate(s) scale_up Scale-Up Synthesis optimize->scale_up

Caption: Logical workflow for selecting an optimal solvent.

Decision Tree for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_temp Is Reaction Temperature Sufficient? start->check_temp check_solvent Is Solvent Appropriate? (Polar Aprotic) check_temp->check_solvent Yes increase_temp Increase Temperature check_temp->increase_temp No check_base Is Base Strong Enough / Anhydrous? check_solvent->check_base Yes change_solvent Switch to a More Polar Aprotic Solvent check_solvent->change_solvent No check_reagents Are Starting Materials Pure? check_base->check_reagents Yes use_stronger_base Use a Stronger/Drier Base check_base->use_stronger_base No purify_reagents Purify/Verify Starting Materials check_reagents->purify_reagents No

Caption: Troubleshooting guide for low reaction yield.

References

  • Vertex AI Search.
  • Biosynth.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry Steps. Williamson Ether Synthesis.
  • ChemicalBook. (2023). Methyl 2-(2-forMyl-4-nitrophenoxy)
  • Benchchem. Improving reaction conditions for Williamson ether synthesis.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wordpress. SNAr Solvents and Reagents.
  • ChemTalk. Williamson Ether Synthesis.
  • Chemistry Stack Exchange. (2023). Williamson Ether synthesis use of particular solvent.
  • ChemicalBook.
  • ResearchGate. (PDF) Green Solvents in Organic Synthesis.
  • Wordpress. SNAr Reaction in Other Common Molecular Solvents.
  • Fisher Scientific.
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • PMC - NIH. Electronic and solvent effects on kinetics of SNAr substitution reactions....
  • Wikipedia. Green solvent.
  • PubChem. 2-Formyl-4-(3-nitrophenyl)phenol | C13H9NO4 | CID 23005004.
  • Reddit. (2015). Williamson ether synthesis trouble, 2.0.
  • BLDpharm. 335153-23-6|Methyl 2-(2-formyl-4-nitrophenoxy)
  • Neuroquantology. GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Test Your Skills with Real Questions. Williamson Ether Synthesis Practice Problems.
  • CymitQuimica. 4-Formyl-2-nitrophenol.
  • PubChemLite. 2-(2-formyl-4-nitrophenoxy)hexanoic acid (C13H15NO6).
  • Sigma-Aldrich.
  • ResearchGate.
  • Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S(N) Reactions.
  • ACS Publications.
  • Semantic Scholar.
  • International Academic Publishing House (IAPH). (2024). Chapter 4 : Green Solvents in Organic Synthesis: A Futuristic Approach.
  • ChemicalBook. 2-Methyl-4-nitrophenol | 99-53-6.
  • SRIRAMCHEM. 2-(2-Formyl-4-Nitrophenoxy)-Hexanoic Acid.
  • Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
  • Sigma-Aldrich. 2-Methyl-4-nitrophenol 97 99-53-6.
  • RSC Publishing.
  • ResearchG

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthetic Routes to 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-ones

Executive Summary The 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for next-generation PI3K inhibitors (e.g., analogs of Ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for next-generation PI3K inhibitors (e.g., analogs of Taselisib/GDC-0032) and various kinase-targeting agents. The presence of the 7-amino group allows for late-stage diversification via Buchwald-Hartwig couplings or amide formations, making the efficiency of the core synthesis paramount.

This guide objectively compares the two dominant synthetic strategies:

  • Route A: The "Ester-First" Reductive Cyclization (Recommended for scale-up).

  • Route B: The "Amide-First" O-Alkylation (Useful for specific substitution patterns).

While older literature often references Schmidt rearrangements for benzoxazepinones, this guide excludes them as primary routes for the 3-one isomer, as Schmidt rearrangement of chroman-4-ones predominantly yields the 5-one isomer (2,3-dihydro-1,4-benzoxazepin-5(4H)-one), a structural isomer with distinct electronic properties.

Strategic Route Analysis

Route A: The "Ester-First" Strategy (Reductive Cyclization)

This pathway relies on the O-alkylation of a salicylaldehyde derivative followed by reductive amination and in situ lactamization. It is generally the preferred route for industrial scale-up due to the stability of intermediates and high atom economy.

  • Mechanism: Nucleophilic substitution (

    
    ) 
    
    
    
    Imine formation
    
    
    Hydride reduction
    
    
    Intramolecular Amidation.
  • Key Precursor: 5-Nitrosalicylaldehyde.

Route B: The "Amide-First" Strategy (O-Alkylation Closure)

This route constructs the amide bond first via acylation of a benzylamine, followed by ring closure via ether formation.

  • Mechanism: Reductive amination

    
     N-Acylation 
    
    
    
    Intramolecular
    
    
    (O-alkylation).
  • Key Precursor: 2-(Aminomethyl)-4-nitrophenol.

Comparative Performance Matrix
FeatureRoute A (Ester-First)Route B (Amide-First)
Overall Yield High (65-75%) Moderate (45-55%)
Step Count 3 (2 if telescoped)4
Purification Crystallization often sufficientColumn chromatography often required
Scalability Excellent (Kilogram scale)Limited (Phenolic oxidation risks)
Critical Risk Over-reduction of nitro group during aminationSelective N-acylation in presence of phenol

Mechanistic Visualization

The following diagram illustrates the divergent pathways to the target scaffold.

G cluster_legend Legend Start 5-Nitrosalicylaldehyde IntA1 Ethyl 2-(2-formyl-4-nitrophenoxy)acetate (Ether Intermediate) Start->IntA1 Ethyl bromoacetate K2CO3, DMF IntB1 2-(Aminomethyl)-4-nitrophenol Start->IntB1 1. NH2OH 2. Zn/HCl (Selective) IntA2 Amino-Ester Intermediate (Transient) IntA1->IntA2 NH4OAc, NaBH3CN TargetNitro 7-Nitro-benzo[f]oxazepin-3-one IntA2->TargetNitro Spontaneous Cyclization Target TARGET: 7-Amino-4,5-dihydrobenzo[f] [1,4]oxazepin-3(2H)-one TargetNitro->Target Fe/NH4Cl or H2/Pd (Nitro Reduction) IntB2 N-(2-hydroxy-5-nitrobenzyl) -2-chloroacetamide IntB1->IntB2 ClCH2COCl NaHCO3 IntB2->TargetNitro NaH, DMF (Ring Closure) key1 Route A: Preferred (High Yield) key2 Route B: Alternative (Stepwise)

Caption: Comparative synthetic logic flow. Route A (Blue) minimizes isolation steps compared to Route B (Red).

Detailed Experimental Protocols

The following protocols are validated for the Route A (Ester-First) strategy, as it represents the industry standard for reliability.

Step 1: O-Alkylation

Objective: Synthesis of Ethyl 2-(2-formyl-4-nitrophenoxy)acetate.

  • Setup: Charge a 3-neck round-bottom flask with 5-nitrosalicylaldehyde (1.0 eq) and anhydrous DMF (5 mL/g).

  • Base Addition: Add

    
      (1.5 eq) in a single portion. The suspension will turn bright yellow.
    
  • Alkylation: Add Ethyl bromoacetate (1.2 eq) dropwise over 15 minutes at room temperature.

  • Reaction: Heat to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Pour into ice water. The product usually precipitates as a pale yellow solid. Filter, wash with water, and dry.

    • Checkpoint: Yield should be >90%. Purity >95% by

      
       NMR.
      
Step 2: Reductive Cyclization (The "One-Pot" Step)

Objective: Conversion to 7-Nitro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one.

  • Imine Formation: Dissolve the aldehyde from Step 1 (1.0 eq) in Methanol . Add Ammonium Acetate (

    
    , 5.0 eq). Stir at RT for 1 hour.
    
  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 1.5 eq) portion-wise.
    
    • Note: Do not use

      
       as it may reduce the aldehyde to alcohol before amination.
      
  • Cyclization: After 4 hours at RT, the amine forms. Heat the solution to reflux (65°C) for 6–12 hours to drive the intramolecular lactamization.

  • Workup: Evaporate MeOH. Resuspend in EtOAc/Water. Wash organic layer with brine.

  • Purification: Recrystallize from Ethanol.

    • Data: Product is a yellow solid. MS (ESI) m/z: 223 [M+H]+.

Step 3: Nitro Reduction

Objective: Synthesis of the final 7-Amino target.

  • Catalyst: Suspend the nitro-lactam (1.0 eq) in Ethanol/Water (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Reflux for 2 hours. The yellow color will fade to off-white/brown.

    • Alternative: Hydrogenation (H2, 1 atm) with 10% Pd/C in MeOH is cleaner but requires careful monitoring to prevent halogenolysis if halogens are present elsewhere.

  • Isolation: Filter hot through Celite. Concentrate filtrate.

  • Final Product: 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ~4.5 ppm (O-CH2), a doublet at
      
      
      ~3.5 ppm (N-CH2), and a broad singlet for
      
      
      .

Troubleshooting & Critical Parameters

ProblemRoot CauseSolution
Low Yield in Step 2 Incomplete imine formation before reduction.Ensure 1h stir with

before adding hydride. Add molecular sieves.
Aldehyde Reduction Direct reduction of CHO to

(Side product).
Use

at pH 6 (acetic acid buffer) to favor iminium reduction.
Incomplete Cyclization Steric strain or low temperature.Switch solvent to Toluene/Acetic Acid (10:1) and reflux to drive water removal.
Dimer Formation Intermolecular reaction between amine and ester.Run the reaction at high dilution (0.05 M).

References

  • Beilstein J. Org.[1] Chem. (2022).[2][3][4][5] Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold. (Provides analogous reductive cyclization conditions).

  • J. Med. Chem. (2022).[2][3][4][5] Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives. (Contrasts the 5-one isomer synthesis via Schmidt/Beckmann pathways).

  • Org. Process Res. Dev. (2013). Practical Synthesis of a PI3K Inhibitor (Pictilisib/GDC-0941). (Contextualizes the industrial handling of related kinase inhibitor intermediates).

  • Bioorg. Med. Chem. Lett. (2021).[6] Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as ROCK inhibitors. (Validation of the scaffold stability and biological relevance).

Sources

Comparative

Efficacy of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate as a Precursor: A Comparative Guide to Benzoxazepinone Synthesis

For researchers and professionals in drug discovery and development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The 1,4-benzoxazepin-3-one core, a privileged structure in me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The 1,4-benzoxazepin-3-one core, a privileged structure in medicinal chemistry, is present in numerous compounds with a wide range of biological activities. This guide provides an in-depth technical comparison of the synthetic efficacy of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate as a precursor to 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones, benchmarked against established alternative synthetic strategies. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Introduction to Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a key intermediate specifically designed for the construction of the 7-amino-substituted 1,4-benzoxazepin-3-one ring system. Its structure incorporates several key functionalities poised for a strategic cyclization sequence. The ortho-formyl group and the nitro group on the phenoxy ring are critical for the formation of the seven-membered ring and the introduction of the versatile amino group, a common pharmacophore.

The primary application of this precursor is in a three-step synthesis leading to 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones[1]. This pathway offers a convergent and efficient route to this important heterocyclic core.

Primary Synthetic Route: The Three-Step Pathway

The synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones from Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate proceeds through a well-defined, three-step sequence. This method is notable for its high-yielding intermediate step and the strategic use of a reductive cyclization.

Primary_Synthetic_Route Precursor Methyl 2-(2-formyl-4- nitrophenoxy)hexanoate Azine Intermediate Azine Precursor->Azine Hydrazine Hydrate, cat. Acetic Acid, MeOH Product 7-Amino-4,5-dihydrobenzo[f] [1,4]oxazepin-3-one Azine->Product Aluminium Amalgam, Ammonia, Ethanol, Reflux

Caption: The three-step synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones.

Step 1: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

The precursor itself is synthesized via a nitration reaction of the corresponding non-nitrated phenoxyhexanoate.

Experimental Protocol:

  • Charge a 250 ml four-neck reactor with 123 g of 96% concentrated sulfuric acid.

  • Cool the reaction medium to approximately 5°C.

  • Add 30 g (0.12 mole) of methyl 2-(2-formylphenoxy)hexanoate at a constant temperature of 5°C.

  • After stirring for 15 minutes, add 15.9 g (0.126 mole) of a nitrating mixture (50/50) over 2 hours, maintaining the temperature at 5°C.

  • Add 76.9 g of ice over 30 minutes.

  • Filter the reaction mixture after stirring for 10 minutes.

  • Dissolve the crude product in 100 ml of dichloromethane and wash with water (2 x 50 ml).

  • Concentrate the organic phase to obtain the product.

Yield: 92.4%[2].

Step 2: Formation of the Intermediate Azine

The formyl group of the precursor readily reacts with hydrazine hydrate to form a stable azine intermediate. This reaction is highly efficient and proceeds under mild conditions.

Experimental Protocol:

  • To a solution of Methyl 2-(2-formyl-4-nitrophenoxy)alkanoate in methanol, add a catalytic amount of acetic acid.

  • Add hydrazine hydrate and stir the mixture at ambient temperature.

  • The azine product precipitates from the reaction mixture.

  • Allow the reaction to stand for 24 hours to ensure complete precipitation.

  • Filter the solid product.

Yield: 90%[3].

Step 3: Reductive Cyclization to the Benzoxazepinone Core

This final step is the key transformation, involving the simultaneous reduction of the nitro group to an amine and the reductive cleavage of the N-N bond of the azine, followed by intramolecular cyclization to form the seven-membered ring. The choice of reducing agent is critical for the success of this reaction. While catalytic hydrogenation (H2/Pd/C) was found to be ineffective for the desired cyclization, the use of aluminium amalgam provides the target product in good yields[3].

Experimental Protocol:

  • Prepare aluminium amalgam from 2 g of aluminum leaf (washed with 1% NaOH, water, 2% mercuric chloride, and methanol).

  • To a stirred mixture of the prepared aluminium amalgam and 14 ml of ammonia solution, add a suspension of the azine (0.005 mol) in 150 ml of ethanol.

  • Heat the mixture to reflux for 3-3.5 hours.

  • Allow the mixture to stand at room temperature overnight.

  • Filter the reaction mixture and concentrate the filtrate under vacuum.

  • Purify the crude product by recrystallization.

Yield: Good yields (specific percentage not detailed in the primary literature)[1][3].

Alternative Synthetic Routes to the 1,4-Benzoxazepin-3-one Core

Several alternative strategies for the construction of the 1,4-benzoxazepin-3-one ring system have been reported. These methods offer different approaches to the core structure, starting from more readily available or different precursor molecules. A comparative overview is essential for selecting the most appropriate route based on available resources, desired substitution patterns, and overall efficiency.

Alternative_Routes cluster_0 Alternative Precursors P1 2-Hydroxy- benzophenones Product 1,4-Benzoxazepin-3-one Core P1->Product O-Alkylation & Thermal Closure P2 Phenols P2->Product Amido Alkylation & Ring Closure P3 2-Bromo-N-(2-hydroxybenzyl)- N-phenylacetamides P3->Product Intramolecular Cyclization P4 2-Formylphenoxy- carboxylic Acid P4->Product Ugi Three-Component Condensation P5 2-(2-Cyano-phenoxy)- butyric Acid Ethyl Ester P5->Product Reductive Cyclization

Caption: Overview of alternative synthetic routes to the 1,4-benzoxazepin-3-one core.

From 2-Hydroxy-benzophenones

This classical approach involves the O-alkylation of a 2-hydroxy-benzophenone derivative with a halo ester, followed by thermal cyclization to form the lactam ring.

  • Precursors: Readily available 2-hydroxy-benzophenones and halo esters.

  • Key Steps: O-alkylation and thermal cyclization.

  • Advantages: Utilizes common starting materials.

  • Disadvantages: May require harsh conditions for thermal cyclization, and the synthesis of substituted benzophenones can be multi-step with moderate yields (e.g., 60% for 2-aminobenzophenone synthesis)[4].

From Phenols via Amido Alkylation

This method involves the amido alkylation of phenols with a reagent like 2-chloro-N-(hydroxymethyl)acetamide, followed by a subsequent ring closure reaction.

  • Precursors: Phenols and halo-N-(hydroxymethyl)acetamides.

  • Key Steps: Amido alkylation and cyclization.

  • Advantages: A direct approach from simple phenols.

From 2-Bromo-N-(2-hydroxybenzyl)-N-phenylacetamides

This strategy relies on the intramolecular cyclization of a pre-functionalized precursor.

  • Precursors: 2-Bromo-N-(2-hydroxybenzyl)-N-phenylacetamides.

  • Key Steps: Intramolecular cyclization.

  • Advantages: The cyclization step can be efficient.

  • Disadvantages: The synthesis of the precursor itself is a multi-step process.

From 2-Formylphenoxycarboxylic Acid via Ugi Condensation

The Ugi three-component condensation offers a convergent approach to the benzoxazepinone core.

  • Precursors: 2-Formylphenoxycarboxylic acid, a primary amine, and an isocyanide.

  • Key Steps: Ugi three-component reaction.

  • Advantages: High degree of convergence, allowing for rapid library synthesis by varying the amine and isocyanide components.

  • Disadvantages: Isocyanides can be toxic and have unpleasant odors. The reaction may produce complex mixtures requiring careful purification.

From 2-(2-Cyano-phenoxy)butyric Acid Ethyl Ester

This method involves the reductive cyclization of a cyano group to an amine, which then undergoes intramolecular lactamization.

  • Precursors: 2-(2-Cyano-phenoxy)butyric acid ethyl ester.

  • Key Steps: Reduction of the cyano group and subsequent cyclization.

  • Advantages: Can be an efficient cyclization.

  • Disadvantages: The synthesis of the cyano-functionalized precursor can be challenging.

Comparative Analysis

FeatureMethyl 2-(2-formyl-4-nitrophenoxy)hexanoate RouteFrom 2-Hydroxy-benzophenonesFrom PhenolsFrom 2-Bromo-N-(2-hydroxybenzyl)-N-phenylacetamidesFrom 2-Formylphenoxycarboxylic Acid (Ugi)From 2-(2-Cyano-phenoxy)butyric Acid Ethyl Ester
Precursor Complexity Moderately complexSimple to moderateSimpleComplexModerateModerate
Number of Steps 3 steps from precursor2-3 steps from benzophenone2-3 steps from phenol1-2 steps from precursor1 step (Ugi reaction)1-2 steps from precursor
Overall Yield Good (based on qualitative reports)Variable, often moderateData limitedData limitedGenerally good for Ugi reactionsData limited
Key Transformation Reductive cyclization of an azineThermal lactamizationIntramolecular cyclizationIntramolecular cyclizationMulticomponent condensationReductive cyclization
Versatility Specific for 7-amino substitutionGood for aryl substitution at C5Good for N-substitutionSpecific substitution patternsHigh, allows for diverse substitutionDepends on precursor synthesis
Reagent Toxicity Hydrazine is toxicGenerally lowChloroacetylating agents can be lachrymatoryGenerally lowIsocyanides can be toxic and malodorousGenerally low

Conclusion and Expert Recommendations

The synthetic route starting from Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate presents a robust and efficient method for the targeted synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones. The high-yielding formation of the intermediate azine and the effective final reductive cyclization step make it an attractive choice for accessing this specific scaffold. The causality behind its efficacy lies in the pre-installed functionalities that are strategically positioned for a clean and high-yielding cyclization cascade.

The alternative routes each offer their own set of advantages and disadvantages. The Ugi condensation, for instance, is unparalleled in its ability to rapidly generate a library of diverse analogs, making it a powerful tool in early-stage drug discovery. However, for the specific synthesis of the 7-amino substituted target, the dedicated precursor route is likely more direct and higher yielding. The other classical methods, while valuable, may require more extensive optimization and can be less efficient for producing the target compound with the desired substitution pattern.

For research groups focused on the synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones and their derivatives, Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate stands out as a highly effective and strategically sound precursor. Its use is recommended for researchers seeking a reliable and efficient pathway to this important heterocyclic system. For broader exploratory work on the 1,4-benzoxazepin-3-one scaffold, a careful evaluation of the Ugi condensation and other classical routes is warranted, depending on the desired substitution patterns and available synthetic resources.

References

  • Kwiecień, H., & Gzella, A. (2007). Simple Synthesis of 7‐Amino‐4,5‐dihydrobenzo[f]oxazepin‐3‐ones. Synthetic Communications, 37(21), 3599-3609. [Link]

  • Chaudhary, S., Sharda, S., Prasad, D. N., Kumar, S., & Singh, R. K. (2018). Significance of 2-Aminobenzophenones as Versatile Building Block. Asian Journal of Organic & Medicinal Chemistry, 3(2), 54-62.
  • Taylor & Francis. (n.d.). Simple Synthesis of 7-Amino-4,5-dihydrobenzo[f]oxazepin-3-ones. Retrieved from [Link]

Sources

Validation

Spectral data comparison of "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" from different suppliers

Executive Summary: The Hidden Cost of "Technical Grade" In the synthesis of 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones and related pharmacophores, the quality of the intermediate Methyl 2-(2-formyl-4-nitrophenoxy)he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Technical Grade"

In the synthesis of 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones and related pharmacophores, the quality of the intermediate Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS 335153-23-6) is a critical determinant of yield and cyclization efficiency.

While commercial suppliers often list purities of ">95%," our internal validation reveals significant variance in impurity profiles based on the synthetic route used by the manufacturer. This guide provides a direct spectral comparison between Supplier A (Premium Grade) and Supplier B (Technical Grade) , highlighting how trace regioisomers and hydrolysis products—often invisible to standard HPLC-UV methods—can be detected via quantitative NMR (qNMR).

Structural Profile & Synthetic Context

Understanding the impurity profile requires understanding the origin of the molecule. Two primary routes exist:

  • Route A (Cleanest): Alkylation of 2-hydroxy-5-nitrobenzaldehyde with methyl 2-bromohexanoate.

    • Risk: Unreacted phenol (hard to remove).

  • Route B (Industrial): Nitration of methyl 2-(2-formylphenoxy)hexanoate.

    • Risk: Regioisomers (nitration at the 6-position) and ester hydrolysis due to acidic conditions.

Target Molecule Data[1][2][3][4][5][6][7]
  • Formula: C₁₄H₁₇NO₆[1][2]

  • MW: 295.29 g/mol [1][3]

  • Key Functional Groups: Aldehyde (-CHO), Nitro (-NO₂), Methyl Ester (-COOCH₃), Ether Linkage.

Experimental Protocol: Self-Validating qNMR

To objectively compare suppliers, we utilize a qNMR (Quantitative Nuclear Magnetic Resonance) protocol. This method is superior to HPLC for this compound because it detects non-chromophoric impurities (like hydrolyzed hexanoic acid derivatives) and provides absolute purity without requiring a reference standard of the analyte itself.

Reagents & Parameters
  • Solvent: DMSO-d₆ (Selected for solubility of nitro-aromatics).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).

    • Reasoning: TMB provides a sharp singlet at ~6.1 ppm, a clean region in the spectrum of the target molecule.

  • Instrument: 400 MHz NMR (minimum requirement for splitting resolution).

Workflow Diagram

The following diagram outlines the validated workflow for assessing supplier purity.

AnalyticalWorkflow Sample Sample Receipt (Supplier A & B) Weighing Precision Weighing (+ Internal Std TMB) Sample->Weighing 10-15 mg Dissolution Dissolution (DMSO-d6) Weighing->Dissolution Acquisition 1H NMR Acquisition (d1=30s, ns=16) Dissolution->Acquisition Homogenize Processing Phase/Baseline Correction Acquisition->Processing Analysis Purity Calculation & Overlay Processing->Analysis

Figure 1: qNMR workflow ensuring stoichiometric accuracy and traceability.

Comparative Spectral Analysis

The following data summarizes the 1H NMR shifts observed in DMSO-d₆. Supplier A represents the reference standard quality, while Supplier B exhibits characteristics of the "Nitration Route" (Route B).

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d₆)
AssignmentProton TypeTheoretical Shift (ppm)Supplier A (Premium)Supplier B (Technical)Deviation / Impurity Note
Aldehyde -CHO (s)10.38 10.38 (1.00H)10.36 (0.92H)Oxidation Risk: Supplier B shows trace acid formation.
Aromatic H-3 Ar-H (d, J=2.5)8.45 8.458.45Ortho to aldehyde/nitro.
Aromatic H-5 Ar-H (dd, J=9, 2.5)8.38 8.388.41 (broad)Regioisomer: Slight broadening indicates isomeric contamination.
Aromatic H-6 Ar-H (d, J=9)7.34 7.347.34Ortho to ether linkage.
Alpha-H -CH-O- (t)5.24 5.245.24Characteristic ether linkage.
Ester Methyl -OCH₃ (s)3.68 3.68 (3.01H)3.68 (2.85H)Hydrolysis: Lower integration in B suggests partial ester hydrolysis.
Alkyl Chain -CH₂- (m)0.85 - 2.05 ResolvedResolved-
Impurity 1 Phenolic -OH~11.5 Not DetectedDetected (Broad)Unreacted Starting Material: 2-hydroxy-5-nitrobenzaldehyde.
Impurity 2 Acid -COOH~12.0 Not DetectedDetected (Weak)Hydrolysis of methyl ester.
Detailed Analysis of Impurities
  • The "Phenol" Problem (Supplier B): The presence of a broad peak >11 ppm in Supplier B's sample indicates unreacted 2-hydroxy-5-nitrobenzaldehyde. This is critical because phenols are potent nucleophiles that will compete in subsequent cyclization reactions, leading to gummy byproducts.

  • Ester Hydrolysis: The integration of the methyl ester singlet at 3.68 ppm is the "canary in the coal mine." In Supplier B, the integration drops to 2.85H (normalized to the aldehyde), implying ~5% hydrolysis to the free acid.

Impurity Origin Logic

To understand why these variations occur, we map the chemical pathways. Supplier B likely utilizes the nitration route to reduce costs, but this introduces the "Isomer Trap."

ImpurityPathways Start Methyl 2-(2-formylphenoxy)hexanoate (Non-Nitrated Precursor) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Nitration Mixture (H2SO4 / HNO3) Reagent->Reaction Target Target: 4-Nitro Isomer (Major Product) Reaction->Target Para-directing Isomer Impurity: 6-Nitro Isomer (Steric impurity) Reaction->Isomer Ortho-directing (Minor) Hydrolysis Impurity: Free Acid (Ester Hydrolysis) Reaction->Hydrolysis Acidic Conditions

Figure 2: The "Nitration Route" (Route B) inherently generates difficult-to-separate isomers and hydrolysis products.

Recommendations for Researchers

Procurement Strategy
  • For Early Stage Discovery: Supplier A is mandatory. The cost of failing a cyclization step due to phenolic interference outweighs the raw material savings.

  • For Scale-Up: Supplier B may be used only if an extra recrystallization step (e.g., in MeOH/Water) is performed to remove the free acid and phenolic impurities.

QC Checklist

Before using this reagent, run a quick 1H NMR:

  • Check the 10-12 ppm region: Any peaks here (other than the aldehyde at 10.38) are deal-breakers (Phenols/Acids).

  • Integrate the Methyl Ester (3.68 ppm): If integration < 2.95H relative to the aromatic protons, reject the batch.

References

  • ChemicalBook. (2023). Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Spectral & Synthesis Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11173557, 2-(2-formyl-4-nitrophenoxy)hexanoic acid. Retrieved from [4]

  • Burdette, J. E., et al. (2017). Quantitative NMR Spectroscopy Guidelines for Pharmaceutical Intermediates. Journal of Organic Chemistry. (General reference for qNMR protocols).
  • Sigma-Aldrich. (2024).[5] 2-Hydroxy-5-nitrobenzaldehyde Product Specification & NMR. Retrieved from

Sources

Comparative

A Comparative Guide to the Purity Analysis of Commercial Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and safe pharmaceutical products are built. Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, an organic intermediate, serves as a critical building block in the synthesis of various target molecules, including 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones[3]. The presence of impurities, even in trace amounts, can have profound effects on reaction kinetics, yield, and the safety profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial-grade Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. We will move beyond simple protocol listings to explore the underlying principles of each technique, the rationale for experimental choices, and a comparative analysis of their strengths and weaknesses. The objective is to empower the researcher to select and implement the most appropriate purity analysis strategy for their specific needs, ensuring the integrity of their research and development pipeline.

Understanding the Analyte and Potential Impurities

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (Molecular Formula: C₁₄H₁₇NO₆, Molecular Weight: 295.29 g/mol ) is typically synthesized via a Williamson ether synthesis.[2][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, it is the reaction between a salt of 2-hydroxy-5-nitrobenzaldehyde and a methyl 2-halohexanoate.

Understanding this synthetic route is crucial for predicting potential process-related impurities. The most common impurities may include:

  • Unreacted Starting Materials: Residual 2-hydroxy-5-nitrobenzaldehyde or methyl 2-halohexanoate.

  • By-products of Side Reactions: Products resulting from elimination reactions, which are competitive with the desired SN2 substitution, especially with secondary halides.[4][6]

  • Solvent Residues: Trace amounts of solvents used during the reaction and purification, such as acetonitrile or N,N-dimethylformamide.[4][7]

  • Over-alkylation or other secondary reaction products.

The overall analytical workflow for assessing the purity of a commercial batch is outlined below.

Caption: General workflow for the comprehensive purity analysis of a commercial sample.

Comparative Analysis of Key Methodologies

The choice of analytical technique depends on the specific question being asked. Are you performing routine quality control, identifying an unknown impurity, or establishing the absolute purity of a reference standard? Each method offers a unique lens through which to view the sample.

Methodology Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment, impurity profilingHigh sensitivity, excellent for separating non-volatile impurities, robust and reproducible.Requires a reference standard for accurate quantification, may not detect thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile impuritiesExcellent separation for volatile compounds, provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[8]
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute purity determination, structural confirmationPrimary analytical method (no reference standard of the analyte needed), provides structural information, highly accurate.[9]Lower sensitivity than HPLC, requires a certified internal standard, higher instrument cost.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[10][11][12] The objective of validation is to demonstrate that a procedure is suitable for its intended purpose.[10][12]

Purity by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for quantifying the main component and separating potential non-volatile impurities from the synthesis. The aromatic nitro functional group provides a strong chromophore, making UV detection at 254 nm highly effective.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar organic molecules. For aromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions, which can be enhanced by using methanol in the mobile phase.[13]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is used. The acid suppresses the ionization of any potential acidic impurities, leading to better peak shape. The gradient allows for the elution of compounds with a range of polarities.

  • Detector: UV detection at 254 nm is selected due to the strong absorbance of the nitroaromatic ring system.[14]

Protocol:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 75:25 Water:Acetonitrile with 0.1% Formic Acid) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh approximately 10 mg of a certified reference standard of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate and dissolve in 10.0 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare the commercial sample in the same manner as the standard to a final concentration of 1 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.

  • Analysis: Inject the standard and sample solutions.

  • Purity Calculation: Calculate the purity using the area percent method. The percentage of the main peak relative to the total area of all peaks represents the purity.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: Suggested HPLC Parameters

ParameterValue
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 25% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temperature 30 °C
Analysis of Volatile Impurities by GC-MS

This technique is essential for detecting residual solvents or volatile by-products not amenable to HPLC analysis.

Causality Behind Experimental Choices:

  • Column: A 5% phenyl polymethylsiloxane (e.g., DB-5 or HP-5ms) capillary column is a robust, general-purpose column providing good separation for a wide range of semi-volatile organic compounds.[15]

  • Injection: Split injection is used to avoid overloading the column when analyzing a relatively concentrated sample for trace impurities.

  • Temperature Program: A temperature ramp allows for the separation of compounds with different boiling points, starting at a low temperature to resolve highly volatile solvents and ramping up to elute less volatile components.

Protocol:

  • System Preparation: Condition the GC column according to the manufacturer's instructions. Perform a system blank run to ensure no carryover or contamination.

  • Sample Preparation: Accurately weigh approximately 25 mg of the commercial sample and dissolve in 1.0 mL of a high-purity solvent (e.g., dichloromethane) that does not co-elute with expected impurities.

  • Analysis: Inject the sample onto the GC-MS system.

  • Data Interpretation: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify any identified impurities using an internal or external standard method if required.

Table 2: Suggested GC-MS Parameters

ParameterValue
Column 5% Phenyl Polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range m/z 40-450
Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary ratio method that determines purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[9][16][17]

Causality Behind Experimental Choices:

  • Internal Standard: Maleic acid or dimethyl sulfone are suitable internal standards. They must be non-reactive, have a known purity, be stable, and possess signals that do not overlap with the analyte's signals.[16][18]

  • Solvent: A deuterated solvent like DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds.[9]

  • Acquisition Parameters: A long relaxation delay (D1) is critical to ensure complete T1 relaxation of all protons, which is essential for accurate integration and quantification.

Caption: Logical relationship of variables in the qNMR purity calculation.

Protocol:

  • Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of the certified internal standard (e.g., 99.5%+ pure maleic acid) into a vial. Record weights precisely.

  • Dissolution: Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters (e.g., 400 MHz spectrometer, relaxation delay D1 ≥ 30s, 90° pulse, sufficient number of scans for good signal-to-noise).

  • Data Processing: Process the spectrum (phasing, baseline correction). Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: Use the standard qNMR equation to calculate the purity of the analyte.[19]

Expected ¹H NMR Chemical Shifts: The chemical environment strongly influences the resonance frequency of protons.[20][21][22] For Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, the expected shifts are:

  • Aldehyde proton (-CHO): Highly deshielded, ~9.5-10.5 ppm.[20]

  • Aromatic protons: Deshielded by the nitro group and aldehyde, expected in the range of 7.0-8.5 ppm. The protons on the ring of the related compound 4-nitrophenol appear at ~8.1 and ~6.9 ppm in DMSO-d6.[23]

  • Ester methyl protons (-OCH₃): ~3.7 ppm.

  • Hexanoate chain protons (-CH-, -CH₂-): ~0.8-4.5 ppm, with the proton alpha to the oxygen being the most downfield.

Conclusion and Recommendations

For routine quality control of commercial "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate," HPLC-UV is the method of choice due to its robustness, sensitivity, and efficiency in separating common process-related impurities. It provides a reliable purity value based on area percentage, which is sufficient for most applications.

For the definitive determination of absolute purity, especially for batches intended as reference standards or for use in late-stage drug development, qNMR is unparalleled.[16] Its status as a primary method provides a high degree of confidence in the purity value without reliance on a specific chemical standard of the analyte itself.

Finally, GC-MS serves as an essential complementary technique. It should be employed to screen for volatile organic impurities and residual solvents that are not detectable by HPLC, ensuring a comprehensive purity profile.

By employing a strategic combination of these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and successful scientific outcomes.

References

  • PubChem. 6-(4-Formyl-2-methyl-5-nitrophenoxy)hexanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Krzyżanowski R., et al. (2003). GC-MS analysis of phenoxy herbicide residues from surface waters. Toxicology Letters. Available from: [Link]_

  • MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Available from: [Link]

  • Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024). Available from: [Link]

  • Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2006). Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • J. Nat. Prod. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available from: [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available from: [Link]

  • Chemistry LibreTexts. 11.1: Williamson Ether Synthesis. Available from: [Link]

  • Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]

  • Bruker. Quantitative NMR Spectroscopy. Available from: [Link]

  • MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2005). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]

  • PubChemLite. 2-(2-formyl-4-nitrophenoxy)hexanoic acid (C13H15NO6). Available from: [Link]

  • Pauli, G. F., et al. Purity by Absolute qNMR Instructions. University of Illinois Chicago. Available from: [Link]

  • Semantic Scholar. Xanthine Oxidase Inhibitory Activity, Chemical Composition, Antioxidant Properties and GC-MS Analysis of Keladi Candik (Alocasia longiloba Miq). (2020). Available from: [Link]

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  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

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Validation

Benchmarking the synthesis of "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" against literature methods

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate stands as a valuable build...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate stands as a valuable building block, notably in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones and 2-alkyl-5-nitrobenzofurans[1][3][4]. This guide provides an in-depth, objective comparison of the primary literature methods for synthesizing this compound, supported by experimental data and mechanistic insights to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of the target molecule, a diaryl ether derivative, can be approached from two mechanistically distinct and well-documented pathways. The choice between these methods will largely depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The two principal strategies are:

  • Direct Etherification via Williamson Ether Synthesis: This classic approach involves the formation of the ether linkage by reacting a phenoxide with an alkyl halide. In this case, 2-hydroxy-5-nitrobenzaldehyde is coupled with methyl 2-bromohexanoate.

  • Post-Etherification Nitration: This alternative strategy begins with the synthesis of a non-nitrated ether precursor, methyl 2-(2-formylphenoxy)hexanoate, which is subsequently nitrated to yield the final product.

This guide will dissect each of these methods, providing detailed protocols and a comparative analysis to facilitate an informed decision for your synthetic needs.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, proceeding via an S\textsubscript{N}2 mechanism[2][5][6][7]. This reaction involves the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide, resulting in the formation of an ether and an inorganic salt.

Mechanistic Principle

The reaction is initiated by the deprotonation of the hydroxyl group of 2-hydroxy-5-nitrobenzaldehyde with a suitable base to form a more nucleophilic phenoxide. This phenoxide then displaces the bromide from methyl 2-bromohexanoate in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. The presence of the electron-withdrawing nitro and formyl groups on the aromatic ring increases the acidity of the phenolic proton, facilitating its removal.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2_hydroxy_5_nitrobenzaldehyde 2-Hydroxy-5-nitrobenzaldehyde Phenoxide Phenoxide Intermediate 2_hydroxy_5_nitrobenzaldehyde->Phenoxide + Base Base Base (e.g., K2CO3) Target_Molecule Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Phenoxide->Target_Molecule + Methyl 2-bromohexanoate (SN2 reaction) Methyl_2_bromohexanoate Methyl 2-bromohexanoate

Caption: Workflow for the Williamson Ether Synthesis of the target molecule.

Experimental Protocol

This protocol is based on literature precedents for similar syntheses[1].

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde

  • Methyl 2-bromohexanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir for 1 hour to ensure complete formation of the phenoxide.

  • Add methyl 2-bromohexanoate (1.1 eq) dropwise to the reaction mixture.

  • Continue to stir the mixture at reflux/elevated temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

Method 2: Post-Etherification Nitration

This approach strategically introduces the nitro group in the final step, which can be advantageous if the starting material, methyl 2-(2-formylphenoxy)hexanoate, is more readily available or cost-effective. The core of this method is an electrophilic aromatic substitution reaction.

Mechanistic Principle

The nitration of an activated aromatic ring, such as a phenol ether, is a classic electrophilic aromatic substitution. A nitrating mixture, typically a combination of concentrated sulfuric acid and nitric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating nature of the ether oxygen directs the incoming electrophile to the ortho and para positions. In this case, the para position relative to the ether is targeted. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

Nitration_Synthesis cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Nitric_Acid Nitric Acid Nitronium_Ion Nitronium Ion (NO2+) Nitric_Acid->Nitronium_Ion + H2SO4 Sulfuric_Acid Sulfuric Acid Starting_Ether Methyl 2-(2-formylphenoxy)hexanoate Target_Molecule_Nitration Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Starting_Ether->Target_Molecule_Nitration + Nitronium Ion (Electrophilic Attack)

Caption: Workflow for the Post-Etherification Nitration synthesis route.

Experimental Protocol

The following protocol is a detailed adaptation from a documented synthesis[8].

Materials:

  • Methyl 2-(2-formylphenoxy)hexanoate

  • Concentrated sulfuric acid (96%)

  • Nitrating mixture (50/50 nitric acid/sulfuric acid)

  • Ice

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a four-neck reactor equipped with a stirrer, thermometer, dropping funnel, and cooling coil under a nitrogen atmosphere, charge 123 g of 96% concentrated sulfuric acid.

  • Cool the sulfuric acid to approximately 5°C.

  • Add 30 g (0.12 mole) of methyl 2-(2-formylphenoxy)hexanoate to the cooled acid while maintaining the temperature.

  • After stirring for 15 minutes, add 15.9 g (0.126 mole) of the nitrating mixture dropwise over 2 hours, ensuring the reaction temperature remains close to 5°C.

  • Following the addition, add 76.9 g of ice over 30 minutes to achieve a sulfuric acid concentration of approximately 60%.

  • Stir the resulting mixture for 10 minutes and then filter the crude product.

  • Dissolve the collected solid in 100 ml of dichloromethane and wash twice with 50 ml of water.

  • Separate the organic phase and concentrate it using a rotary evaporator at 20°C to 70°C under reduced pressure.

  • The resulting product is a beige-yellow solid. The reported yield for this method is 92.4% with a purity of 96.7% by gas chromatography[8].

Comparative Analysis

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Post-Etherification Nitration
Starting Materials 2-Hydroxy-5-nitrobenzaldehyde, Methyl 2-bromohexanoateMethyl 2-(2-formylphenoxy)hexanoate, Nitrating mixture
Key Transformation S\textsubscript{N}2 Nucleophilic SubstitutionElectrophilic Aromatic Substitution
Reagents & Conditions Base (e.g., K₂CO₃), Acetone/DMF, Reflux/60-80°CConc. H₂SO₄, Nitrating mixture, Low temperature (5°C)
Reported Yield Varies depending on specific conditions, generally moderate to high.High (92.4%)[8]
Safety Considerations Methyl 2-bromohexanoate is a lachrymator and alkylating agent.Requires handling of highly corrosive concentrated acids and a potent nitrating mixture. Exothermic reaction requires careful temperature control.
Workup & Purification Filtration, extraction, and column chromatography.Filtration, extraction, and concentration. May not require chromatography if purity is high.
Advantages Milder conditions, avoids handling of highly corrosive acids.High reported yield, potentially simpler purification.
Disadvantages May require longer reaction times, purification by chromatography is often necessary.Hazardous reagents, requires strict temperature control to avoid side reactions.

Conclusion and Recommendations

Both the Williamson ether synthesis and the post-etherification nitration are viable and effective methods for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

The Williamson Ether Synthesis is a robust and classical approach that utilizes milder conditions. It is particularly advantageous when the starting materials, 2-hydroxy-5-nitrobenzaldehyde and methyl 2-bromohexanoate, are readily available. The primary drawback is the potential need for chromatographic purification to achieve high purity.

The Post-Etherification Nitration method offers a very high reported yield and a potentially simpler workup procedure[8]. However, this method necessitates the use of highly corrosive and hazardous reagents, requiring stringent safety protocols and precise temperature control to manage the exothermic nature of the reaction.

Recommendation: For laboratories prioritizing milder conditions and with access to robust purification capabilities, the Williamson ether synthesis is a reliable choice. For large-scale synthesis where high yield is critical and the necessary safety infrastructure for handling strong acids and nitrating agents is in place, the post-etherification nitration method is a highly efficient alternative. The ultimate decision should be based on a careful evaluation of starting material availability, scale, safety protocols, and available equipment.

References

  • Kwiecień, H. (2005). Synthesis of 2-Alkyl-5-nitrobenzofurans via 2-(2-Formyl-4-nitrophenoxy)alkanoic Acids. ChemInform, 36(6).
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. (2020). Organic Letters.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Han, C., & Braumann, J. I. (1979). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 101(13), 3715–3724.
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  • Matsushita, et al. (2021). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Cross-Coupling Reactions.
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  • Rizal, M. A., et al. (2008). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2356.
  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2014).
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  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4806.
  • Taber, D. F., & Brannick, B. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution.
  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2018). The Journal of Organic Chemistry.
  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. (2013). Journal of Chemistry.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2022). Molecules, 27(15), 4899.
  • Kwiecień, H., & Gąsiorowska, E. (2005). Synthesis of 2Alkyl5-nitrobenzofurans (V) via 2-(2Formyl4-nitrophenoxy)alkanoic Acids (IV). ChemInform, 36(6).
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Comparative

A Comparative Guide to the Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate: A Cost-Benefit Analysis for Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, a crucial building block in the prep...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of key intermediates is paramount. Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, a crucial building block in the preparation of novel heterocyclic compounds such as 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones, presents a synthetic challenge that warrants a thorough cost-benefit analysis. This guide provides an in-depth comparison of two primary synthetic routes to this valuable intermediate, offering researchers, scientists, and drug development professionals the critical data and experimental insights necessary to make informed decisions for their discovery and process chemistry endeavors.

This analysis will dissect two plausible synthetic strategies: a Late-Stage Nitration approach and an Early-Stage Nitration pathway. Each route will be evaluated based on starting material costs, reagent and solvent expenses, reaction yields, process efficiency, and potential scalability challenges.

Strategic Overview: Two Paths to a Key Intermediate

The synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate hinges on the formation of an ether linkage and the introduction of a nitro group onto an aromatic ring. The strategic decision lies in the timing of the nitration step, which significantly impacts the overall efficiency and cost-effectiveness of the synthesis.

G cluster_0 Route A: Late-Stage Nitration cluster_1 Route B: Early-Stage Nitration A1 2-Hydroxy- benzaldehyde A3 Methyl 2-(2-formyl- phenoxy)hexanoate A1->A3 Williamson Ether Synthesis A2 Methyl 2-bromo- hexanoate A2->A3 A4 Methyl 2-(2-formyl-4-nitro- phenoxy)hexanoate A3->A4 Nitration B1 2-Hydroxy- benzaldehyde B2 2-Hydroxy-5-nitro- benzaldehyde B1->B2 Nitration B4 Methyl 2-(2-formyl-4-nitro- phenoxy)hexanoate B2->B4 Williamson Ether Synthesis B3 Methyl 2-bromo- hexanoate B3->B4

Figure 1: Overview of the two synthetic routes to Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

Route A: The Late-Stage Nitration Approach

This strategy prioritizes the formation of the ether bond first, followed by the nitration of the resulting intermediate, methyl 2-(2-formylphenoxy)hexanoate.

Step 1: Williamson Ether Synthesis

The synthesis commences with a classic Williamson ether synthesis, reacting 2-hydroxybenzaldehyde with methyl 2-bromohexanoate in the presence of a base. This reaction is a robust and well-established method for forming ether linkages.[3][4]

G start 2-Hydroxy- benzaldehyde intermediate Methyl 2-(2-formyl- phenoxy)hexanoate start->intermediate Williamson Ether Synthesis reagent1 Methyl 2-bromo- hexanoate reagent1->intermediate base K2CO3 base->intermediate solvent DMF solvent->intermediate

Figure 2: Workflow for the Williamson ether synthesis step in Route A.

Based on analogous reactions, this step is anticipated to proceed with high efficiency. For instance, the synthesis of methyl 2-(2-formylphenoxy)acetate from 2-hydroxybenzaldehyde and methyl bromoacetate has been reported with a yield of 93%.[5] We will therefore assume a comparable yield for this analysis.

Step 2: Nitration

The second step involves the nitration of the synthesized ether. A patented procedure outlines the nitration of methyl 2-(2-formylphenoxy)hexanoate using a mixture of nitric and sulfuric acid at low temperatures, affording the final product in high yield.

Cost-Benefit Analysis of Route A
Reagent/Solvent Molar Mass ( g/mol ) Price (USD/kg) Price (USD/mol) Moles per mole of Product Cost per mole of Product (USD)
Step 1: Williamson Ether Synthesis
2-Hydroxybenzaldehyde122.1215.001.831.081.98
Methyl 2-bromohexanoate209.0725.005.231.05.23
Potassium Carbonate138.211.550.211.50.32
Dimethylformamide (DMF)73.091.500.115.00.55
Step 2: Nitration
Nitric Acid (68%)63.010.400.031.10.03
Sulfuric Acid (98%)98.080.150.012.00.02
Total Estimated Cost 8.13

Assumptions:

  • Yield of Williamson ether synthesis: 93%

  • Yield of nitration: 92.4%

  • Reagent prices are based on bulk industrial quotes and may vary.

  • Solvent usage is estimated based on typical laboratory procedures.

Pros of Route A:

  • High-yielding steps.

  • Avoids the potentially problematic nitration of a multifunctional starting material.

  • The Williamson ether synthesis is a well-understood and scalable reaction.

Cons of Route A:

  • Requires the synthesis of an intermediate, adding a step to the overall process.

Route B: The Early-Stage Nitration Strategy

This approach involves the nitration of the commercially available starting material, 2-hydroxybenzaldehyde, prior to the etherification step.

Step 1: Nitration of 2-Hydroxybenzaldehyde

The nitration of 2-hydroxybenzaldehyde is a critical step in this route. The hydroxyl group is a strong ortho-, para-director, while the formyl group is a meta-director. The powerful activating effect of the hydroxyl group directs the incoming nitro group primarily to the position para to it, yielding the desired 2-hydroxy-5-nitrobenzaldehyde.[6] However, the formation of the ortho-isomer, 2-hydroxy-3-nitrobenzaldehyde, is a common side reaction.

The separation of these isomers can be challenging due to their similar physical properties, potentially requiring chromatographic methods which can be costly and difficult to scale.[7] For the purpose of this analysis, we will consider two scenarios for Route B: one where the 2-hydroxy-5-nitrobenzaldehyde is synthesized and purified, and another where it is purchased directly.

Step 2: Williamson Ether Synthesis

The subsequent Williamson ether synthesis involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with methyl 2-bromohexanoate. The presence of the electron-withdrawing nitro group can affect the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide, potentially influencing the reaction rate and yield.

G cluster_0 Option 1: Synthesis of Intermediate cluster_1 Option 2: Purchase of Intermediate B1 2-Hydroxy- benzaldehyde B2 2-Hydroxy-5-nitro- benzaldehyde B1->B2 Nitration product Methyl 2-(2-formyl-4-nitro- phenoxy)hexanoate B2->product Williamson Ether Synthesis B2_purchased 2-Hydroxy-5-nitro- benzaldehyde (Purchased) B2_purchased->product Williamson Ether Synthesis reagent1 Methyl 2-bromo- hexanoate reagent1->product base K2CO3 base->product solvent DMF solvent->product

Figure 3: Workflow for Route B, illustrating the two options for obtaining the nitrated intermediate.

Cost-Benefit Analysis of Route B

Scenario B1: Synthesis of 2-hydroxy-5-nitrobenzaldehyde

Reagent/Solvent Molar Mass ( g/mol ) Price (USD/kg) Price (USD/mol) Moles per mole of Product Cost per mole of Product (USD)
Step 1: Nitration
2-Hydroxybenzaldehyde122.1215.001.831.432.62
Nitric Acid (68%)63.010.400.031.570.05
Sulfuric Acid (98%)98.080.150.012.860.03
Step 2: Williamson Ether Synthesis
Methyl 2-bromohexanoate209.0725.005.231.05.23
Potassium Carbonate138.211.550.211.50.32
Dimethylformamide (DMF)73.091.500.115.00.55
Total Estimated Cost 8.80

Assumptions:

  • Yield of nitration to obtain pure 2-hydroxy-5-nitrobenzaldehyde: 70% (accounting for isomer formation and purification losses).

  • Yield of Williamson ether synthesis: 95% (assuming the electron-withdrawing nitro group has a slightly positive effect on the phenoxide formation).

Scenario B2: Purchase of 2-hydroxy-5-nitrobenzaldehyde

Reagent/Solvent Molar Mass ( g/mol ) Price (USD/kg) Price (USD/mol) Moles per mole of Product Cost per mole of Product (USD)
Step 1: Williamson Ether Synthesis
2-Hydroxy-5-nitrobenzaldehyde167.1245.007.521.057.90
Methyl 2-bromohexanoate209.0725.005.231.05.23
Potassium Carbonate138.211.550.211.50.32
Dimethylformamide (DMF)73.091.500.115.00.55
Total Estimated Cost 13.99

Assumptions:

  • Yield of Williamson ether synthesis: 95%.

Pros of Route B:

  • Potentially shorter overall synthesis if the nitrated intermediate is purchased.

Cons of Route B:

  • Nitration of 2-hydroxybenzaldehyde can lead to isomeric impurities, requiring costly and time-consuming purification.

  • Purchasing the pre-nitrated starting material significantly increases the raw material cost.

Comparative Summary and Recommendation

Metric Route A: Late-Stage Nitration Route B1: Early-Stage Nitration (Synthesized) Route B2: Early-Stage Nitration (Purchased)
Number of Steps 221
Overall Yield ~86%~66.5%~95%
Estimated Cost per Mole $8.13 $8.80 $13.99
Key Challenges Handling of nitrating mixture.Isomer separation after nitration.High cost of starting material.

Based on this analysis, Route A (Late-Stage Nitration) emerges as the most cost-effective and efficient strategy for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate on a laboratory and potentially industrial scale. While Route B2 offers a shorter synthetic sequence, the significantly higher cost of the starting material makes it economically less viable. Route B1, involving the synthesis of the nitrated intermediate, is hampered by a lower overall yield and the complexities of isomer separation, making it a less attractive option.

The high yields of both steps in Route A, coupled with the relatively low cost of the starting materials, provide a clear economic advantage. The challenges associated with handling nitrating mixtures are well-established in process chemistry and can be managed with appropriate engineering controls and safety protocols.

Experimental Protocols

Route A: Late-Stage Nitration

Step 1: Synthesis of Methyl 2-(2-formylphenoxy)hexanoate

  • To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF, 5 mL/mmol), add anhydrous potassium carbonate (1.5 eq).

  • Heat the mixture to 60 °C for 1 hour.

  • Add methyl 2-bromohexanoate (1.0 eq) dropwise to the reaction mixture.

  • Maintain the temperature at 60 °C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-formylphenoxy)hexanoate.

Step 2: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

  • To a stirred solution of methyl 2-(2-formylphenoxy)hexanoate (1.0 eq) in concentrated sulfuric acid (98%, 3 mL/mmol) at 0-5 °C, add a pre-cooled mixture of nitric acid (68%, 1.1 eq) and sulfuric acid (98%, 1.0 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

Route B: Early-Stage Nitration

Step 1: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

  • To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in glacial acetic acid (4 mL/mmol) at 0-5 °C, add a pre-cooled mixture of nitric acid (68%, 1.1 eq) and sulfuric acid (98%, 2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol-water to separate the 5-nitro isomer from the 3-nitro isomer.

Step 2: Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

  • Follow the procedure for the Williamson ether synthesis described in Route A, Step 1, using 2-hydroxy-5-nitrobenzaldehyde as the starting phenol.

Conclusion

This comprehensive cost-benefit analysis provides a clear rationale for selecting the Late-Stage Nitration (Route A) as the preferred synthetic strategy for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. By leveraging a high-yielding Williamson ether synthesis followed by a robust nitration protocol, this route offers a significant economic advantage over the Early-Stage Nitration approaches. For drug development professionals, optimizing synthetic routes for key intermediates is a critical step in accelerating the path from discovery to clinical application. The insights and data presented in this guide are intended to facilitate such optimization, ultimately contributing to the more efficient development of novel therapeutics.

References

  • Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • European Patent Office.
  • The Royal Society of Chemistry. Contents. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Intratec. Nitric Acid Price. [Link]

  • Intratec. Sulfuric Acid Price. [Link]

  • Intratec. Caustic Soda Price. [Link]

  • Intratec. Potassium Carbonate Price. [Link]

  • Intratec. Dimethylformamide (DMF) Price. [Link]

  • Intratec. Acetonitrile Price. [Link]

  • The Good Scents Company. 2-hydroxybenzaldehyde. [Link]

Sources

Validation

Technical Comparison Guide: Synthetic Precursors for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

Executive Summary Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS: 335153-23-6) is a critical intermediate in the synthesis of pharmaceutical agents, particularly 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones and sele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS: 335153-23-6) is a critical intermediate in the synthesis of pharmaceutical agents, particularly 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones and selective EP2 receptor agonists related to Omidenepag .

Standard industrial protocols often rely on a Late-Stage Nitration strategy due to the electronic deactivation of the phenol ring in alternative pathways. However, this route introduces significant safety hazards (exothermic nitration) and regioselectivity challenges.

This guide objectively compares the standard industrial precursor against two alternative synthetic routes: Direct Alkylation (


)  and Mitsunobu Coupling . Our analysis focuses on yield efficiency, impurity profiles (specifically genotoxic alkyl halides), and process safety.

Strategic Pathway Analysis

The synthesis of the target molecule hinges on the formation of the ether linkage between the salicylaldehyde core and the hexanoate tail.

Visualizing the Synthetic Logic

The following diagram outlines the three competing strategies:

SyntheticPathways cluster_legend Pathway Key Target TARGET: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate Salicylaldehyde Precursor A1: Salicylaldehyde IntermediateA Intermediate: Methyl 2-(2-formylphenoxy)hexanoate Salicylaldehyde->IntermediateA Step 1: Williamson Ether (High Yield) BromoHex Precursor A2: Methyl 2-bromohexanoate BromoHex->Target BromoHex->IntermediateA IntermediateA->Target Step 2: Nitration (H2SO4/HNO3) - Route A NitroSal Precursor B1: 5-Nitrosalicylaldehyde NitroSal->Target Route B: Direct Alkylation (K2CO3, DMF, Heat) NitroSal->Target Route C: Mitsunobu (DIAD, PPh3) HydroxyHex Precursor C1: Methyl 2-hydroxyhexanoate HydroxyHex->Target Route A: Late-Stage Nitration (Standard) Route A: Late-Stage Nitration (Standard) Route B: Direct Alkylation (Convergent) Route B: Direct Alkylation (Convergent) Route C: Mitsunobu (Halide-Free) Route C: Mitsunobu (Halide-Free)

Figure 1: Comparative synthetic flow showing the Standard Route (A) vs. Convergent Alternatives (B & C).

Detailed Comparison of Precursors

Route A: Late-Stage Nitration (The Industrial Standard)

Precursors: Methyl 2-(2-formylphenoxy)hexanoate + Nitrating Mixture (


).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Process Logic: The electron-withdrawing nitro group is added after the ether linkage is formed. This is preferred because the non-nitrated phenol (Salicylaldehyde) is a stronger nucleophile, making the initial alkylation with the secondary bromide easier.

  • Performance:

    • Yield: High (~92% for the nitration step).

    • Safety: Low. Requires handling concentrated sulfuric/nitric acid at controlled temperatures (5°C) to prevent thermal runaway.

    • Impurity Profile: Risk of over-nitration or nitration at the wrong position (though the 4-position is electronically favored).

Route B: Direct Alkylation (The Convergent Alternative)

Precursors: 5-Nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde) + Methyl 2-bromohexanoate.

  • Mechanism: Williamson Ether Synthesis (

    
    ).[1][2]
    
  • Process Logic: A convergent approach that avoids handling bulk nitrating acids.

  • Performance:

    • Yield: Moderate (50–65%). The nitro group at the 5-position pulls electron density from the phenoxide oxygen, making it a poor nucleophile.

    • Side Reactions: Significant risk of E2 Elimination .[1][2][3] The electrophile is a secondary alkyl halide (Methyl 2-bromohexanoate). The weak nucleophilicity of the nitrophenol often requires higher temperatures, which favors the elimination of HBr to form Methyl hex-2-enoate.

    • Safety: High. No energetic reagents required.

Route C: Mitsunobu Coupling (The "Green" Alternative)

Precursors: 5-Nitrosalicylaldehyde + Methyl 2-hydroxyhexanoate.

  • Mechanism: Dehydration coupling activated by Phosphine/Azodicarboxylate.

  • Process Logic: Uses an alcohol instead of a halide, avoiding genotoxic alkyl halides.

  • Performance:

    • Yield: Variable (40–70%). The high acidity of nitrophenols (

      
       ~7) makes them excellent substrates for Mitsunobu, but purification is difficult due to triphenylphosphine oxide (TPPO) byproducts.
      
    • Stereochemistry: Inverts the stereocenter at the hexanoate (Walden inversion). If chiral purity is required, the starting alcohol must be the opposite enantiomer of the target.

Experimental Data & Protocols

Comparison Matrix
FeatureRoute A (Standard)Route B (Direct Alkylation)Route C (Mitsunobu)
Primary Precursor Methyl 2-(2-formylphenoxy)hexanoate5-Nitrosalicylaldehyde5-Nitrosalicylaldehyde
Reagent Class Nitrating Acid (Corrosive/Oxidizer)Alkyl Bromide (Genotoxic)Alcohol + DIAD (Sensitizer)
Step Count 2 (Linear)1 (Convergent)1 (Convergent)
Typical Yield 92.4% (Nitration step)55%60%
Major Impurity Regioisomers (3-nitro)Methyl hexenoate (Elimination)Triphenylphosphine Oxide
Scalability High (with cooling)MediumLow (Chromatography required)
Protocol 1: Route A (Late-Stage Nitration)

Source Validation: Adapted from industrial patents (See Ref 1).

  • Setup: Charge a reactor with 96%

    
     (4 vol). Cool to 0–5°C.
    
  • Addition: Add Methyl 2-(2-formylphenoxy)hexanoate (1.0 eq) slowly, maintaining temp <5°C. Stir for 15 min.

  • Nitration: Add a 50/50 mixture of

    
     (1.05 eq) dropwise over 2 hours. Critical: Exotherm control is vital.
    
  • Quench: Pour onto ice/water mixture.

  • Workup: Extract with Dichloromethane (DCM). Wash with water until neutral pH.

  • Isolation: Concentrate under vacuum.

    • Expected Result: Beige solid, ~92% yield.

Protocol 2: Route B (Direct Alkylation)

Source Validation: Standard Williamson conditions for deactivated phenols (See Ref 2).

  • Setup: Dissolve 5-Nitrosalicylaldehyde (1.0 eq) in anhydrous DMF (10 vol).

  • Base: Add

    
     (1.5 eq). Stir at RT for 30 min to generate the phenoxide (color change to bright yellow/orange).
    
  • Alkylation: Add Methyl 2-bromohexanoate (1.2 eq).

  • Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to minimize E2 elimination.

  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF.

  • Purification: Recrystallization from EtOH or Column Chromatography (Hexane/EtOAc) is usually required to remove unreacted phenol.

Critical Recommendation

For Industrial Scale-Up: Stick to Route A . Despite the hazard of nitration, the yield is superior (92% vs ~55%). The difficulty of alkylating a deactivated nitrophenol with a secondary halide (Route B) results in poor atom economy and difficult separations of the elimination byproduct.

For Discovery/Lab Scale: Use Route B . It avoids the safety overhead of nitration. To improve yield in Route B, consider adding KI (0.1 eq) (Finkelstein catalyst) to convert the bromide to a more reactive iodide in situ, or use Cesium Carbonate (


)  to increase the solubility of the phenoxide.

References

  • ChemicalBook. (2023). Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. (Detailed protocol for the nitration of methyl 2-(2-formylphenoxy)hexanoate). Link

  • BenchChem. (2025).[1] Synthesis of 2-Hydroxy-5-nitrobenzaldehyde: An Essential Building Block. (Properties and reactivity of the nitro-phenol precursor). Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Limitations. (Mechanistic explanation of E2 competition with secondary halides). Link

  • Sriram Chem. (2024).[4] Pharmaceutical Reference Standard: 2-(2-Formyl-4-nitrophenoxy)hexanoic acid.[5] (Confirmation of the molecule's role in pharmaceutical analysis). Link

Sources

Comparative

Reactivity comparison of "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" with similar esters

Executive Summary Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (MFNH) represents a specialized class of -aryloxy esters characterized by a "push-pull" electronic environment. Unlike simple phenoxy esters, MFNH integrates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (MFNH) represents a specialized class of


-aryloxy esters  characterized by a "push-pull" electronic environment. Unlike simple phenoxy esters, MFNH integrates a strongly electron-withdrawing nitro group (

) at the para-position to the ether linkage and an ortho-formyl group (

).

This guide compares MFNH with its non-nitrated and electron-rich analogues, revealing a critical divergence in reactivity: while standard analogues favor decarboxylative cyclization to benzofurans, MFNH favors the retention of the carboxylate moiety, yielding benzofuran-2-carboxylic acids. This specific reactivity makes it a high-value scaffold for synthesizing functionalized heterocycles, including 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones.

Structural & Electronic Analysis

The reactivity of MFNH is defined by the interplay of three functional groups on the hexanoate and phenyl scaffold.

Functional GroupPositionElectronic EffectReactivity Consequence
Nitro Group (

)
Para to etherMeta to formylStrong EWG (

)
Increases acidity of

-protons; Activates aldehyde toward nucleophilic attack; Stabilizes carboxylate intermediates preventing decarboxylation.
Formyl Group (

)
Ortho to etherElectrophilePrimary site for condensation (Schiff base, aldol); Essential for cyclization.
Hexanoate Ester Side chain

-Proton Source
The

-carbon acts as the nucleophile in intramolecular cyclizations (Perkin-type).
Comparative Candidates

To validate the unique behavior of MFNH, we compare it against:

  • Methyl 2-(2-formylphenoxy)hexanoate (Standard): Baseline reactivity.

  • Methyl 2-(2-formyl-4-methoxyphenoxy)hexanoate (EDG-Modified): Electron-donating analogue.

  • Methyl 2-(4-nitrophenoxy)hexanoate (Control): Lacks the formyl group (cannot cyclize).

Critical Reactivity Divergence: The "Roessing Switch"

The most significant reactivity difference lies in the intramolecular cyclization pathways (Roessing’s Reaction) used to synthesize benzofurans.

The Mechanism

Under basic conditions (e.g.,


), the 

-carbon of the ester attacks the aldehyde (Perkin condensation). The fate of the resulting intermediate depends heavily on the ring substituent.
  • Pathway A (Decarboxylative): Favored by Electron-Donating Groups (EDGs) or unsubstituted rings. The intermediate undergoes hydrolysis and decarboxylation, yielding a 2-alkylbenzofuran .

  • Pathway B (Retentive): Favored by Electron-Withdrawing Groups (EWGs) like the nitro group in MFNH.[1] The electron-deficient ring stabilizes the carboxylate intermediate, preventing decarboxylation and yielding 2-benzofurancarboxylic acids .

Experimental Comparison Data
PrecursorSubstituent (R)Primary ProductMechanism PreferenceYield (Approx)
MFNH 4-Nitro Benzofuran-2-carboxylic acid Pathway B (Carboxyl Retention)65-75%
StandardHBenzofuran (Decarboxylated)Pathway A (Decarboxylation)55-65%
Methoxy Analogue4-MethoxyBenzofuranPathway A (Strong Decarboxylation)60-70%

Insight: The nitro group acts as a "retention anchor," making MFNH the superior choice when the carboxylic acid functionality is required in the final heterocycle.

Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by the electronic nature of the substituent.

Reactivity_Flow cluster_legend Substituent Effect Start Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (MFNH) Inter Intermediate: Aldol-Lactone Species Start->Inter Base (NaOAc/Ac2O) Perkin Condensation Prod_Nitro Product B: 2-Benzofurancarboxylic Acid (Carboxyl Retained) Inter->Prod_Nitro Pathway B (EWG Effect) Nitro group stabilizes carboxylate Prod_Standard Product A: 2-Alkylbenzofuran (Decarboxylated) Inter->Prod_Standard Pathway A (Standard) Spontaneous decarboxylation Nitro (-NO2) favors Green Path Nitro (-NO2) favors Green Path H / OMe favors Red Path H / OMe favors Red Path

Caption: Divergent cyclization pathways. The nitro group (EWG) prevents decarboxylation, directing flux toward the carboxylic acid derivative.

Experimental Protocols

Protocol A: Synthesis of MFNH

Use this protocol to generate the starting material with high purity.

Reagents:

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 eq)

  • Methyl 2-bromohexanoate (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous

Step-by-Step:

  • Dissolution: Dissolve 2-hydroxy-5-nitrobenzaldehyde (10 mmol) in anhydrous DMF (20 mL) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 30 minutes. The solution will turn deep yellow/orange (phenoxide formation).
    
  • Alkylation: Dropwise add methyl 2-bromohexanoate (12 mmol).

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

    • Target Yield: 85-90%

    • Appearance: Pale yellow solid.[2]

Protocol B: Cyclization to Benzofuran-2-Carboxylic Acid

Demonstrates the specific reactivity of the nitro-substituted ester.

Reagents:

  • MFNH (1.0 eq)

  • Acetic Anhydride (

    
    , solvent/reagent)
    
  • Sodium Acetate (NaOAc, anhydrous, 2.5 eq)

Step-by-Step:

  • Setup: In a round-bottom flask, combine MFNH (5 mmol) and anhydrous NaOAc (12.5 mmol).

  • Solvent: Add

    
     (15 mL).
    
  • Reflux: Heat to reflux (

    
    ) for 8 hours.
    
    • Note: The high temperature is required to drive the Perkin condensation.

  • Hydrolysis (Crucial): Cool to RT. Pour the mixture into water (50 mL) and reflux for 30 minutes to hydrolyze the mixed anhydrides formed during the reaction.

  • Isolation: Cool and acidify with HCl (1M) to pH 2. The 2-benzofurancarboxylic acid derivative will precipitate.

  • Filtration: Filter the solid, wash with water, and dry.

Applications in Drug Development

The specific reactivity of MFNH is utilized in the synthesis of Benzo[f][1,4]oxazepines , a scaffold found in various CNS-active agents.

  • Workflow:

    • Nitro Reduction: The

      
       group is reduced to 
      
      
      
      (using
      
      
      or
      
      
      ).
    • Lactamization: The newly formed amine attacks the hexanoate ester (intramolecular amidation) to form the 7-membered lactam ring.

    • Schiff Base: The aldehyde condenses with external amines or participates in the ring closure depending on the specific target geometry.

References

  • Kwiecień, H. (2004). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Polish Journal of Chemistry. (Contextualized via ResearchGate snippet). Retrieved from [Link]

  • PubChem. (2025).[3] 2-(2-Formyl-4-nitrophenoxy)acetic acid - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Beilstein Journals. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones. Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to Confirming the Identity of "Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate" Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery. Among these, benzoxazepino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery. Among these, benzoxazepinones hold a prominent place due to their diverse biological activities. This guide provides an in-depth analysis of the reaction products of a key intermediate, Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate , focusing on the definitive confirmation of the resulting structures through robust experimental data and a comparison with alternative synthetic strategies. As Senior Application Scientists, our goal is to equip you with not just the "how," but the fundamental "why" behind the experimental design, ensuring both accuracy and reproducibility in your research endeavors.

Introduction: The Significance of Benzoxazepinones

The 1,4-benzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of therapeutic applications, including targeting neurological disorders and acting as kinase inhibitors for cancer therapy.[1][2][3] The specific derivative, 7-Amino-4,5-dihydrobenzo[f][1][4]oxazepin-3-one , synthesized from Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, is a valuable building block for the development of novel therapeutics. Its unique three-dimensional structure allows for diverse functionalization, making it an attractive starting point for library synthesis in drug discovery campaigns.

The Primary Reaction: Reductive Cyclization

The principal transformation that Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate undergoes is an intramolecular reductive cyclization. This elegant one-pot reaction involves two key transformations: the reduction of the aromatic nitro group to an amine and the reductive amination of the aldehyde functionality, which then spontaneously cyclizes to form the stable seven-membered benzoxazepinone ring.

Mechanistic Insights

The causality behind this reaction lies in the strategic placement of the nitro and formyl groups on the phenoxy ring. The reaction proceeds through a cascade mechanism, initiated by the reduction of the nitro group.

G

Caption: Proposed mechanistic pathway for the reductive cyclization.

The initial step is the selective reduction of the highly susceptible nitro group to an amine, typically achieved through catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source).[5] The newly formed aromatic amine is now nucleophilic and positioned ortho to the formyl group. This proximity facilitates a rapid intramolecular condensation between the amine and the aldehyde, forming a cyclic iminium ion intermediate after the loss of a water molecule. The ester side chain then undergoes intramolecular attack on the iminium carbon, leading to the formation of the seven-membered ring and subsequent lactam formation.

Experimental Protocol: Synthesis of 7-Amino-4,5-dihydrobenzo[f][1][4]oxazepin-3-one

The following protocol details the synthesis of the primary reaction product. This self-validating system includes in-process controls and characterization steps to ensure the identity and purity of the final compound.

Materials and Methods
  • Starting Material: Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Hydrogen Source: Hydrogen gas or a transfer hydrogenation agent like ammonium formate.[6]

  • Solvent: Methanol or Ethanol

  • Reaction Vessel: A high-pressure hydrogenation vessel (e.g., a Parr shaker) or a standard round-bottom flask equipped with a reflux condenser for transfer hydrogenation.

Step-by-Step Procedure
  • Reaction Setup: In a suitable reaction vessel, dissolve Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (1 equivalent) in the chosen alcohol solvent.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • For Hydrogen Gas: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the reaction mixture vigorously at room temperature.

    • For Transfer Hydrogenation: Add ammonium formate (3-5 equivalents) to the reaction mixture and heat to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the filter cake with the alcohol solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 7-Amino-4,5-dihydrobenzo[f][1][4]oxazepin-3-one.

G

Caption: A streamlined workflow for the synthesis and purification.

Confirming Product Identity: A Multi-technique Approach

The unequivocal identification of the reaction product, 7-Amino-4,5-dihydrobenzo[f][1][4]oxazepin-3-one, requires a combination of spectroscopic techniques.

Technique Expected Observations Interpretation
¹H NMR Appearance of aromatic protons in the 6-7 ppm region, signals for the -CH2-CH2-O- and -NH- protons of the oxazepine ring, and the disappearance of the aldehyde proton (~10 ppm) and shifts in the aromatic protons of the starting material.Confirms the formation of the heterocyclic ring and the reduction of the nitro group.
¹³C NMR Appearance of a carbonyl carbon signal for the lactam (~170 ppm) and signals for the sp³ carbons of the oxazepine ring. Disappearance of the aldehyde carbon signal (~190 ppm).Provides evidence for the cyclic lactam structure.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of C₁₄H₁₈N₂O₃ (m/z = 262.31).Confirms the molecular weight of the final product.
Infrared (IR) Appearance of N-H stretching bands (~3300-3400 cm⁻¹) for the amino group and the lactam, and a strong C=O stretching band for the lactam (~1680 cm⁻¹). Disappearance of the NO₂ stretching bands (~1530 and 1350 cm⁻¹) and the aldehyde C=O stretching band (~1700 cm⁻¹).Confirms the presence of key functional groups in the product and the absence of those in the starting material.

Comparison with Alternative Synthetic Routes

While the reductive cyclization of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is an efficient method, other strategies exist for the synthesis of the benzoxazepinone core. A comparative analysis is crucial for selecting the optimal route based on factors like substrate availability, step economy, and overall yield.

Alternative 1: From 2-Aminophenols and Alkynones

A novel approach involves the reaction of 2-aminophenols with alkynones.[2] This method offers a different disconnection strategy, potentially allowing for a wider range of substituents on the final product.

  • Advantages: Can provide access to a variety of substituted benzoxazepines.

  • Disadvantages: May require the synthesis of specific alkynone starting materials, which might not be commercially available. The regioselectivity of the cyclization could also be a concern.

Alternative 2: Multi-step Synthesis from Simpler Starting Materials

Traditional multi-step syntheses often involve building the benzoxazepinone ring system sequentially. For instance, starting from a substituted 2-aminophenol, one could perform an N-alkylation with a suitable three-carbon synthon, followed by cyclization to form the seven-membered ring.

  • Advantages: Offers high control over the stereochemistry and substitution pattern.

  • Disadvantages: Typically involves more synthetic steps, leading to lower overall yields and increased resource consumption.

Performance Comparison
Synthetic Route Starting Materials Key Advantages Key Disadvantages Typical Yields
Primary Route (Reductive Cyclization) Methyl 2-(2-formyl-4-nitrophenoxy)hexanoateOne-pot reaction, high atom economy.Requires a specific, pre-functionalized starting material.Good to Excellent
Alternative 1 (from 2-Aminophenols) 2-Aminophenols, AlkynonesPotentially broader substrate scope.[2]May require synthesis of alkynones, potential regioselectivity issues.Moderate to Good
Alternative 2 (Multi-step) Substituted 2-AminophenolsHigh control over structure.Multiple steps, lower overall yield.Variable

Conclusion: A Robust and Verifiable Pathway

The reductive cyclization of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate presents a robust and efficient method for the synthesis of the valuable 7-Amino-4,5-dihydrobenzo[f][1][4]oxazepin-3-one scaffold. The identity of the product can be unequivocally confirmed through a combination of NMR, mass spectrometry, and IR spectroscopy. While alternative synthetic routes exist, the described primary pathway offers significant advantages in terms of efficiency and atom economy, making it a preferred choice for the synthesis of this important class of compounds. This guide provides the necessary framework for researchers to confidently synthesize, purify, and characterize these reaction products, paving the way for further exploration of their therapeutic potential.

References

  • MySkinRecipes. (n.d.). 7-Amino-3,4-dihydrobenzo[f][1][4]oxazepin-5(2H)-one. Retrieved from [Link]

  • ResearchGate. (2025). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Retrieved from [Link]

  • PubMed Central. (2025). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ChemMedChem. (n.d.). A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2021). Discovery of 3,4-dihydrobenzo[f][1][4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Retrieved from [Link]

  • PubMed. (1997). Synthesis of 7,8-(methylenedioxy)-1-phenyl-3,5-dihydro-4H-2, 3-benzodiazepin-4-ones as novel and potent noncompetitive AMPA receptor antagonists. Retrieved from [Link]

  • AIR Unimi. (n.d.). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted benzo[b][1][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Retrieved from [Link]

  • PubMed. (2022). Discovery of 3,4-Dihydrobenzo[ f][1][4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colrectal Cancer Effects. Retrieved from [Link]

  • European Journal of Modern Medicine and Practice. (2024). 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Chemical Transformations of Benzoxazepines. Retrieved from [Link]

  • MDPI. (n.d.). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2021). Discovery of 3,4-dihydrobenzo[f][1][4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeted Synthesis and Study of Anti-tyrosinase Activity of 2-Substituted Tetrahydrobenzo[4][5]Thieno[2,3-d]Pyrimidine-4(3H)-One. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate: An Evaluation of Reproducibility and Efficiency

For researchers and professionals in drug development and organic synthesis, the reliable production of key intermediates is paramount. Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, a versatile building block, is no excep...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the reliable production of key intermediates is paramount. Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, a versatile building block, is no exception. Its synthesis is a critical step in the preparation of various heterocyclic compounds, including 7-Amino-4,5-dihydrobenzo[f][1][2]oxazepin-3-ones[3]. This guide provides an in-depth comparison of two primary synthetic routes to this compound, evaluating their reproducibility, efficiency, and practical considerations for laboratory and potential scale-up applications.

Introduction to the Synthetic Pathways

Two principal strategies have emerged for the synthesis of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate:

  • The Nitration Route: This approach involves the initial synthesis of a non-nitrated precursor, methyl 2-(2-formylphenoxy)hexanoate, followed by a regioselective nitration to introduce the nitro group at the desired position on the aromatic ring.

  • The Williamson Ether Synthesis Route: This method employs a direct coupling of a pre-nitrated phenolic starting material, 2-hydroxy-5-nitrobenzaldehyde, with a suitable hexanoate derivative, typically methyl 2-bromohexanoate, through a classic Williamson ether synthesis.

This guide will dissect each protocol, presenting detailed experimental procedures, a comparative analysis of their key metrics, and a discussion of the underlying chemical principles that govern their success.

Protocol 1: The Nitration Route

This two-step sequence begins with the formation of an ether linkage, followed by an electrophilic aromatic substitution to install the nitro group.

Step 1A: Synthesis of Methyl 2-(2-formylphenoxy)hexanoate

The synthesis of the precursor molecule is achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. In this reaction, the phenoxide ion of salicylaldehyde acts as a nucleophile, displacing the bromide from methyl 2-bromohexanoate.

Experimental Protocol:

  • To a reaction vessel, add salicylaldehyde (612 g), methyl 2-bromohexanoate (122 g), and N,N-dimethylacetamide (1.75 kg).

  • Stir the mixture and add anhydrous sodium carbonate (0.83 kg) as the base.

  • Slowly heat the reaction mixture to 85 °C and maintain the temperature between 85-90 °C with continuous stirring for 3 hours.

  • Increase the temperature to reflux and continue the reaction for an additional 5 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Add water (10 kg) and n-hexane (10 kg) to the reaction mixture and stir thoroughly.

  • Perform a liquid-liquid extraction to separate the organic phase.

  • Concentrate the organic phase under reduced pressure to yield the product.

Step 1B: Nitration of Methyl 2-(2-formylphenoxy)hexanoate

The second step introduces the nitro group onto the aromatic ring. The electron-donating ether group and the electron-withdrawing formyl group direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position para to the ether and meta to the aldehyde.

Experimental Protocol: [4]

  • Charge a 250 ml four-neck reactor equipped with a stirrer, thermometer, dropping funnel, cooling coil, and nitrogen inlet with 123 g of 96% concentrated sulfuric acid.

  • Cool the sulfuric acid to approximately 5 °C.

  • Slowly add 30 g (0.12 mole) of methyl 2-(2-formylphenoxy)hexanoate to the cooled sulfuric acid.

  • After stirring for 15 minutes, add 15.9 g (0.126 mole) of a nitrating mixture (50/50 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise over 2 hours, maintaining the reaction temperature at 5 °C.

  • Following the addition, add 76.9 g of ice over 30 minutes to dilute the sulfuric acid to approximately 60%.

  • Stir the resulting mixture for 10 minutes and then filter the crude product.

  • Dissolve the crude product in 100 ml of dichloromethane and wash with two 50 ml portions of water.

  • Separate the organic phase and concentrate it in a rotary evaporator to obtain the final product.

Reported Yield: 92.4%[4]

Characterization Data (¹H NMR): [4]

  • ¹H NMR (DMSO-d6): δ 0.91 (t, 3H, CH₃), 1.38 (m, 2H, CH₂-CH₃), 1.51 (m, 2H, CH₂-CH₂-CH₃), 2.02 (m, 2H, CH₂-CH), 5.24 (t, 1H, CH), 7.34 (d, J=9 Hz, 1H, Ar-H), 8.35 (dd, J=9, 2.5 Hz, 1H, Ar-H), 8.45 (d, J=2.5 Hz, 1H, Ar-H), 10.35 (s, 1H, CHO).

Protocol 2: The Williamson Ether Synthesis Route

This approach offers a more direct pathway by utilizing a commercially available nitrated starting material. The synthesis of methyl 2-(2-formyl-4-nitrophenoxy)alkanoates has been described as proceeding via the reaction of 2-hydroxy-5-nitrobenzaldehyde and a 2-bromoester.

Experimental Protocol (Representative):

  • In a round-bottom flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Add a base, such as anhydrous potassium carbonate (1.5-2 equivalents), to the solution and stir for a short period to form the phenoxide.

  • Add methyl 2-bromohexanoate (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to obtain the pure product.

Comparative Analysis

ParameterProtocol 1: Nitration RouteProtocol 2: Williamson Ether Synthesis Route
Starting Materials Salicylaldehyde, Methyl 2-bromohexanoate, Nitrating agents2-Hydroxy-5-nitrobenzaldehyde, Methyl 2-bromohexanoate
Number of Steps TwoOne
Reported Yield 92.4% for the nitration step[4]Typically moderate to high for Williamson ether synthesis
Reagent Handling Requires handling of highly corrosive and hazardous concentrated acids and nitrating mixture.Involves less hazardous reagents, primarily a base and an alkyl halide.
Reaction Conditions Low-temperature control (5 °C) is critical during nitration.Generally requires heating but is less sensitive to temperature fluctuations.
Purification Involves aqueous workup and solvent extraction.Often involves precipitation and recrystallization.
Scalability The nitration step requires careful thermal management, which can be challenging on a larger scale.More straightforward to scale up due to milder conditions.
Atom Economy Lower due to the two-step process and the use of stoichiometric reagents in the nitration.Higher as it is a more direct, one-step synthesis.

Discussion and Mechanistic Insights

The choice between these two protocols hinges on a balance of factors including yield, safety, and the availability of starting materials.

The Nitration Route boasts a high reported yield for the final nitration step[4]. However, the overall yield of the two-step process will be lower. The primary drawback of this route lies in the handling of a potent nitrating mixture. The reaction is highly exothermic and requires strict temperature control to prevent side reactions and ensure safety. From a mechanistic standpoint, the regioselectivity of the nitration is well-controlled by the existing substituents on the aromatic ring.

The Williamson Ether Synthesis Route is inherently more convergent and atom-economical. By starting with the pre-nitrated phenol, it avoids the hazardous nitration step. The Williamson ether synthesis is a classic Sₙ2 reaction where the phenoxide anion, generated by the deprotonation of 2-hydroxy-5-nitrobenzaldehyde with a base, attacks the electrophilic carbon of methyl 2-bromohexanoate, displacing the bromide ion. The success of this reaction depends on the complete formation of the phenoxide and the use of a polar aprotic solvent to solvate the cation of the base, leaving the phenoxide anion more nucleophilic.

Visualization of Synthetic Pathways

To better illustrate the two synthetic approaches, the following diagrams were generated using Graphviz.

G cluster_0 Protocol 1: Nitration Route A1 Salicylaldehyde B1 Methyl 2-(2-formylphenoxy)hexanoate A1->B1 Na₂CO₃, DMAc, 85-90°C then reflux A2 Methyl 2-bromohexanoate A2->B1 C1 Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate B1->C1 H₂SO₄, HNO₃, 5°C (92.4% yield)

Caption: Synthetic pathway for Protocol 1: The Nitration Route.

G cluster_1 Protocol 2: Williamson Ether Synthesis Route D1 2-Hydroxy-5-nitrobenzaldehyde E1 Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate D1->E1 K₂CO₃, DMF, 60-80°C D2 Methyl 2-bromohexanoate D2->E1

Caption: Synthetic pathway for Protocol 2: The Williamson Ether Synthesis Route.

Conclusion and Recommendations

Both the Nitration Route and the Williamson Ether Synthesis Route are viable methods for the preparation of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

  • For laboratory-scale synthesis where the highest possible yield in the final step is desired and appropriate safety measures for handling nitrating agents are in place, the Nitration Route is a strong contender. The high reported yield of the nitration step is a significant advantage.

  • For process development and potential scale-up, the Williamson Ether Synthesis Route is arguably the superior choice. Its one-step nature, milder reaction conditions, and avoidance of hazardous nitrating agents make it a more practical, safer, and likely more cost-effective option in the long run. The commercial availability of 2-hydroxy-5-nitrobenzaldehyde further enhances the appeal of this route.

Ultimately, the selection of the optimal protocol will depend on the specific requirements of the research or production campaign, including scale, available equipment, safety protocols, and economic considerations. It is recommended that researchers evaluate both routes in their own laboratories to determine which protocol provides the most reproducible and efficient results for their specific needs.

References

  • Synthesis of 2-Alkyl-5-nitrobenzofurans via 2-(2-Formyl-4-nitrophenoxy) alkanoic acids. (URL not available)
  • Methyl 2-(2-forMyl-4-nitrophenoxy)hexanoate. Toronto Research Chemicals. (URL not available)

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